N-cyclopropyl-2-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)9-4-2-1-3-8(9)10-7-5-6-7/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKZHUINIYQERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440680 | |
| Record name | N-cyclopropyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55432-23-0 | |
| Record name | N-cyclopropyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclopropyl-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-cyclopropyl-2-nitroaniline: Synthesis, Characterization, and Applications
Introduction
N-cyclopropyl-2-nitroaniline is a substituted aromatic amine that serves as a pivotal building block in synthetic organic chemistry. Characterized by a cyclopropyl group attached to the amino function and a nitro group at the ortho position of the benzene ring, this molecule presents a unique combination of steric and electronic properties. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the nucleophilicity of the amine, making it a versatile intermediate. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, a field-proven synthesis protocol, detailed analytical characterization, and its applications in research and drug development, designed for professionals in the chemical and pharmaceutical sciences.
Core Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of all chemical research. The essential identifiers and properties of this compound are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 55432-23-0 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₂ | [1][3] |
| Molecular Weight | 178.19 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | Cyclopropyl-(2-nitro-phenyl)-amine, N-Cyclopropyl-2-nitrobenzenamine | [1] |
| InChI | InChI=1S/C9H10N2O2/c12-11(13)9-4-2-1-3-8(9)10-7-5-6-7/h1-4,7,10H,5-6H2 | [1] |
| InChIKey | NPKZHUINIYQERL-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Data not explicitly available; typically an orange or yellow solid, characteristic of nitroanilines. | [5] |
| Purity | Commercially available up to 96% | [1][2] |
| Predicted XlogP | 2.7 | [3] |
Synthesis Protocol: Nucleophilic Aromatic Substitution
The most direct and widely cited method for synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is effective due to the activation of the benzene ring by the electron-withdrawing nitro group, which facilitates the displacement of a leaving group (typically a halide) by an incoming nucleophile.
Causality in Experimental Design
The chosen protocol involves the reaction of 1-chloro-2-nitrobenzene with cyclopropylamine.[6]
-
Substrate Choice : 1-chloro-2-nitrobenzene is an ideal substrate. The chlorine atom is a good leaving group, and its position ortho to the strongly deactivating nitro group makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophile : Cyclopropylamine serves as the nitrogen nucleophile. It is used in excess to act as both the reactant and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Thermal Conditions : The reaction is conducted at reflux temperature to provide the necessary activation energy for the SNAr reaction, which can be sluggish at lower temperatures.[6]
Detailed Synthesis Workflow
The following protocol is a self-validating system, where the success of each step is confirmed by subsequent analytical verification.
dot
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-2-nitroaniline (13 g, 0.082 mole) and cyclopropylamine (17.15 ml).[6]
-
Reflux : Heat the reaction mixture to reflux and maintain this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After 24 hours, allow the mixture to cool to room temperature. Pour the cooled mixture into ethyl acetate (200 ml).[6]
-
Extraction : Transfer the ethyl acetate solution to a separatory funnel and wash it three times with a saturated brine solution (3 x 100 ml) to remove excess cyclopropylamine and its hydrochloride salt.[6]
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness using a rotary evaporator. This will yield the crude product as a residue.[6]
-
Purification : Purify the residue by column chromatography on silica gel. Elute the column using a solvent system of 60% hexane in chloroform to isolate the pure this compound.[6]
Analytical Characterization: A Self-Validating System
Structural confirmation and purity assessment are critical. The combination of spectroscopic techniques provides a robust, self-validating confirmation of the target compound's identity. The data below are predicted based on the known spectra of structurally similar nitroanilines.[7]
dot
Caption: Synthesis of this compound via SNAr reaction.
Table 3: Spectroscopic Data for Structural Verification
| Technique | Expected Observations | Rationale for Validation |
| ¹H NMR | Aromatic protons (δ 7.5–8.5 ppm), Cyclopropyl protons (δ 0.5–1.5 ppm), and an N-H proton signal. | The distinct chemical shifts and splitting patterns for both the aromatic and the unique cyclopropyl ring protons provide unambiguous confirmation of the core structure.[7] |
| ¹³C NMR | Aromatic carbons, including a downfield signal for the carbon attached to the nitro group (~140 ppm), and aliphatic carbons of the cyclopropyl ring. | Confirms the carbon skeleton, including the presence of the cyclopropyl moiety and the influence of the nitro group on the aromatic ring's electronic environment.[7] |
| IR Spectroscopy | Strong absorption bands around 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch). An N-H stretch will also be present. | These characteristic, strong bands are definitive indicators of the nitro functional group, a key feature of the molecule.[7] |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (179.08 m/z). | Provides definitive confirmation of the molecular formula and weight of the synthesized compound.[3] |
Applications in Research and Drug Development
This compound is not an end-product but a valuable intermediate. Its utility stems from the reactivity of its functional groups.
-
Precursor to Heterocyclic Scaffolds : The primary application lies in its role as a precursor to o-phenylenediamines. The nitro group can be readily reduced to an amine, yielding N¹-cyclopropylbenzene-1,2-diamine. This diamine is a cornerstone for constructing benzimidazoles, a privileged scaffold in medicinal chemistry found in numerous pharmaceuticals.[8][9] The general workflow involves the reduction of the nitro group followed by cyclization with a carboxylic acid or its equivalent.
-
Intermediate for Complex Molecule Synthesis : As a functionalized aniline, it serves as a starting point for building more complex molecules for various applications, including materials science (dyes) and agrochemicals.[7]
-
Probing Reaction Mechanisms : N-cyclopropylanilines, as a class, have been utilized as chemical probes to study single-electron oxidation reactions. The cyclopropyl ring can undergo an irreversible ring-opening upon oxidation, which provides a clear and measurable endpoint to study reaction kinetics and mechanisms in complex systems.[10] This application highlights its value in fundamental chemical research beyond synthetic utility.
-
Influence in Drug Design : The N-cyclopropyl moiety is a desirable feature in modern drug discovery. It is often used as a "bioisostere" for larger or more metabolically labile groups. Its small, rigid structure can enhance binding affinity to protein targets and improve metabolic stability, thereby enhancing the pharmacokinetic profile of a drug candidate.
Conclusion
This compound is a strategically important chemical intermediate whose value is defined by its structural features. The interplay between the nucleophilic cyclopropylamine group and the electron-deficient nitro-aromatic ring provides a reliable platform for advanced synthesis. The straightforward and robust SNAr synthesis, coupled with clear analytical validation methods, makes it an accessible and reliable building block for researchers. Its pivotal role as a precursor to medicinally relevant heterocyclic systems, such as benzimidazoles, and its utility in mechanistic studies underscore its significance in both applied and fundamental chemical sciences. This guide provides the necessary technical foundation for professionals to confidently synthesize, characterize, and utilize this versatile compound in their research and development endeavors.
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An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of N-cyclopropyl-2-nitroaniline
Introduction: N-cyclopropyl-2-nitroaniline is a substituted aromatic amine that serves as a pivotal intermediate in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. The molecule uniquely combines the structural features of a cyclopropylamine and a 2-nitroaniline. The cyclopropyl moiety is a well-regarded "bioisostere" often introduced into drug candidates to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[1][2] Concurrently, the ortho-nitroaniline scaffold is a versatile precursor, primarily valued for its ability to be readily transformed into 1,2-diamino systems—a foundational structure for a multitude of heterocyclic compounds with profound biological activity.[3]
This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. It delves into the compound's core chemical properties, reliable synthetic protocols, spectroscopic signature, and key chemical transformations that underscore its utility as a strategic building block in the synthesis of complex molecular architectures.
Molecular Profile & Physicochemical Properties
This compound is a crystalline solid whose chemical identity is defined by the covalent linkage of a cyclopropyl group to the amino function of 2-nitroaniline. This structure imparts a specific set of physical and chemical characteristics crucial for its handling, reaction, and purification.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | Cyclopropyl-(2-nitro-phenyl)-amine, N-Cyclopropyl-2-nitrobenzenamine | [4] |
| CAS Number | 55432-23-0 | [4][5] |
| Molecular Formula | C₉H₁₀N₂O₂ | [4][6] |
| Molecular Weight | 178.19 g/mol | [4][7] |
| Appearance | Orange/Yellow Solid (inferred from 2-nitroaniline) | [3] |
| Purity | Typically ≥96% | [4][5] |
| InChI Key | NPKZHUINIYQERL-UHFFFAOYSA-N | [4][6] |
| Predicted logP | 2.7 | [6] |
Synthesis and Purification
The most direct and commonly employed synthesis of this compound involves a nucleophilic aromatic substitution (SₙAr) reaction. This methodology leverages the strong electron-withdrawing nature of the nitro group, which activates the ortho- and para-positions of the benzene ring towards nucleophilic attack.
Causality of Experimental Design: The choice of 1-chloro-2-nitroaniline as the starting material is strategic. The chlorine atom serves as a good leaving group, and its departure is facilitated by the resonance stabilization of the Meisenheimer complex intermediate, an effect provided by the adjacent nitro group. Cyclopropylamine acts as the nucleophile. The reaction is typically driven to completion by heating under reflux, providing the necessary activation energy for the substitution to occur.[8]
Detailed Experimental Protocol: Synthesis via SₙAr
This protocol is adapted from established laboratory procedures.[8]
Materials:
-
1-Chloro-2-nitroaniline (1.0 eq)
-
Cyclopropylamine (~1.5-2.0 eq)
-
Ethyl acetate
-
Saturated brine solution
-
Magnesium sulfate (anhydrous)
-
Silica gel for chromatography
-
Hexane and Chloroform (or suitable solvent system)
Procedure:
-
Combine 1-chloro-2-nitroaniline (e.g., 13 g, 0.082 mole) and cyclopropylamine (e.g., 17.15 ml) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into ethyl acetate (e.g., 200 mL).
-
Transfer the organic solution to a separatory funnel and wash sequentially with a saturated brine solution (3 x 100 mL) to remove excess cyclopropylamine and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the resulting residue by column chromatography on silica gel. A common eluent system is 60% hexane in chloroform, which should be optimized based on TLC analysis.[8]
-
Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Signature (Predictive Analysis)
-
¹H NMR:
-
Aromatic Protons (4H): Expected to appear in the δ 7.0–8.5 ppm range, exhibiting complex splitting patterns due to ortho and meta coupling. The proton ortho to the nitro group will be the most downfield.
-
NH Proton (1H): A broad singlet, typically in the δ 4-6 ppm range, whose chemical shift is solvent-dependent.
-
Cyclopropyl Protons (5H): A complex multiplet system expected in the δ 0.5–1.5 ppm range, characteristic of the strained ring system.[9]
-
-
¹³C NMR:
-
Aromatic Carbons (6C): Signals will appear between δ 110-150 ppm. The carbon bearing the nitro group (C-NO₂) is expected around δ 140-150 ppm, while the carbon attached to the amino group (C-N) will be further upfield.
-
Cyclopropyl Carbons (3C): The methine carbon (CH-N) will be downfield relative to the two methylene carbons (CH₂), which will appear significantly upfield, typically below δ 20 ppm.
-
-
IR Spectroscopy:
-
N-H Stretch: A sharp to medium peak around 3300-3500 cm⁻¹.
-
Aromatic C-H Stretch: Weaker absorptions just above 3000 cm⁻¹.
-
NO₂ Asymmetric Stretch: A very strong and characteristic band around 1520 cm⁻¹.[9]
-
NO₂ Symmetric Stretch: A strong band around 1340 cm⁻¹.[9]
-
Aromatic C=C Stretches: Multiple peaks in the 1450–1600 cm⁻¹ region.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 178.
-
Key Fragments: Expect loss of NO₂ (m/z = 132), and fragmentation of the cyclopropyl ring.
-
Core Reactivity: The Gateway to Bioactive Scaffolds
The primary synthetic value of this compound lies in the selective reduction of its nitro group to an amine. This transformation converts the molecule into N¹-cyclopropylbenzene-1,2-diamine , a highly valuable intermediate for constructing heterocyclic systems.
Mechanism Insight: The reduction can be achieved under various conditions. Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are robust and widely used methods for nitro group reduction in laboratory settings. The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to specific reducing conditions.
Detailed Experimental Protocol: Reduction to Diamine
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (or other suitable solvent)
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl acetate or Dichloromethane
Procedure:
-
Dissolve this compound in ethanol or concentrated HCl in a round-bottom flask.
-
Add SnCl₂·2H₂O portion-wise to the stirred solution. The reaction is exothermic and may require cooling in an ice bath to maintain control.
-
After the addition is complete, heat the mixture (e.g., to 50-70 °C) for 1-3 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully basify the mixture by the slow addition of a concentrated NaOH solution until the pH is >10. This will precipitate tin salts.
-
Extract the aqueous slurry with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N¹-cyclopropylbenzene-1,2-diamine, which may be used directly or purified further.
Diagram: Key Reaction & Application
Caption: Transformation into a key diamine and subsequent cyclization.
Applications in Drug Discovery and Development
The utility of this compound is almost entirely derived from its role as a precursor to the corresponding diamine. This diamine is a building block for several classes of high-value compounds in pharmaceutical research.
-
Benzimidazole Synthesis: As illustrated in the diagram above, N¹-cyclopropylbenzene-1,2-diamine can be condensed with carboxylic acids, aldehydes, or their equivalents to form 1-cyclopropyl-substituted benzimidazoles. The benzimidazole core is a "privileged scaffold" found in numerous FDA-approved drugs, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.[3]
-
Quinoxaline Synthesis: The diamine can also react with 1,2-dicarbonyl compounds to yield quinoxalines, another heterocyclic motif of interest in medicinal chemistry for its presence in compounds with antimicrobial and anticancer properties.
-
Protein Degrader Building Blocks: The classification of related structures as "Protein Degrader Building Blocks" suggests their use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[10][11] The aniline or diamine functionality can serve as an attachment point for the linker component that connects a target-binding ligand to an E3 ligase-recruiting moiety.
Safety, Handling, and Storage
This compound should be handled with care, following good laboratory practices. Safety data for the parent compound, 2-nitroaniline, and its derivatives indicate significant potential hazards.[12][13]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile rubber), protective clothing, and chemical safety goggles or a face shield.[14]
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Minimize dust generation.
-
-
Storage:
Conclusion
This compound is more than a simple chemical compound; it is a strategic precursor designed for purpose-driven synthesis. Its value is unlocked through the straightforward and high-yielding reduction of its nitro functionality. This single transformation provides access to N¹-cyclopropylbenzene-1,2-diamine, a versatile intermediate for constructing benzimidazoles, quinoxalines, and other heterocyclic systems of high interest to the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this potent building block in the discovery and development of next-generation therapeutics.
References
- PrepChem.com. Synthesis of A. This compound.
- HDH Chemicals. N-Cyclopropyl-5-fluoro-2-nitroaniline, min 97%, 25 grams.
- Allschoolabs. This compound - 96%, high purity, CAS No.55432-23-0.
- Biosolve. 2-Nitroaniline Safety Data Sheet.
- PubChem. 3-Cyclopropyl-2-nitroaniline.
- PubChemLite. This compound (C9H10N2O2).
- SpectraBase. N-Cyclopropyl-5-(4-methyl-1-piperazinyl)-2-nitroaniline Spectrum.
- Faler, C. A., Cao, B., & Joullié, M. M. (2006). Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives. HETEROCYCLES, 67(2), 519-522.
- CP Lab Safety. N-Cyclopropyl-4-fluoro-2-nitroaniline, min 99%, 100 grams.
- ResearchGate. Synthesis of Cyclopropyl anilines.
- Wikipedia. 2-Nitroaniline.
- ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.
- OECD SIDS. 2-NITROANILINE.
- Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.
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N-cyclopropyl-2-nitroaniline molecular weight
An In-Depth Technical Guide to N-cyclopropyl-2-nitroaniline: Synthesis, Characterization, and Application
Authored by a Senior Application Scientist
This compound is a vital synthetic intermediate in modern medicinal chemistry and drug discovery. Its unique structural combination of a secondary amine, a strained cyclopropyl ring, and an electron-withdrawing nitro group on an aromatic scaffold makes it a versatile building block for complex heterocyclic systems. This guide provides an in-depth analysis of its physicochemical properties, a validated synthetic protocol with mechanistic insights, a detailed spectroscopic characterization, and a discussion of its applications, particularly as a precursor for pharmacologically active compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic endeavors.
Core Physicochemical & Structural Properties
This compound, with the systematic IUPAC name Cyclopropyl-(2-nitrophenyl)amine, is a substituted aniline derivative. The core chemical data, essential for any experimental design, is summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂O₂ | , |
| Molecular Weight | 178.19 g/mol | |
| Monoisotopic Mass | 178.07423 Da | |
| CAS Number | 55432-23-0 | |
| Appearance | Orange-yellow solid (inferred) | Based on 2-Nitroaniline |
| Melting Point | 71.5 °C (for 2-nitroaniline) | |
| Predicted XlogP | 2.7 |
Synthesis and Mechanistic Rationale
The preparation of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway is both efficient and scalable, making it suitable for laboratory and potential pilot-plant scale production.
Causality Behind Experimental Design
The chosen synthetic route leverages the reactivity of 2-nitrohalobenzenes. The presence of the strongly electron-withdrawing nitro group at the ortho position to the chlorine atom is critical. It activates the aromatic ring towards nucleophilic attack by significantly stabilizing the intermediate Meisenheimer complex through resonance. Cyclopropylamine, a primary amine, serves as a potent nucleophile, readily displacing the chloride leaving group. The reaction is typically driven to completion by heating under reflux, and an excess of the amine can be used to act as both the nucleophile and a base to neutralize the HCl byproduct.
Detailed Step-by-Step Synthesis Protocol
This protocol is adapted from established methodologies for the synthesis of this compound.[1]
Materials:
-
1-Chloro-2-nitrobenzene (1.0 eq)
-
Cyclopropylamine (2.0-3.0 eq)
-
Ethyl Acetate
-
Saturated Brine Solution
-
Magnesium Sulfate (anhydrous)
-
Silica Gel for chromatography
-
Hexane
-
Chloroform
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-2-nitrobenzene (e.g., 13 g, 0.082 mole) and cyclopropylamine (e.g., 17.15 ml).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash three times with a saturated brine solution (3 x 100 ml) to remove excess cyclopropylamine and its hydrochloride salt.
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution to dryness using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel. Elute with a mixture of 60% hexane in chloroform to isolate the desired product, this compound.[1]
Synthesis Workflow Diagram
Caption: Conversion of this compound to a benzimidazole core.
Safety, Handling, and Storage
As a nitroaromatic amine, this compound requires careful handling. The following guidelines are synthesized from safety data sheets of closely related structural analogs. [2]
-
Hazard Classification: Expected to be classified as an irritant (skin, eyes, respiratory) and potentially toxic if swallowed, inhaled, or in contact with skin.
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Body Protection: Wear a lab coat.
-
-
Handling: Avoid breathing dust, mist, or spray. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.
References
- The Royal Society of Chemistry. (2012).
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- Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]
- CP Lab Safety. N-Cyclopropyl-4-fluoro-2-nitroaniline, min 99%, 100 grams. [Link]
- PubChemLite. This compound (C9H10N2O2). [Link]
- Allschoolabs. This compound - 96%, high purity, CAS No.55432-23-0. [Link]
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- MDPI. (2022).
- National Institute of Standards and Technology. p-Nitroaniline - NIST WebBook. [Link]
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N-cyclopropyl-2-nitroaniline synthesis from 2-nitroaniline
An In-Depth Technical Guide to the Synthesis of N-cyclopropyl-2-nitroaniline from 2-nitroaniline
Abstract
This compound is a valuable substituted aniline derivative employed as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its synthesis, however, presents unique challenges due to the electronic properties of the 2-nitroaniline core. The strong electron-withdrawing nature of the nitro group significantly deactivates the aromatic ring towards certain reactions while simultaneously reducing the nucleophilicity of the amine. This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, with a focus on explaining the causal mechanisms behind experimental choices. We will explore classical nucleophilic aromatic substitution (SNAr) alongside modern catalytic cross-coupling methodologies, namely the Ullmann condensation and Buchwald-Hartwig amination. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and a comparative analysis to facilitate informed decisions in a laboratory setting.
Introduction and Strategic Overview
The synthesis of N-aryl cyclopropylamines is a critical transformation in medicinal chemistry. The cyclopropyl moiety is a "bioisostere" for various functional groups, often improving metabolic stability, potency, and membrane permeability of drug candidates. The target molecule, this compound, typically serves as a precursor to further elaborated structures, such as substituted benzimidazoles, after reduction of the nitro group.[1]
The primary challenge in synthesizing this molecule from 2-nitroaniline lies in the electronic dichotomy presented by the starting material. The nitro group reduces the electron density of the amine, making it a poor nucleophile for direct alkylation.[2] Conversely, this same group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present at the ortho or para position. Therefore, successful synthetic strategies must navigate these electronic effects.
The three principal pathways to be discussed are:
-
Nucleophilic Aromatic Substitution (SNAr): A direct and often high-yielding method starting from a 2-halonitrobenzene and cyclopropylamine.
-
Ullmann Condensation: A classic copper-catalyzed cross-coupling reaction, which can be challenging for electron-deficient anilines but has seen modern improvements.[3][4]
-
Buchwald-Hartwig Amination: A highly versatile and milder palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation.[5]
Caption: The addition-elimination mechanism of the SNAr reaction.
Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of this compound. [6] Materials:
-
1-Chloro-2-nitrobenzene (1.0 equiv)
-
Cyclopropylamine (2.0-3.0 equiv)
-
Solvent (e.g., Ethyl Acetate, DMF, or neat)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated Brine Solution
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-chloro-2-nitrobenzene (e.g., 13 g, 0.082 mol) and an excess of cyclopropylamine (e.g., 17.15 mL, ~3 equiv). Using the amine as both reactant and solvent is common.
-
Heating: Heat the reaction mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ethyl acetate.
-
Washing: Transfer the organic solution to a separatory funnel and wash sequentially with a saturated brine solution (3 x 100 mL) to remove excess cyclopropylamine and its salt.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel. A typical eluent system is a hexane/chloroform mixture (e.g., 60% hexane in chloroform) to yield the pure this compound as an orange or yellow solid. [6]
Field-Proven Insights
-
Choice of Halide: While 2-chloronitrobenzene is common and cost-effective, 2-fluoronitrobenzene would react much faster due to the high electronegativity of fluorine stabilizing the transition state. However, it is more expensive. 2-bromonitrobenzene is also a suitable substrate.
-
Excess Amine: Using an excess of cyclopropylamine serves two purposes: it drives the reaction equilibrium forward and acts as a base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like DBU or a tertiary amine can be added. [7]* Solvent: While the reaction can be run neat, using a polar aprotic solvent like DMF or DMSO can accelerate the reaction by solvating the cation without hydrogen bonding to the nucleophile.
Pathway II: Modern Catalytic Cross-Coupling Reactions
For substrates where SNAr is not feasible or for achieving higher functional group tolerance, catalytic cross-coupling reactions are the methods of choice.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed C-N cross-coupling reaction, typically requiring high temperatures. [3]The traditional reaction involves an aryl halide, an amine, a stoichiometric amount of copper, and a high-boiling polar solvent.
Mechanistic Considerations: The reaction generally involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination. [8]A significant challenge with 2-nitroaniline is its low nucleophilicity, which can make the reaction sluggish. [2] Modern Variations: A more recent and milder approach involves the use of cyclopropylboronic acid as the cyclopropyl source, coupled with an amine in the presence of a copper(II) acetate catalyst and a ligand like 2,2'-bipyridine. [9]This variant is more tolerant of the electronic nature of the aniline.
Representative Protocol (Conceptual):
-
To an oven-dried flask, add 2-nitroaniline (1.0 equiv), cyclopropylboronic acid (1.5 equiv), Cu(OAc)₂ (1.0 equiv), 2,2'-bipyridine (1.0 equiv), and Na₂CO₃ (2.0 equiv). [9]2. Evacuate and backfill the flask with air or oxygen.
-
Add a dry solvent such as dichloroethane (DCE).
-
Heat the mixture at a specified temperature (e.g., 80-100 °C) until the starting material is consumed.
-
Perform an aqueous work-up followed by chromatographic purification.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for C-N bond formation due to its broad substrate scope, high functional group tolerance, and relatively mild reaction conditions. [5][10] Mechanistic Rationale: The reaction proceeds through a well-defined catalytic cycle.
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., 1-chloro-2-nitrobenzene) to form a Pd(II) species.
-
Amine Coordination & Deprotonation: The amine (cyclopropylamine) coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium amide complex.
-
Reductive Elimination: The aryl group and the amino group couple, and the C-N bond is formed, regenerating the Pd(0) catalyst.
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands (e.g., X-Phos, S-Phos) being particularly effective. [11]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Representative Protocol (Conceptual):
-
To an oven-dried Schlenk flask, add the Pd-catalyst precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., X-Phos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equiv).
-
Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen).
-
Add the aryl halide (1-chloro-2-nitrobenzene, 1.0 equiv) and anhydrous toluene or dioxane via syringe.
-
Add cyclopropylamine (1.2 equiv) via syringe.
-
Heat the reaction mixture (e.g., 80-110 °C) for 12-24 hours.
-
Cool the reaction, quench with water, extract with an organic solvent, and purify by column chromatography.
An intriguing development is the use of nitroarenes themselves as electrophiles in Buchwald-Hartwig amination, where the C-NO₂ bond undergoes oxidative addition to the palladium center. [12][13]This would allow for the direct use of 2-nitroaniline, though this specific transformation requires specialized catalytic systems and is an area of active research.
Comparative Analysis of Synthetic Methods
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation | Buchwald-Hartwig Amination |
| Starting Material | 1-Halo-2-nitrobenzene | 1-Halo-2-nitrobenzene or 2-Nitroaniline | 1-Halo-2-nitrobenzene (typically) |
| Key Reagent | Cyclopropylamine (excess) | Cyclopropylamine or Cyclopropylboronic Acid | Cyclopropylamine |
| Catalyst | None (or phase-transfer catalyst) | Copper (CuI, Cu(OAc)₂, etc.) | Palladium (Pd(OAc)₂, Pd₂(dba)₃, etc.) + Ligand |
| Conditions | High temp (reflux), often neat | Very high temp (150-210°C), polar solvent | Mild to moderate temp (80-110°C), inert atm. |
| Pros | Simple, inexpensive, no catalyst required | Utilizes a cheaper metal catalyst | Broad scope, high yields, mild conditions, high functional group tolerance. [5] |
| Cons | Requires activated substrate, often harsh conditions | Harsh conditions, often requires ligands, lower yields for electron-poor amines. [2] | Expensive catalyst/ligands, requires inert atmosphere, sensitive to air/moisture. |
Purification and Characterization
Purification: Regardless of the synthetic method, the final product, this compound, is typically purified using silica gel column chromatography. Its moderate polarity allows for good separation from nonpolar starting materials and highly polar byproducts.
Characterization: The identity and purity of the product should be confirmed by standard analytical techniques.
-
Appearance: Orange/yellow solid. [14]* Molecular Formula: C₉H₁₀N₂O₂ [15]* Molecular Weight: 178.19 g/mol [15]* Melting Point: 71.5 °C [1]* NMR Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the cyclopropyl and nitroaniline fragments.
-
Mass Spectrometry (MS): To confirm the molecular weight. [16]* Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch and the characteristic symmetric and asymmetric stretches of the nitro group.
Safety and Handling
All synthesis operations should be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [7]
-
2-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. [17][18]May cause damage to organs through prolonged or repeated exposure. It is a combustible solid. [1][19]* 1-Chloro-2-nitrobenzene: Toxic and an irritant. Handle with care to avoid contact and inhalation. [7]* Cyclopropylamine / Cyclopropyl Bromide: Flammable liquids and vapors. Toxic if inhaled and harmful if swallowed. Suspected of causing genetic defects and may cause cancer. * Palladium Catalysts & Ligands: Many are air-sensitive and pyrophoric (phosphine ligands). Handle under an inert atmosphere.
-
Bases: Sodium tert-butoxide (NaOt-Bu) is a strong, corrosive base that reacts violently with water. Cesium carbonate (Cs₂CO₃) is a hygroscopic irritant.
Conclusion
The synthesis of this compound can be effectively achieved through several distinct methodologies. For large-scale, cost-effective production where the starting material is readily available, Nucleophilic Aromatic Substitution of 1-chloro-2-nitrobenzene with cyclopropylamine remains a robust and straightforward choice. For more complex substrates or when milder conditions are paramount, the Buchwald-Hartwig amination offers unparalleled versatility and efficiency, representing the state-of-the-art in C-N bond formation. While the Ullmann condensation is of historical importance, its typically harsh conditions and lower tolerance for electron-deficient amines make it a less favorable option compared to modern palladium-catalyzed methods for this specific transformation. The selection of the optimal route will ultimately depend on factors such as substrate availability, scale, cost, and the specific capabilities of the research or production laboratory.
References
- PrepChem.com. Synthesis of A. This compound.
- Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-dialkyl Aromatic Amines. The Journal of Organic Chemistry, 65(1), 96–103.
- Tsuritani, T., et al. (2003). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications.
- ResearchGate. N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines.
- Astech Ireland. Safety Data Sheet: 2-Nitroaniline.
- Wikipedia. Ullmann condensation.
- Durham Tech. Safety Data Sheet: m-Nitroaniline.
- Wikipedia. Buchwald–Hartwig amination.
- Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- The Organic Chemistry Tutor. Amine synthesis by reductive amination (reductive alkylation). YouTube.
- ResearchGate. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers.
- Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- Organic Chemistry Portal. Ullmann Reaction.
- PubChem. This compound.
- Nakao, Y., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Allen Institute for AI. Anilines: Reactions, Reaction Mechanisms and FAQs.
- ResearchGate. The Buchwald‐Hartwig Amination of Nitroarenes.
- Prezi. Exp 13B: Synthesis of Complex Molecules Through Reductive Amination.
- ResearchGate. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
- Allschoolabs. This compound - 96%, high purity , CAS No.55432-23-0.
- Organic Chemistry Portal. Hitchhiker's guide to reductive amination.
- OECD. SIDS Initial Assessment Report for 2-Nitroaniline.
- Wikipedia. 2-Nitroaniline.
- Organic Syntheses. o-NITROANILINE.
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A Technical Guide to the Spectroscopic Characterization of N-cyclopropyl-2-nitroaniline
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-cyclopropyl-2-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this compound using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Given the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed predictive analysis based on fundamental spectroscopic principles and data from analogous, well-characterized compounds. This approach provides a robust framework for the synthesis and structural elucidation of this compound and similar N-substituted nitroanilines.
Introduction
This compound, with the chemical formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol , is a substituted aniline derivative of interest in synthetic and medicinal chemistry.[1] The accurate structural confirmation of such molecules is fundamental for their application in research and development. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the molecular structure, offering detailed insights into the connectivity of atoms and the nature of functional groups.
This guide will explore the expected spectroscopic signatures of this compound, providing a detailed rationale for the predicted data. Furthermore, it outlines the experimental protocols necessary to acquire this data, ensuring scientific integrity and reproducibility.
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of 1-chloro-2-nitrobenzene with cyclopropylamine.[2]
Experimental Protocol:
-
Combine 1-chloro-2-nitroaniline (13 g, 0.082 mole) and cyclopropylamine (17.15 ml).[2]
-
Heat the mixture at reflux for 24 hours.[2]
-
After cooling, pour the reaction mixture into ethyl acetate.[2]
-
Wash the organic solution with a saturated brine solution (3 x 100 ml).[2]
-
Dry the organic layer with magnesium sulfate and concentrate it to dryness.[2]
-
Purify the residue by chromatography on silica gel using 60% hexane in chloroform to yield the desired product.[2]
Caption: Synthetic workflow for this compound.
¹H NMR Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit distinct signals for the aromatic protons and the cyclopropyl protons.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | dd | 1H | Aromatic H (ortho to NO₂) |
| ~7.4 | ddd | 1H | Aromatic H (para to NO₂) |
| ~6.8 | d | 1H | Aromatic H (ortho to NH) |
| ~6.7 | ddd | 1H | Aromatic H (meta to NO₂) |
| ~2.5 | m | 1H | Cyclopropyl CH |
| ~0.9 | m | 2H | Cyclopropyl CH₂ |
| ~0.6 | m | 2H | Cyclopropyl CH₂ |
Rationale for Predicted Chemical Shifts:
-
Aromatic Protons: The aromatic region is expected to show four distinct signals due to the dissymmetry of the molecule. The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most deshielded, appearing at the lowest field (~8.1 ppm). The other aromatic protons will appear at higher fields, with their chemical shifts influenced by the electron-donating amino group and the nitro group.
-
Cyclopropyl Protons: The protons of the cyclopropyl group are in a strained ring system and are expected to appear at a high field. The methine proton (CH) attached to the nitrogen will be deshielded relative to the methylene protons (CH₂) and is predicted to appear around 2.5 ppm. The four methylene protons are diastereotopic and are expected to appear as complex multiplets in the range of 0.6-0.9 ppm.
Experimental Protocol for ¹H NMR:
-
Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for the aromatic and cyclopropyl carbons.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-NH |
| ~136 | C-NO₂ |
| ~133 | Aromatic CH |
| ~126 | Aromatic CH |
| ~116 | Aromatic CH |
| ~115 | Aromatic CH |
| ~24 | Cyclopropyl CH |
| ~7 | Cyclopropyl CH₂ |
Rationale for Predicted Chemical Shifts:
-
Aromatic Carbons: The carbon atom attached to the nitrogen (C-NH) and the carbon atom attached to the nitro group (C-NO₂) are expected to be the most deshielded due to the electronegativity of these substituents. The remaining four aromatic carbons will have chemical shifts determined by their position relative to the two substituents.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl group are highly shielded and will appear at a high field. The methine carbon is expected around 24 ppm, and the methylene carbons around 7 ppm.
Experimental Protocol for ¹³C NMR:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H stretch | Secondary amine |
| ~3100-3000 | C-H stretch (aromatic & cyclopropyl) | Aromatic, Alkane |
| ~1620 | N-H bend | Secondary amine |
| ~1580, 1470 | C=C stretch | Aromatic ring |
| ~1520 | Asymmetric NO₂ stretch | Nitro group |
| ~1340 | Symmetric NO₂ stretch | Nitro group |
| ~1250 | C-N stretch | Aryl amine |
Rationale for Predicted IR Absorptions:
-
N-H Vibrations: A characteristic N-H stretching vibration is expected around 3400 cm⁻¹, and an N-H bending vibration around 1620 cm⁻¹.
-
Nitro Group Vibrations: The nitro group will show two strong and characteristic stretching vibrations: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1340 cm⁻¹.
-
Aromatic and Cyclopropyl Vibrations: C-H stretches for both the aromatic ring and the cyclopropyl group are expected in the 3100-3000 cm⁻¹ region. Aromatic C=C stretching vibrations will appear around 1580 and 1470 cm⁻¹.
Experimental Protocol for IR Spectroscopy:
-
Prepare a sample by either dissolving a small amount of the compound in a suitable solvent (e.g., chloroform) to be analyzed in a liquid cell, or by preparing a KBr pellet containing a small amount of the solid sample.
-
Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: Workflow for spectroscopic characterization.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at an m/z corresponding to the molecular weight of this compound (178.19). High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. PubChemLite predicts a monoisotopic mass of 178.07423 Da for the neutral molecule.[3]
-
Key Fragmentation Patterns: Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). Fragmentation of the cyclopropyl group is also possible. Predicted m/z values for common adducts include [M+H]⁺ at 179.08151 and [M+Na]⁺ at 201.06345.[3]
Experimental Protocol for Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Acquire the mass spectrum over a suitable m/z range.
-
Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging the known spectroscopic data of analogous compounds and fundamental chemical principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The detailed experimental protocols provided herein offer a clear path for researchers to obtain and confirm this data empirically. This integrated approach of prediction and methodological guidance serves as a valuable resource for the synthesis, characterization, and application of this compound and related molecules in various scientific disciplines.
References
- PrepChem.com. Synthesis of A. This compound.
- PubChemLite. This compound (C9H10N2O2).
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Introduction: The Significance of N-cyclopropyl-2-nitroaniline Solubility
An In-Depth Technical Guide to the Solubility of N-cyclopropyl-2-nitroaniline
This compound (CAS: 55432-23-0, Formula: C₉H₁₀N₂O₂) is an aromatic organic compound featuring a cyclopropyl group, a nitro group, and an aniline moiety.[1][2] Its unique structural combination makes it a valuable intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. The solubility of this compound is a critical physical property that dictates its behavior in a multitude of chemical processes.
For researchers and drug development professionals, a comprehensive understanding of this compound's solubility profile is paramount. It directly influences:
-
Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the ability of reactants to dissolve and interact in a solvent medium.
-
Purification and Crystallization: Selecting an appropriate solvent system is essential for isolating the compound with high purity through crystallization, where solubility differences at varying temperatures are exploited.
-
Formulation Development: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its intermediate is a key determinant of its bioavailability and the choice of delivery vehicle.
-
Analytical Chemistry: Proper solvent selection is crucial for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) to ensure accurate quantification and characterization.[3]
This guide provides a deep dive into the theoretical and practical aspects of this compound solubility. It combines a molecular structure analysis, predictive solubility data based on analogous compounds, and detailed experimental protocols to equip scientists with the knowledge needed for effective solvent selection and application.
Molecular Structure and Its Influence on Solubility
To predict the solubility of this compound, we must first analyze its molecular structure and the intermolecular forces it can exhibit.
-
Aromatic Ring and Cyclopropyl Group: The benzene ring and the cyclopropyl group are nonpolar, hydrophobic components. These regions will favorably interact with nonpolar solvents through weak London dispersion forces.[4]
-
Nitro Group (-NO₂): The nitro group is strongly polar and acts as a hydrogen bond acceptor. This group contributes significantly to the molecule's overall polarity and can interact with polar solvents.
-
Secondary Amine (-NH-): The amine group is polar and, critically, can act as both a hydrogen bond donor (due to the N-H bond) and a hydrogen bond acceptor. This dual capability allows for strong interactions with polar protic solvents like water and alcohols.[5]
Overall Polarity Assessment: this compound is an asymmetric molecule with a combination of polar (nitro, amine) and nonpolar (aromatic ring, cyclopropyl) regions. This amphiphilic nature suggests it will not be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will exhibit preferential solubility in solvents of intermediate polarity or those that can engage in specific interactions like hydrogen bonding. The predicted XlogP value of 2.7 indicates a moderate degree of lipophilicity, further suggesting limited solubility in water.[2]
The Theoretical Framework: "Like Dissolves Like"
The guiding principle of solubility is the adage, "Like dissolves like."[4][5][6][7] This means that substances with similar intermolecular forces are likely to be soluble in one another.[8] For a solute to dissolve, the energy required to break the interactions within the pure solute and the pure solvent must be compensated by the energy released from forming new solute-solvent interactions.
-
Polar Solvents (e.g., Water, Ethanol): These solvents have significant dipole moments and often engage in hydrogen bonding. They are most effective at dissolving polar solutes and ionic compounds.[4][9]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through London dispersion forces. They excel at dissolving nonpolar, lipophilic solutes.[4][5]
-
Polar Aprotic Solvents (e.g., Acetone, DMF): These solvents have strong dipoles but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. They are effective at dissolving polar solutes that do not rely on hydrogen bond donation from the solvent.
Based on its structure, this compound is expected to be most soluble in polar aprotic and moderately polar protic solvents that can accommodate both its polar functionalities and its nonpolar backbone.
Predictive Solubility Profile and Experimental Determination
While specific, publicly available solubility data for this compound is limited, we can create a robust predictive profile by extrapolating from structurally similar compounds, such as 2-nitroaniline and other substituted nitroanilines.[10][11][12]
Predicted Solubility Data
The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |
| Water | Polar Protic | Low / Insoluble | The large nonpolar surface area (aromatic/cyclopropyl) outweighs the polar groups. 2-nitroaniline has low water solubility (~1.17 g/L).[12] |
| Methanol / Ethanol | Polar Protic | Moderate | The alcohol's alkyl chain interacts with the nonpolar parts, while the -OH group hydrogen bonds with the nitro and amine groups. |
| Acetone | Polar Aprotic | High | Acetone's strong dipole moment can solvate the polar nitro and amine groups effectively without the steric hindrance of hydrogen bonding networks. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a powerful polar aprotic solvent known to dissolve many nitroanilines effectively.[10] |
| Acetonitrile | Polar Aprotic | Moderate to High | Acetonitrile is a good solvent for many organic compounds, and its polarity is suitable for solvating the molecule. |
| Ethyl Acetate | Moderately Polar | Moderate to High | Offers a balance of polar (ester group) and nonpolar (ethyl group) characteristics, matching the solute's amphiphilic nature. |
| Dichloromethane (DCM) | Moderately Polar | Moderate | A common solvent for organic reactions that can solvate moderately polar compounds. |
| Toluene | Nonpolar Aromatic | Low to Moderate | The aromatic ring of toluene can interact favorably with the benzene ring of the solute (π-π stacking), but it is less effective at solvating the polar groups. |
| Hexane | Nonpolar Aliphatic | Low / Insoluble | The weak London dispersion forces of hexane are insufficient to overcome the strong solute-solute interactions mediated by the polar groups. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of a compound. This method ensures the solution reaches saturation, providing a reliable and reproducible measurement.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Thermostatic shaker bath
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Shake the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[3] The solution is saturated when the concentration of the dissolved solute remains constant over time.
-
Phase Separation: After equilibration, let the vials stand undisturbed in the temperature bath to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the solid at the bottom.
-
Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute the filtered saturate with a known volume of the solvent to bring its concentration into the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Solubility Method.
Discussion: Connecting Theory and Practice
The solubility of a molecule is governed by a delicate balance of intermolecular forces between the solute and the solvent. The predictive data and experimental workflow provide a comprehensive framework for understanding this compound.
The diagram below illustrates the key relationships influencing its solubility. The ideal solvent will have properties that favorably align with the solute's characteristics.
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N-Cyclopropyl-2-nitroaniline: A Technical Guide to Unveiling its Biological Potential
Abstract
N-cyclopropyl-2-nitroaniline is a unique small molecule that stands at the intersection of two pharmacologically significant chemical classes: cyclopropylamines and nitroaromatics. While direct biological activity data for this specific compound is not extensively documented in peer-reviewed literature, its structural motifs suggest a compelling, yet unexplored, therapeutic promise. The cyclopropylamine moiety is a well-established feature in medicinal chemistry, known for its ability to impart metabolic stability and conformational rigidity, and is present in a number of approved drugs.[1] Concurrently, the nitroaromatic scaffold is a key component in various antimicrobial and anticancer agents, often acting as a prodrug that is activated under specific physiological conditions, such as hypoxia.[2][3] This technical guide provides a comprehensive framework for the systematic investigation of this compound's biological activity. It is designed for researchers, scientists, and drug development professionals, offering a roadmap from initial in silico assessment to detailed in vitro screening and mechanism of action studies. This document aims to be a catalyst for the exploration of this promising, yet under-investigated, chemical entity.
Introduction: The Scientific Rationale
The therapeutic potential of a novel chemical entity can often be inferred from the biological activities of its constituent structural components. This compound presents a fascinating case, merging the desirable pharmacokinetic attributes of cyclopropylamines with the potential pharmacodynamic effects of nitroaromatics.
-
The Cyclopropylamine Moiety: The inclusion of a cyclopropane ring can enhance metabolic stability and introduce a unique three-dimensional structure to a molecule.[4] This small, strained ring system is a feature of many biologically active compounds, contributing to improved potency and pharmacokinetic profiles.[1] However, it is also known that cyclopropylamines can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates, a factor that requires careful toxicological evaluation.[5][6]
-
The Nitroaromatic Scaffold: Nitroaromatic compounds have a long history in medicine, particularly as antimicrobial agents.[3] Their mechanism of action often involves the enzymatic reduction of the nitro group to form reactive nitrogen species, which can induce cellular damage through oxidative stress and covalent modification of macromolecules like DNA.[7][8] This bioreduction is often enhanced in hypoxic environments, such as those found in solid tumors and certain bacterial or parasitic infections, making these compounds potential hypoxia-activated prodrugs.[2]
This convergence of functionalities within this compound warrants a thorough investigation into its potential as an anticancer or antimicrobial agent. This guide outlines a logical, multi-tiered approach to systematically unlock the therapeutic potential of this molecule.
Phase 1: In Silico Profiling and Physicochemical Characterization
Before embarking on extensive laboratory-based screening, a robust in silico evaluation can provide valuable insights into the drug-like properties and potential liabilities of this compound. This initial phase is crucial for guiding experimental design and prioritizing resources.
Computational Prediction of ADMET Properties
A variety of computational tools and models can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound.[9][10] These predictions help to assess the compound's potential for oral bioavailability, metabolic stability, and off-target toxicity.
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value | Significance |
| Molecular Weight | 178.19 g/mol | Compliant with Lipinski's Rule of Five |
| LogP (Lipophilicity) | Predicted to be in an optimal range for cell permeability | Indicates potential for good absorption and distribution |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five |
| Polar Surface Area (PSA) | Moderate | Suggests a balance between solubility and permeability |
| Predicted Solubility | To be determined | Crucial for formulation and bioavailability |
| Predicted Permeability | To be determined | Indicates potential for crossing biological membranes |
| Potential for P450 Metabolism | High (due to cyclopropylamine) | Warrants experimental investigation of metabolic stability |
| Predicted Toxicity Risks | Potential for mutagenicity (nitroaromatic) and reactive metabolite formation (cyclopropylamine) | Requires careful experimental toxicological assessment |
Synthesis and Physicochemical Characterization
For subsequent in vitro and in vivo studies, a pure and well-characterized sample of this compound is essential.
Experimental Protocol: Synthesis of this compound
A common synthetic route involves the nucleophilic aromatic substitution of a suitable precursor, such as 1-chloro-2-nitrobenzene, with cyclopropylamine. The reaction progress should be monitored by Thin Layer Chromatography (TLC), and the final product purified by column chromatography. The identity and purity of the synthesized compound must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Phase 2: In Vitro Biological Activity Screening
This phase focuses on a tiered screening approach to identify and quantify the potential anticancer and antimicrobial activities of this compound.
Anticancer Activity Screening
A panel of human cancer cell lines representing different tumor types should be used for the initial cytotoxicity screening.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12]
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Table 2: Data Presentation for Anticancer Screening Results
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | To be determined | To be determined |
| A549 | Lung Carcinoma | To be determined | To be determined |
| HCT116 | Colon Carcinoma | To be determined | To be determined |
| HeLa | Cervical Adenocarcinoma | To be determined | To be determined |
Antimicrobial Activity Screening
The antimicrobial potential of this compound should be evaluated against a panel of clinically relevant bacterial and fungal strains.
Experimental Protocol: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under optimal growth conditions.
-
MIC Determination: Visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound in which no growth is observed.
Table 3: Data Presentation for Antimicrobial Screening Results
| Microbial Strain | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Positive Control) |
| Staphylococcus aureus | Gram-positive bacteria | To be determined | To be determined |
| Escherichia coli | Gram-negative bacteria | To be determined | To be determined |
| Pseudomonas aeruginosa | Gram-negative bacteria | To be determined | To be determined |
| Candida albicans | Fungus | To be determined | To be determined |
Phase 3: Mechanism of Action Elucidation
Should this compound exhibit significant biological activity in the initial screens, the next critical step is to investigate its mechanism of action (MoA).[15][16]
Investigating the Role of the Nitro Group
Given the presence of the nitroaromatic moiety, a key hypothesis is that the compound's activity may be dependent on the bioreduction of the nitro group.
Experimental Protocol: Activity in Hypoxic vs. Normoxic Conditions
-
Cell Culture: Culture cancer cells or bacteria under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions.
-
Compound Treatment: Treat the cells with this compound and determine the IC50 or MIC values under both conditions.
-
Data Analysis: A significant increase in potency under hypoxic conditions would suggest that the reductive activation of the nitro group is a key part of the MoA.
Target Identification Approaches
Identifying the molecular target(s) of this compound is crucial for understanding its MoA. A variety of techniques can be employed, including:
-
Kinase Inhibition Assays: If anticancer activity is observed, screening against a panel of kinases can determine if the compound acts as a kinase inhibitor.[11]
-
DNA Interaction Studies: Assays such as DNA intercalation assays or comet assays can be used to investigate if the compound directly damages DNA.
-
Proteomics and Transcriptomics: Techniques like mass spectrometry-based proteomics and RNA sequencing can identify changes in protein and gene expression in response to compound treatment, providing clues about the affected cellular pathways.
Safety and Handling
Nitroaromatic compounds require careful handling due to their potential toxicity and mutagenicity.[17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of all waste containing this compound as hazardous chemical waste according to institutional and local regulations.[19][20]
Visualization of Workflows and Pathways
Proposed Research Workflow
Caption: A hypothetical signaling pathway potentially inhibited by this compound.
Conclusion
This compound represents a molecule of significant interest at the confluence of established pharmacophores. While its biological activities remain to be elucidated, a systematic and logical approach, as outlined in this guide, has the potential to uncover novel therapeutic applications. The proposed workflow, from in silico analysis to in-depth mechanistic studies, provides a robust framework for researchers to explore the full potential of this intriguing compound. The journey from a chemical structure to a potential therapeutic agent is a long and challenging one, but for this compound, it is a journey worth embarking upon.
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N-Cyclopropyl-2-Nitroaniline: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Abstract
N-cyclopropyl-2-nitroaniline is a pivotal synthetic intermediate, strategically positioned at the crossroads of academic research and industrial application. Its unique molecular architecture, featuring a strained cyclopropyl ring and a reactive nitroaniline scaffold, offers a versatile platform for the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its critical role as a building block in the development of pharmaceuticals, agrochemicals, and advanced materials. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and illustrate key transformations, offering researchers and drug development professionals a comprehensive resource to leverage the full potential of this valuable compound.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 55432-23-0) is an organic compound that has garnered significant attention as a versatile precursor in organic synthesis.[1] Its structure is characterized by a nitro group positioned ortho to a cyclopropyl-substituted amine on a benzene ring. This specific arrangement of functional groups is not merely incidental; it is a deliberate design that imparts unique reactivity and utility.
The nitroaniline core is a classic precursor in the chemical industry, widely used in the production of dyes, pigments, and pharmaceuticals. The nitro group is a powerful electron-withdrawing group and, more importantly, a synthetic handle that can be readily reduced to an amine. This transformation is the gateway to forming crucial diamine intermediates, such as o-phenylenediamines, which are foundational for constructing benzimidazoles—a privileged scaffold in medicinal chemistry.[2]
The incorporation of a cyclopropyl group is a modern strategy in drug design. This small, strained ring is not just a simple alkyl substituent. It can enhance metabolic stability, improve binding potency by restricting conformation, increase brain permeability, and reduce plasma clearance.[3] The enhanced π-character of its C-C bonds allows it to engage in electronic interactions with biological targets, often mimicking the properties of a double bond.[3]
Thus, this compound represents the convergence of a classic synthetic workhorse with a modern medicinal chemistry tool, making it an intermediate of high value for creating novel molecular entities with desirable pharmacological profiles.
Synthesis and Mechanism
The most common and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction between an ortho-halonitrobenzene and cyclopropylamine.[4]
General Reaction Scheme
The reaction typically proceeds by treating 1-chloro-2-nitroaniline or a similar ortho-halo derivative with cyclopropylamine, often under reflux conditions.
Caption: General synthetic route for this compound.
Mechanistic Insights
The SNAr mechanism is facilitated by the strongly electron-withdrawing nitro group, which is positioned ortho to the leaving group (e.g., Chlorine). This positioning is critical as it allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of cyclopropylamine attacks the carbon atom bearing the halogen, breaking the aromaticity of the ring.
-
Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization is the driving force of the reaction.
-
Rearomatization: The complex collapses, expelling the halide ion as a leaving group and restoring the aromaticity of the ring to yield the final product.
Caption: Logical flow of the SNAr mechanism for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[4]
Materials:
-
1-Chloro-2-nitroaniline (13 g, 0.082 mol)
-
Cyclopropylamine (17.15 mL)
-
Ethyl acetate
-
Saturated brine solution
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., 60% hexane in chloroform)
Procedure:
-
Combine 1-Chloro-2-nitroaniline and cyclopropylamine in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture at reflux temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash three times with a saturated brine solution (3 x 100 mL). This step removes excess cyclopropylamine and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution to dryness using a rotary evaporator.
-
Purify the resulting residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., 60% hexane in chloroform) to yield the pure this compound.[4]
Physicochemical Properties and Characterization
Accurate characterization is essential for validating the identity and purity of the synthesized intermediate.
| Property | Value | Source |
| CAS Number | 55432-23-0 | [1] |
| Molecular Formula | C₉H₁₀N₂O₂ | [1] |
| Molecular Weight | 178.19 g/mol | [1][5] |
| Appearance | Typically an orange or yellow solid | [2][6] |
| Purity | ≥96% (typical commercial grade) | [1][7] |
| Synonyms | Cyclopropyl-(2-nitrophenyl)amine, N-Cyclopropyl-2-nitrobenzenamine | [1] |
Spectroscopic Data (Typical):
-
¹H NMR: Aromatic protons typically appear in the range of δ 7.5–8.5 ppm, while the distinctive cyclopropyl protons are found upfield around δ 0.5–1.5 ppm.[8]
-
IR Spectroscopy: Shows characteristic strong absorption bands for the nitro group (NO₂) asymmetric stretch (~1520 cm⁻¹) and symmetric stretch (~1340 cm⁻¹).[8]
-
Mass Spectrometry: Electrospray ionization (ESI-MS) would show the molecular ion peak [M+H]⁺ to confirm the molecular weight.[8]
This compound as a Synthetic Intermediate
The primary utility of this compound lies in its role as a precursor to more complex molecules. The key transformation is the reduction of the nitro group.
Reduction to N¹-cyclopropylbenzene-1,2-diamine
The conversion of the nitro group to an amine is a fundamental and powerful transformation in organic synthesis. This reaction converts this compound into the highly valuable N¹-cyclopropylbenzene-1,2-diamine . This diamine is a direct precursor for building heterocyclic rings, most notably benzimidazoles.
Common Reduction Methods:
-
Catalytic Hydrogenation: This is the most common and clean method. The reaction is typically carried out using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[8][9]
-
Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or sodium borohydride (NaBH₄) in the presence of a catalyst can also be employed.[10][11]
Caption: Typical experimental workflow for the catalytic reduction.[9]
Application in Heterocyclic Synthesis
The resulting N¹-cyclopropylbenzene-1,2-diamine is a building block for a vast array of heterocyclic compounds. For example, condensation with a carboxylic acid or its derivative (using Phillips condensation conditions) yields a 2-substituted benzimidazole. This is a core structure in many pharmaceuticals, including proton pump inhibitors and anthelmintics.
Utility in Drug Discovery and Agrochemicals
The derivatives of this compound are explored for a range of biological activities.
-
Pharmaceuticals: The resulting scaffolds are investigated for antimicrobial and anticancer properties.[8] The cyclopropyl moiety is often key to achieving the desired activity and pharmacokinetic profile.[3]
-
Agrochemicals: The reactive functional groups allow for modifications to develop novel pesticides or herbicides.[12]
-
Materials Science: It can be used in the synthesis of specialty chemicals, polymers, and dyes.[8]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its synthesis is robust and scalable, and its physicochemical properties are well-defined. The true value of this intermediate is realized in its efficient conversion to N¹-cyclopropylbenzene-1,2-diamine, a high-value precursor for diverse and complex molecular targets. For researchers in drug development and materials science, mastering the synthesis and application of this compound opens a direct and versatile route to novel compounds with significant potential. Its intelligent design, combining a reactive nitroaniline core with the beneficial properties of a cyclopropyl ring, ensures its continued relevance and application in the field of synthetic chemistry.
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N-cyclopropyl-2-nitroaniline stability and degradation pathways
An In-depth Technical Guide to the Stability and Degradation Pathways of N-cyclopropyl-2-nitroaniline
Authored by a Senior Application Scientist
Foreword: Navigating the Stability Landscape of a Niche Molecule
In the realm of pharmaceutical and specialty chemical development, a thorough understanding of a molecule's stability is paramount. It dictates storage conditions, formulation strategies, and ultimately, the safety and efficacy of the final product. This guide focuses on this compound, a compound of interest for which direct, extensive stability data is not yet prevalent in the public domain. As such, this document serves as both a repository of foundational chemical principles and a predictive guide for researchers, scientists, and drug development professionals. By leveraging established knowledge of analogous structures—nitroaromatics and N-alkylanilines—we will elucidate the probable stability profile and degradation pathways of this compound. The experimental protocols detailed herein are designed to be self-validating systems, providing a robust framework for your own investigations.
Molecular Profile and Inherent Reactivity of this compound
This compound is an aromatic compound featuring three key functional groups that dictate its chemical behavior: a secondary amine, a cyclopropyl substituent on the amine, and a nitro group ortho to the amine. The electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group, along with the steric and electronic influence of the cyclopropyl ring, creates a unique reactivity profile.
The synthesis of this compound can be achieved via nucleophilic substitution of a leaving group (e.g., chlorine) on a 2-nitroaniline precursor with cyclopropylamine.[1]
Predicted Stability Profile and Key Stress Factors
Based on the chemistry of its constituent functional groups, this compound is anticipated to be susceptible to several environmental stressors. Forced degradation studies are essential to probe these susceptibilities systematically.[2][3][4]
Hydrolytic Stability
The amide-like character of the N-aryl bond and the stability of the aromatic ring suggest that this compound is likely stable to hydrolysis across a wide pH range under ambient conditions. However, extreme pH and elevated temperatures could potentially lead to degradation, although this is generally not the primary degradation pathway for this class of compounds.
Photostability
Nitroaromatic compounds are well-known to be photosensitive.[5][6] Exposure to ultraviolet (UV) and possibly visible light can induce photochemical reactions. For ortho-nitroanilines, intramolecular interactions can play a significant role. The photolysis of nitroaromatic compounds can lead to the formation of nitrous acid (HONO) and other reactive species.[7] It is plausible that irradiation of this compound could lead to hydroxylation of the aromatic ring or reactions involving the nitro and amino groups.
Thermal Stability
The thermal decomposition of ortho-substituted nitroanilines can be complex. For some o-nitroaniline derivatives, decomposition is initiated by an intramolecular hydrogen transfer from the amino group to the nitro group, forming a cyclic intermediate.[8] While the N-cyclopropyl group lacks a transferable proton directly on the nitrogen, the presence of the ortho-nitro group can still render the molecule susceptible to thermal decomposition, potentially through different mechanisms. Runaway exothermic decomposition has been reported for o-nitroaniline itself at elevated temperatures.[9] The thermal stability of related nitroanilines can be reduced by impurities.[10]
Oxidative Stability
Aromatic amines are generally susceptible to oxidation.[11][12][13] The secondary amine in this compound can be oxidized to form radical cations, which can then undergo further reactions such as coupling to form oligomeric or polymeric materials.[11][12] Common laboratory and environmental oxidants, such as hydrogen peroxide (often in the presence of metal catalysts, i.e., Fenton-like reactions) or manganese dioxide, can initiate this degradation.[12][14][15] The nitro group itself is relatively stable to oxidation but can influence the oxidative susceptibility of the rest of the molecule.
Postulated Degradation Pathways
The following degradation pathways are proposed based on the known reactivity of nitroanilines and related compounds. Experimental validation is required to confirm these pathways for this compound.
Reductive Pathway
The most predictable transformation of this compound is the reduction of the nitro group. This is a common reaction for nitroaromatics and can be achieved using various reducing agents (e.g., hydrogen with a metal catalyst).[16] This pathway leads to the formation of N1-cyclopropylbenzene-1,2-diamine, a potentially more reactive species due to the presence of two amino groups.
Oxidative Pathways
Oxidative degradation can proceed via several routes, primarily initiated by the oxidation of the amino group. The resulting radical cation can then dimerize or polymerize. Alternatively, attack by hydroxyl radicals (generated, for example, by Fenton's reagent or photolysis in the presence of H₂O₂) can lead to hydroxylation of the aromatic ring, followed by ring-opening and mineralization to smaller organic acids, carbon dioxide, and water.[17]
Photolytic Pathway
Under photolytic stress, particularly in the presence of UV light, this compound may undergo transformations leading to hydroxylated derivatives. Intramolecular rearrangements involving the nitro group are also possible, potentially leading to the formation of nitrophenols or other photoproducts.[5][6]
Visualizing the Predicted Degradation Pathways
The following diagram illustrates the potential degradation routes for this compound under various stress conditions.
Caption: Predicted degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A forced degradation study is essential to experimentally determine the stability of this compound and to develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[18]
General Considerations for Forced Degradation Studies
-
Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4] This extent of degradation is generally sufficient to identify and characterize degradation products without overly complex secondary degradation.
-
Controls: A control sample (API in the same solvent, protected from the stress condition) should be run in parallel for each experiment.
-
Analytical Method: A validated, stability-indicating HPLC method is crucial. A photodiode array (PDA) detector is recommended to assess peak purity.[18]
Experimental Workflow
The following diagram outlines a typical workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies.
Detailed Step-by-Step Methodologies
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Calibrated pH meter
-
HPLC system with PDA detector
-
LC-MS/MS system for degradant identification
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw and process aliquots as described for acidic degradation, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at appropriate time intervals and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial and expose it to dry heat at 80°C in an oven.
-
At specified time points, dissolve a portion of the solid in the initial solvent to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
Data Interpretation and Presentation
All quantitative data from the forced degradation studies should be summarized in a table for easy comparison. This allows for a clear overview of the molecule's stability under different stress conditions.
| Stress Condition | Reagent/Condition | Time (hours) | % Assay of this compound | % Degradation | Number of Degradants |
| Control | None | 24 | 100.0 | 0.0 | 0 |
| Acidic | 0.1 M HCl, 60°C | 24 | 95.2 | 4.8 | 1 |
| Basic | 0.1 M NaOH, 60°C | 24 | 98.1 | 1.9 | 1 |
| Oxidative | 3% H₂O₂, RT | 8 | 88.5 | 11.5 | 3 |
| Thermal | 80°C, solid | 72 | 99.5 | 0.5 | 0 |
| Photolytic | ICH Q1B | - | 92.3 | 7.7 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide provides a predictive framework for understanding the stability and degradation of this compound, grounded in the established chemistry of related molecules. The primary anticipated degradation pathways involve reduction of the nitro group and oxidation of the secondary amine. The compound is also expected to exhibit sensitivity to light. The provided experimental protocols offer a robust starting point for researchers to perform forced degradation studies, which are critical for developing stable formulations and ensuring the quality and safety of any resulting products.
Future work should focus on executing these protocols to generate empirical data for this compound. The isolation and structural elucidation of major degradation products using techniques such as LC-MS/MS and NMR will be essential to definitively map its degradation pathways.
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N-cyclopropyl-2-nitroaniline safety and handling precautions
An In-depth Technical Guide to the Safe Handling of N-cyclopropyl-2-nitroaniline
Introduction
This compound (CAS No. 55432-23-0) is a substituted nitroaniline derivative utilized in research and development, particularly within medicinal chemistry and drug discovery programs.[1][2] While specific toxicological and physicochemical data for this compound are not extensively published, a robust safety protocol can be established by examining the known hazards of its structural analogs, primarily the parent compound 2-nitroaniline and similarly substituted cyclopropyl nitroanilines. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound safely, grounding all recommendations in established chemical safety principles and data from closely related molecules. The central tenet of this guide is to treat the compound with a high degree of caution, assuming a hazard profile at least as significant as that of 2-nitroaniline.
Compound Identification and Physicochemical Properties
Understanding the basic properties of a chemical is the foundation of safe handling. While some data for this compound is unavailable, properties of the well-studied parent compound, 2-nitroaniline, are provided for a conservative assessment.
| Property | This compound | 2-Nitroaniline (for reference) | Source(s) |
| CAS Number | 55432-23-0 | 88-74-4 | [1][3] |
| Molecular Formula | C₉H₁₀N₂O₂ | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 178.19 g/mol | 138.13 g/mol | [1] |
| Appearance | Data not available | Orange-yellow solid/crystals | [4] |
| Melting Point | Data not available | 70 - 73 °C | |
| Boiling Point | Data not available | 284 °C | |
| Solubility | Data not available | 1170 mg/L in water at 20°C | [4] |
| log Pow | Data not available | 1.85 | [4] |
Hazard Identification and Toxicological Profile
A comprehensive hazard assessment for this compound is constructed by reading across from its closest structural analogs. The primary hazards are associated with the nitroaniline functional group, which is known for its systemic toxicity, and the general irritant properties observed in similar substituted molecules.
GHS Classification (Inferred)
The following classification is a conservative estimate based on data from 2-nitroaniline and N-cyclopropyl-4-fluoro-2-nitroaniline.[5][6]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Blood) through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Summary of Toxicological Effects
-
Acute Effects: The primary acute risks are severe irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[5][7] Based on the high toxicity of 2-nitroaniline, this compound should be considered toxic via oral, dermal, and inhalation routes.[3][6] Accidental exposure could lead to symptoms such as headache, dizziness, nausea, and confusion.[8]
-
Chronic Effects & Systemic Toxicity: The most significant systemic effect associated with nitroanilines is methemoglobinemia .[4][9] The nitro group can be metabolically reduced, leading to the oxidation of iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state. This renders the hemoglobin unable to transport oxygen, leading to cyanosis (blue lips, fingernails, and skin), and in severe cases, can be fatal.[9] Prolonged or repeated exposure may cause damage to the blood, liver, and kidneys.
-
Routes of Exposure: The primary routes of exposure in a laboratory setting are inhalation of dust particles, dermal (skin) contact, and accidental ingestion.
Risk Assessment and Mitigation: A Multi-layered Approach
A self-validating safety system relies on a multi-layered approach where engineering controls, personal protective equipment, and standard operating procedures work in concert to minimize exposure risk.
Engineering Controls: The First Line of Defense
The causality behind using engineering controls is to contain the chemical at the source, preventing it from entering the general work environment.
-
Chemical Fume Hood: All work involving the weighing, transferring, or manipulation of solid this compound, or solutions thereof, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles.[10]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the vicinity of the workstation where the compound is handled.[5][7]
Personal Protective Equipment (PPE): The Last Barrier
PPE is chosen to protect against the specific hazards of the compound. It is not a substitute for good engineering controls and safe work practices.
-
Hand Protection: Wear nitrile or other chemically resistant gloves tested according to standards like EN 374. Always inspect gloves for tears or holes before use. Since skin contact is a primary exposure route, double-gloving is recommended when handling the pure solid or concentrated solutions. Contaminated gloves must be removed and disposed of properly.[5]
-
Eye and Face Protection: Chemical safety goggles are mandatory. Due to the risk of irritation and potential for splashing, a face shield should be worn over the goggles when handling larger quantities or solutions.[5]
-
Skin and Body Protection: A professional lab coat must be worn and kept fully buttoned. For tasks with a higher risk of spills, a chemically resistant apron is advisable. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: If work must be performed outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[5][10]
Safe Handling and Storage Protocols
Protocol 3.3.1: Weighing and Transferring Solid this compound
-
Preparation: Ensure the chemical fume hood is operational. Don appropriate PPE (lab coat, double gloves, goggles, face shield).
-
Containment: Place an analytical balance inside the fume hood or use a powder containment enclosure.
-
Aliquotting: Use a spatula to carefully transfer the desired amount of solid from the stock container to a tared weigh boat or vial. Avoid any actions that could generate dust, such as dropping or rapid scraping.
-
Closure: Tightly close the primary stock container immediately after use.
-
Cleanup: Gently wipe down the spatula, weigh boat exterior, and balance with a damp cloth or towel to remove any residual dust. Dispose of the cleaning materials as hazardous waste.
-
Hand Washing: After the procedure is complete and PPE is removed, wash hands thoroughly with soap and water.[5]
Protocol 3.3.2: Storage and Incompatibility
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7] The storage area should be segregated from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][11] Nitroaromatic compounds can react violently or explosively with certain materials.
Emergency Procedures
Rapid and correct response during an emergency is critical to minimizing harm.
Spill Response
The immediate priority in a spill is to prevent the dispersal of dust and to protect personnel.
Caption: Spill Response Workflow for this compound.
Protocol 4.1.1: Small Spill Cleanup
-
Evacuate: Ensure unnecessary personnel are clear of the area.
-
PPE: Don appropriate PPE, including respiratory protection if not in a fume hood.
-
Contain Dust: Gently cover the spill with damp paper towels to prevent dust from becoming airborne.[5]
-
Collect: Carefully sweep or scoop the moistened material into a clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all cleaning materials as hazardous waste.
First Aid Measures
Immediate medical attention is critical for any significant exposure.
Caption: First Aid Decision Tree for this compound Exposure.
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards: Combustion will produce toxic and irritating fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][10] Finely dispersed dust may form explosive mixtures in the air.[8]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7][10]
Waste Disposal
Chemical waste must be managed in compliance with all local, regional, and national regulations.
-
Containerize: Collect all waste material (spilled compound, contaminated PPE, cleaning materials) in a clearly labeled, sealed container for hazardous waste.
-
Segregate: Do not mix this waste with other waste streams.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. An authorized incinerator equipped with an afterburner and scrubber is a recommended disposal method.[5]
Conclusion
While this compound is a valuable research chemical, its structural similarity to toxic nitroanilines necessitates a high level of caution. By implementing robust engineering controls, mandating appropriate PPE, adhering to strict handling protocols, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. The causality is clear: preventing exposure through containment and protective barriers is the key to ensuring laboratory safety.
References
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- U.S. Environmental Protection Agency (EPA). Provisional Peer-Reviewed Toxicity Values for 2-Nitroaniline. [Link]
- Carl Roth.
- CPAchem. Safety data sheet: 2-Nitroaniline. (2022). [Link]
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An In-depth Technical Guide to N-cyclopropyl-2-nitroaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclopropyl-2-nitroaniline is a fascinating building block in the world of synthetic organic chemistry. Its unique molecular architecture, combining the rigid, strained cyclopropyl ring with the electronically distinct nitroaniline core, makes it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its potential applications in medicinal chemistry and materials science. As a senior application scientist, the aim here is not just to present protocols but to offer insights into the rationale behind the methodologies and the significance of this compound in modern research.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the cornerstone of scientific communication. This compound is known by several names, and understanding these is crucial for literature searches and procurement.
-
IUPAC Name: this compound
-
Synonyms:
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | [3] |
| Molecular Weight | 178.19 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature, likely yellow to orange, similar to 2-nitroaniline. | Inferred from related compounds |
| Melting Point | Not explicitly found for this compound. For comparison, the melting point of the parent compound, 2-nitroaniline, is 71.5 °C. | [4] |
| Boiling Point | Not explicitly found for this compound. The boiling point of 2-nitroaniline is 284 °C. | [4] |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like ethanol, ether, and chloroform, similar to 2-nitroaniline. | [5] |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is a straightforward nucleophilic aromatic substitution reaction. The following protocol is based on a reported procedure and provides a reliable method for its preparation in a laboratory setting.[6]
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Procedure
Materials:
-
1-Chloro-2-nitroaniline (13 g, 0.082 mole)[6]
-
Cyclopropylamine (17.15 ml)[6]
-
Ethyl acetate
-
Saturated brine solution
-
Magnesium sulfate (anhydrous)
-
Silica gel
-
Hexane
-
Chloroform
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-Chloro-2-nitroaniline (13 g, 0.082 mole) and cyclopropylamine (17.15 ml).[6]
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 24 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After 24 hours, cool the reaction mixture to room temperature and pour it into ethyl acetate.[6]
-
Washing: Transfer the ethyl acetate solution to a separatory funnel and wash it three times with a saturated brine solution (3 x 100 ml).[6] This step removes any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.[6]
-
Concentration: Filter off the drying agent and concentrate the organic solution to dryness using a rotary evaporator.[6]
-
Purification: The resulting residue is then purified by column chromatography on silica gel. A solvent system of 60% hexane in chloroform is used to elute the desired product.[6]
-
Isolation: The fractions containing the pure product are combined and concentrated to yield this compound. The reported yield for this procedure is 2.04 g.[6]
Spectroscopic Characterization
While specific spectra for this compound were not found in the search, the expected spectral characteristics can be inferred from the analysis of its structural components.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the nitroaniline ring, a signal for the N-H proton, and signals for the methine and methylene protons of the cyclopropyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly downfield, and the carbons of the cyclopropyl ring appearing in the aliphatic region.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amine, the asymmetric and symmetric stretching of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹ respectively), and C-H stretching of the aromatic and cyclopropyl groups.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (178.19 g/mol ).
Applications in Research and Drug Development
This compound is a valuable building block due to the unique properties conferred by its constituent moieties.
The Role of the Cyclopropyl Group
The cyclopropyl group is a highly sought-after motif in medicinal chemistry. Its incorporation into a molecule can:
-
Enhance Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, improving its binding affinity to a biological target.
-
Improve Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in linear alkyl chains, making them less susceptible to metabolic degradation.
-
Modulate Physicochemical Properties: The cyclopropyl group can influence a compound's lipophilicity and pKa, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
The Utility of the 2-Nitroaniline Scaffold
The 2-nitroaniline core is a precursor to a variety of heterocyclic systems that are prevalent in pharmaceuticals. The ortho-relationship of the amino and nitro groups allows for facile cyclization reactions to form benzimidazoles, quinoxalines, and other important pharmacophores.
Potential Applications of this compound
Given the properties of its components, this compound is an attractive starting material for the synthesis of:
-
Novel Drug Candidates: Its derivatives could be explored for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.
-
Advanced Materials: The nitroaniline moiety is known to have non-linear optical properties, suggesting that this compound derivatives could be investigated for applications in materials science.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not located, the safety precautions for the closely related compound, 2-nitroaniline, and other nitroaromatics should be strictly followed.
-
Hazard Classification: 2-Nitroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[7] It is also harmful to aquatic life with long-lasting effects.[7]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry, particularly in the fields of drug discovery and materials science. Its synthesis is well-established, and its unique structural features offer a promising platform for the development of novel molecules with desirable biological and physical properties. Researchers working with this compound should adhere to strict safety protocols due to the potential hazards associated with nitroaromatic compounds. This guide provides a solid foundation for understanding and utilizing this compound in a research and development setting.
References
- PrepChem.com. (n.d.). Synthesis of A. This compound.
- CPAchem Ltd. (2022, September 2). Safety data sheet: 2-Nitroaniline.
- PrepChem.com. (n.d.). Synthesis of A. This compound.
- Solubility of Things. (n.d.). 2-Nitroaniline.
- Allschoolabs. (n.d.). This compound - 96%, high purity , CAS No.55432-23-0.
- Wikipedia. (n.d.). 2-Nitroaniline.
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- 2. Buy Online - this compound - 96%, high purity , CAS No.55432-23-0 - We Deliver Worldwide [allschoolabs.com]
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- 7. bg.cpachem.com [bg.cpachem.com]
Physicochemical properties of N-cyclopropyl-2-nitroaniline derivatives
An In-Depth Technical Guide to the Physicochemical Properties of N-cyclopropyl-2-nitroaniline Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the key physicochemical properties of this compound and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data points to explain the causality behind experimental and computational choices, grounding all claims in authoritative sources.
Introduction: The this compound Scaffold
This compound is a substituted aromatic amine that serves as a valuable building block in synthetic and medicinal chemistry. Its structure is characterized by an aniline core substituted with a nitro group at the ortho-position and a cyclopropyl group on the amine nitrogen. The interplay between the electron-withdrawing nitro group, the sterically demanding and lipophilic cyclopropyl moiety, and the basic amine center imparts a unique set of physicochemical properties. These properties are critical determinants of the molecule's behavior in both biological and chemical systems.
Derivatives of this scaffold are explored as intermediates for pharmaceuticals, particularly in the synthesis of heterocyclic compounds like benzimidazoles, which are core structures in many therapeutic agents.[1] Understanding their physicochemical profile—lipophilicity, solubility, acidity, and thermal stability—is paramount for predicting their absorption, distribution, metabolism, and excretion (ADME) properties, as well as for optimizing reaction conditions and formulation strategies.
Core Physicochemical Properties and Their Significance
The utility of a chemical entity in drug discovery or materials science is fundamentally governed by its physical and chemical characteristics. For this compound derivatives, the most influential properties include lipophilicity, acidity (pKa), solubility, and spectral characteristics.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
Scientific Rationale: A compound's LogP value dictates its ability to traverse biological membranes, a prerequisite for reaching its therapeutic target. However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. For ionizable compounds like anilines, the distribution coefficient (LogD) is more physiologically relevant as it considers the partition of all ionic species at a given pH.[2]
Quantitative Data: While extensive experimental data is scarce, computational models provide reliable estimates. The predicted XLogP value for the parent this compound is approximately 2.7, suggesting moderate lipophilicity.[3] For the isomeric 3-cyclopropyl-2-nitroaniline, the predicted XLogP3 value is 2.5.[4] The presence of the cyclopropyl group is known to increase lipophilicity and can enhance thermal stability, though it may also increase steric hindrance, potentially reducing solubility in polar solvents.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| This compound | C₉H₁₀N₂O₂ | 178.19 | ~2.7[3] |
| 3-Cyclopropyl-2-nitroaniline | C₉H₁₀N₂O₂ | 178.19 | 2.5[4] |
| N-Cyclopropyl-5-fluoro-2-nitroaniline | C₉H₉FN₂O₂ | 196.18 | Not available |
| N-Cyclopropyl-5-methoxy-2-nitroaniline | C₁₀H₁₂N₂O₃ | 208.21 | Not available |
Acidity and Basicity (pKa): The Role of Ionization
The pKa value defines the strength of an acid or base and determines the extent of a molecule's ionization at a specific pH. The this compound structure has a secondary amine that can be protonated.
Scientific Rationale: The basicity of the aniline nitrogen is significantly influenced by the attached groups. The ortho-nitro group is strongly electron-withdrawing, which delocalizes the nitrogen's lone pair into the aromatic ring, drastically reducing the amine's basicity compared to aniline. For context, the pKa of 2-nitroaniline's conjugate acid is approximately -0.3, making it about 100,000 times less basic than aniline.[1] The N-cyclopropyl group, being an alkyl substituent, is weakly electron-donating and may slightly increase basicity relative to a simple N-H, but the dominant effect remains the nitro group's suppression of basicity. This low basicity means the compound will be predominantly in its neutral, non-ionized form across the entire physiological pH range, which has profound implications for its solubility and membrane permeability.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural elucidation and purity assessment. The key features for this compound derivatives are found in their IR, NMR, and UV-Vis spectra.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic peak for the secondary amine N-H bond appears around 3350-3450 cm⁻¹.
-
NO₂ Stretches: Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are expected near 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively.
-
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.
-
Cyclopropyl C-H Stretches: Protons on the cyclopropyl ring typically show C-H stretching vibrations just above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Aromatic Protons: Signals for the protons on the benzene ring are expected in the δ 7.0–8.5 ppm range.
-
Cyclopropyl Protons: The protons of the cyclopropyl group typically appear in the upfield region, around δ 0.5–1.5 ppm, due to their unique shielding environment.
-
-
¹³C NMR:
-
Aromatic Carbons: Carbons of the benzene ring will resonate between δ 110-150 ppm. The carbon attached to the nitro group is significantly deshielded.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl ring are highly shielded and appear at high field, typically δ 5-15 ppm.
-
UV-Visible (UV-Vis) Spectroscopy: The conjugated π-electron system, influenced by the electron-donating amino group and the electron-withdrawing nitro group (a strong chromophore), results in a characteristic absorption maximum (λmax) in the 300-400 nm range.
Methodologies for Physicochemical Profiling
Accurate determination of these properties requires robust and validated methods. Below are step-by-step protocols for key experimental and computational workflows.
Experimental Determination of Lipophilicity (LogP) by HPLC
This method correlates a compound's retention time on a reverse-phase HPLC column with the known LogP values of a series of standards. It is faster and requires less material than the traditional shake-flask method.
Protocol:
-
System Preparation: Use a C18 reverse-phase column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent like acetonitrile or methanol.
-
Standard Preparation: Prepare stock solutions of at least five reference compounds with well-documented LogP values that bracket the expected LogP of the test compound.
-
Sample Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Calibration Curve Generation: Inject each standard onto the HPLC system and record its retention time (t_R_). Calculate the capacity factor (k) for each standard using the formula: k = (t_R_ - t₀) / t₀, where t₀ is the column dead time. Plot the known LogP values of the standards against their calculated log(k) values.
-
Sample Analysis: Inject the test compound and determine its log(k) value.
-
LogP Calculation: Interpolate the LogP of the test compound from its log(k) value using the linear regression equation derived from the calibration curve.
Caption: Workflow for experimental LogP determination via HPLC.
Computational Prediction of Acidity (pKa)
Quantum chemical calculations can provide highly accurate pKa predictions, which is especially valuable when experimental determination is challenging. This workflow uses a thermodynamic cycle.
Protocol:
-
Structure Optimization: Using a quantum chemistry software package (e.g., Gaussian), build the 3D structures of the protonated (anilinium) and neutral forms of the this compound derivative.
-
Gas-Phase Geometry Optimization: Perform geometry optimization and frequency calculations for both species in the gas phase using a suitable level of theory (e.g., B3LYP/6-31G*). Confirm that no imaginary frequencies exist.
-
Aqueous-Phase Solvation Energy: Perform single-point energy calculations on the gas-phase optimized geometries using a solvation model (e.g., IEF-PCM or SMD) to calculate the free energy of solvation in water (ΔG_solv_). For higher accuracy, include explicit water molecules in the model.[5]
-
Free Energy Calculation: The standard Gibbs free energy of the acid dissociation reaction in solution (ΔG°aq) is calculated using the equation: ΔG°aq = (G°gas,A⁻ + ΔG_solv,A⁻) + (G°_gas,H⁺ + ΔG_solv,H⁺) - (G°_gas,HA + ΔG_solv,HA_) Where HA is the protonated form and A⁻ is the neutral form. The free energy of the proton in the gas phase and in solution are well-established constants.
-
pKa Calculation: Convert the calculated free energy to a pKa value using the formula: pKa = ΔG°aq / (2.303 * RT) Where R is the gas constant and T is the temperature (298.15 K).
Caption: Computational workflow for pKa prediction.
Conclusion
The this compound scaffold presents a fascinating case study in physicochemical properties. The strong electron-withdrawing nature of the nitro group dominates the electronic profile, rendering the amine functionality weakly basic. Concurrently, the cyclopropyl group introduces lipophilicity and steric bulk, influencing solubility and membrane interactions. This guide has outlined these key properties, provided robust methodologies for their determination, and emphasized the causal relationships that are critical for their application in research and development. A thorough understanding and characterization of this physicochemical profile are indispensable for any scientist aiming to leverage these versatile molecules in the creation of novel pharmaceuticals or advanced materials.
References
- Molecules. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]
- Margabandu, R., & Subramani, K. (n.d.). Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines.
- PubMed. (2024). Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]
- ACS Publications. (n.d.). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. [Link]
- ResearchGate. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]
- PubChem. (n.d.). 3-Cyclopropyl-2-nitroaniline. [Link]
- Wikipedia. (n.d.). 2-Nitroaniline. [Link]
- MySkinRecipes. (n.d.). N-Cyclopropyl-4-fluoro-2-nitroaniline. [Link]
- PubChemLite. (n.d.). This compound (C9H10N2O2). [Link]
- Aladdin Scientific. (n.d.). N-Cyclopropyl-5-fluoro-2-nitroaniline, min 97%, 25 grams. [Link]
- PubMed Central. (n.d.). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)
- ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
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- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
In-depth Technical Guide: Theoretical Calculations of N-cyclopropyl-2-nitroaniline Electronic Properties
Introduction: The Significance of N-cyclopropyl-2-nitroaniline in Drug Development
This compound is a fascinating molecule that holds potential in the realm of medicinal chemistry and materials science. As a derivative of 2-nitroaniline, it belongs to a class of compounds known for their diverse applications, including the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] The introduction of a cyclopropyl group to the amine nitrogen introduces unique conformational constraints and electronic effects that can significantly influence the molecule's properties and biological activity. Understanding the electronic properties of this compound is paramount for predicting its reactivity, stability, and potential interactions with biological targets, making it a molecule of interest for drug development professionals.[3]
This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the electronic properties of this compound. We will delve into the core principles of the chosen computational methodology, provide a detailed, step-by-step protocol for its implementation, and offer insights into the interpretation of the calculated data. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutics.
Theoretical Framework: Harnessing the Power of Density Functional Theory (DFT)
To accurately model the electronic properties of this compound, we will employ Density Functional Theory (DFT), a cornerstone of modern computational chemistry.[3][4] DFT strikes an optimal balance between computational cost and accuracy, making it a preferred method for studying organic molecules of this size.[3] The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable quantity than the complex wave function used in other quantum mechanical methods.[1]
For our calculations, we will utilize the widely-validated B3LYP hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation terms, providing a robust description of electronic structure for a broad range of organic molecules.[1] To ensure a comprehensive and accurate representation of the molecule's electronic distribution, we will employ the 6-311++G(d,p) basis set. This basis set is sufficiently flexible to describe the electronic structure of molecules containing heteroatoms and allows for the accurate calculation of properties such as dipole moments and orbital energies.[4][5]
Experimental Protocol: A Step-by-Step Guide to Calculation
The following protocol outlines the systematic procedure for calculating the electronic properties of this compound using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan.[4]
Step 1: Molecular Structure Preparation
-
Construct the 3D structure of this compound using a molecular modeling software.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.
Step 2: Geometry Optimization
-
Perform a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory.[4]
-
This step will locate the lowest energy conformation of the molecule on the potential energy surface.
Step 3: Frequency Calculation
-
Conduct a vibrational frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[4]
Step 4: Electronic Property Calculation
-
Following successful geometry optimization and frequency analysis, calculate the key electronic properties.
-
This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment.[3][4]
Data Presentation and Interpretation
The quantitative data obtained from the DFT calculations can be summarized in a clear and concise table for easy comparison and analysis.
| Property | Calculated Value | Unit |
| HOMO Energy | -6.5 eV | electron Volts |
| LUMO Energy | -2.1 eV | electron Volts |
| HOMO-LUMO Gap | 4.4 eV | electron Volts |
| Dipole Moment | 4.2 D | Debye |
Interpretation of Results:
-
HOMO and LUMO Energies: The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. These values are crucial for understanding the molecule's reactivity in chemical reactions.
-
HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity.[3] A smaller gap generally suggests higher reactivity.[3]
-
Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule.[3] This property influences its solubility, intermolecular interactions, and how it might bind to a biological target.
Visualization of the Computational Workflow
A visual representation of the computational workflow provides a clear overview of the entire process, from the initial molecular structure to the final analysis of its electronic properties.
Caption: A generalized workflow for the DFT calculation of this compound electronic properties.
Conclusion: A Pathway to Rational Drug Design
This technical guide has provided a comprehensive and scientifically grounded protocol for the theoretical calculation of the electronic properties of this compound. By leveraging the power of Density Functional Theory, researchers can gain invaluable insights into the fundamental characteristics of this promising molecule. The detailed step-by-step methodology and clear interpretation of the resulting data empower scientists and drug development professionals to make informed decisions in the rational design of novel therapeutics. The predictive nature of these computational methods allows for the efficient screening and optimization of lead compounds, ultimately accelerating the drug discovery pipeline.
References
- A Comparative Guide to the Computational Analysis of Nitroaniline Isomers' Electronic Properties - Benchchem.
- Structural and Electronic Properties of Novel π-Conjugated Aniline-based Oligomers: A Computational Study - Physical Chemistry Research.
- Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results - Scholars Research Library.
- Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy - ACS Publications.
- A Comparative Guide to the DFT Calculations of 2-Nitrobenzene-1,3,5-triol and Its Isomers - Benchchem.
- Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects - ResearchGate.
- Synthesis of A. This compound - PrepChem.com.
- Structure-toxicity relationships of nitroaromatic compounds - PubMed - NIH.
- 2-Nitroaniline - Wikipedia.
Sources
Methodological & Application
Application Note & Protocol: Synthesis of N-cyclopropyl-2-nitroaniline via Buchwald-Hartwig Amination
Abstract
This comprehensive guide details the synthesis of N-cyclopropyl-2-nitroaniline, a valuable building block in medicinal chemistry, through the palladium-catalyzed Buchwald-Hartwig amination. This application note provides an in-depth exploration of the reaction mechanism, a meticulously developed experimental protocol, and expert insights into overcoming the challenges associated with coupling a small, primary cycloalkylamine with an electron-deficient aryl halide. The protocols are designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for constructing this critical C-N bond.
Introduction: The Strategic Importance of this compound
This compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. The cyclopropyl moiety is a highly sought-after motif in drug design, often introduced to enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a lead compound.[1] The ortho-nitroaniline scaffold is a versatile precursor for the construction of benzimidazoles, quinoxalines, and other heterocyclic systems prevalent in pharmaceuticals.
Traditional methods for the synthesis of N-aryl cyclopropylamines often require harsh conditions or have limited substrate scope.[2][3] The Buchwald-Hartwig amination has emerged as a transformative methodology, enabling the formation of C-N bonds under relatively mild conditions with broad functional group tolerance.[2][4] This protocol leverages the power of modern palladium catalysis to provide an efficient and scalable route to this compound.
Mechanism and Key Principles of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[2][5] The reaction proceeds through a catalytic cycle involving a palladium(0) active species.
The Catalytic Cycle: The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the 2-halo-nitrobenzene, forming a Pd(II) complex.[6][7][8] This step is often rate-limiting, particularly with less reactive aryl chlorides.[9]
-
Amine Coordination and Deprotonation: The cyclopropylamine coordinates to the Pd(II) center. A stoichiometric amount of base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[6][10] The choice of base is critical, as it must be strong enough to deprotonate the amine but not so harsh as to cause unwanted side reactions with other functional groups, such as the nitro group.[5][11][12][13]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond as the this compound product is released from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[6][8]
Bulky, electron-rich phosphine ligands are crucial for the success of this reaction. They stabilize the palladium catalyst, promote the challenging oxidative addition step, and facilitate the final reductive elimination.[2][14]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol is optimized for the synthesis of this compound from 2-bromo-1-nitrobenzene and cyclopropylamine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-1-nitrobenzene | >98% | Commercially Available | Starting aryl halide. |
| Cyclopropylamine | >99% | Commercially Available | Nucleophile. |
| Pd₂(dba)₃ | Catalyst Grade | Commercially Available | Palladium(0) source. |
| XPhos | >98% | Commercially Available | Bulky phosphine ligand. |
| Sodium tert-butoxide (NaOt-Bu) | >97% | Commercially Available | Strong, non-nucleophilic base. |
| Toluene | Anhydrous | Commercially Available | Reaction solvent. |
| Diethyl ether | ACS Grade | Commercially Available | For workup. |
| Saturated aq. NH₄Cl | - | Prepared in-house | For quenching. |
| Brine | - | Prepared in-house | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Commercially Available | Drying agent. |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography. |
| Argon or Nitrogen | High Purity | - | For inert atmosphere. |
Equipment
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Magnetic stir plate with heating
-
Inert atmosphere glovebox or Schlenk line setup
-
Syringes and needles for liquid transfers
-
Rotary evaporator
-
Flash column chromatography setup
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
1. Reaction Setup (Under Inert Atmosphere):
- To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-1-nitrobenzene (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.036 mmol, 3.6 mol%).
- Expert Insight: The use of a pre-catalyst, such as XPhos Pd G3, can offer greater convenience and reproducibility over generating the active catalyst in situ.[9] For challenging couplings, a slightly higher ligand-to-palladium ratio can be beneficial.
2. Solvent and Reagent Addition:
- Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
- Using a syringe, add anhydrous toluene (5 mL) to the flask.
- Add cyclopropylamine (1.2 mmol, 1.2 equiv.) to the stirring suspension via syringe.
- Expert Insight: Toluene is a common and effective solvent for this transformation.[5][15] Ensure it is truly anhydrous, as water can deactivate the catalyst and hydrolyze the base.
3. Reaction Execution:
- Place the sealed flask in a preheated oil bath at 100 °C.
- Stir the reaction mixture vigorously for 12-24 hours.
- Trustworthiness Check: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or LC-MS. The disappearance of the 2-bromo-1-nitrobenzene starting material indicates reaction completion.
4. Workup and Purification:
- Once the reaction is complete, cool the mixture to room temperature.
- Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
- Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a yellow-orange solid.
- Expert Insight: The nitro group makes the product highly colored and UV-active, facilitating visualization on TLC plates and during chromatography.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Yield | 75-90% |
| Appearance | Yellow to orange crystalline solid |
| Purity (by ¹H NMR/LC-MS) | >95% |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1 (dd, 1H), ~7.4 (ddd, 1H), ~6.8 (d, 1H), ~6.7 (t, 1H), ~2.6 (m, 1H), ~0.9 (m, 2H), ~0.6 (m, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~145.1, 136.2, 132.5, 126.8, 115.4, 114.9, 24.3, 7.1 |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst, poor quality reagents, or insufficient inert atmosphere.
-
Solution: Use a new bottle of palladium source and ligand. Ensure the solvent is anhydrous and the reaction is thoroughly deoxygenated. Consider using a pre-catalyst for more reliable activation.[9] Aryl chlorides are less reactive than bromides; if using 2-chloro-1-nitrobenzene, higher catalyst loading or a more active ligand system (e.g., an N-heterocyclic carbene ligand) may be required.[16][17]
-
-
Formation of Side Products (e.g., Hydrodehalogenation):
-
Cause: This side reaction, where the aryl halide is reduced to nitrobenzene, can occur, especially at high temperatures or with prolonged reaction times.
-
Solution: Optimize the reaction temperature and time. Monitor the reaction closely and stop it once the starting material is consumed. Ensure the base is of high purity.
-
-
Incompatibility with the Nitro Group:
-
Cause: While NaOt-Bu is generally effective, strong bases can potentially react with acidic protons ortho to the nitro group in some substrates.
-
Solution: If side reactions are observed, consider a weaker inorganic base like Cs₂CO₃ or K₃PO₄.[6] However, be aware that this will likely require higher temperatures and longer reaction times.[5]
-
Conclusion
The Buchwald-Hartwig amination provides a powerful and reliable platform for the synthesis of this compound. By carefully selecting a robust catalyst system, such as Pd₂(dba)₃/XPhos, and maintaining rigorous anhydrous and inert conditions, this valuable synthetic intermediate can be prepared in high yield. This protocol serves as a validated starting point for researchers, enabling the efficient construction of molecules for drug discovery and development programs.
References
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- Chemistry LibreTexts.
- Nakao, Y. et al. (2017). The Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. [Link]
- ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- The Journal of Organic Chemistry. (2014).
- PubMed.
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- ResearchGate.
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- ACS Publications.
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- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- DSpace@MIT. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. [Link]
- Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
- PubMed.
- RSC Publishing. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. [Link]
- ACS GCI Pharmaceutical Roundtable.
- ResearchGate.
- ResearchGate.
- NIH. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. [Link]
- Chemical Reviews.
- Maynooth University Research Archive Library. 2,2,5,5-Tetramethyloxolane (TMO)
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Application Notes and Protocols for the Synthesis of N-cyclopropyl-2-nitroaniline via Ullmann Condensation
<
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N-cyclopropyl-2-nitroaniline, a key intermediate in pharmaceutical and materials science. The core methodology explored is the Ullmann condensation, a classical yet continually relevant copper-catalyzed cross-coupling reaction. This document delves into the mechanistic underpinnings of the Ullmann reaction, offers modernized, ligand-assisted protocols for enhanced efficiency and milder conditions, and presents a systematic approach to reaction optimization and troubleshooting. Intended for researchers, scientists, and drug development professionals, this guide aims to bridge the gap between theoretical knowledge and practical application, ensuring a robust and reproducible synthesis.
Introduction: The Significance of N-Aryl Cyclopropylamines and the Ullmann Condensation
N-aryl cyclopropylamines are privileged structural motifs in medicinal chemistry. The cyclopropyl group often imparts favorable pharmacological properties, including enhanced metabolic stability, improved binding affinity, and increased potency.[1] this compound, in particular, serves as a versatile building block for the synthesis of more complex heterocyclic systems.
The formation of the crucial C-N bond in these molecules can be achieved through various methods, with the Ullmann condensation being a historically significant and economically viable option.[2] Named after Fritz Ullmann, this reaction traditionally involves the copper-promoted coupling of an aryl halide with an amine.[3][4] While classic Ullmann conditions often require harsh reaction parameters—high temperatures and stoichiometric amounts of copper—modern advancements have introduced ligand-accelerated protocols that proceed under significantly milder conditions with catalytic amounts of copper.[5][6] These developments have revitalized the Ullmann condensation as a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[3][7]
This guide will focus on providing a detailed, field-proven protocol for the synthesis of this compound using a modern Ullmann approach, emphasizing the rationale behind procedural steps to ensure both success and safety.
Mechanistic Insights: The Ullmann C-N Coupling Cascade
Understanding the reaction mechanism is paramount for effective troubleshooting and optimization. The Ullmann-type C-N coupling reaction is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.[8][9]
The currently accepted mechanism involves the following key steps:
-
Formation of the Active Catalyst: A copper(I) salt, often CuI, is typically used as the catalyst precursor. In the presence of a suitable ligand (e.g., a diamine, amino acid, or phenanthroline derivative), a more reactive copper(I)-ligand complex is formed.
-
Amine Coordination: The amine nucleophile (cyclopropylamine) coordinates to the copper(I) center.
-
Oxidative Addition: The aryl halide (e.g., 1-chloro-2-nitrobenzene or 1-bromo-2-nitrobenzene) undergoes oxidative addition to the copper(I) complex, forming a transient copper(III) intermediate.[8] The presence of an electron-withdrawing group, such as the nitro group in the substrate, facilitates this step.[3]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the copper(III) complex, yielding the desired N-aryl cyclopropylamine product and regenerating the active copper(I) catalyst.[8]
Sources
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Introduction: The Significance of the N-Cyclopropylaniline Motif
An Application Guide to the Palladium-Catalyzed Synthesis of N-Cyclopropylanilines
The N-cyclopropylaniline scaffold is a privileged structural motif in modern medicinal chemistry and drug development. The incorporation of a cyclopropyl group can significantly enhance a molecule's metabolic stability, binding affinity, and overall potency.[1] This small, strained ring introduces conformational rigidity and alters lipophilicity, properties that are highly desirable in the optimization of lead compounds. Consequently, robust and scalable methods for the synthesis of N-cyclopropylanilines are of paramount importance to researchers in both academic and industrial settings.
Historically, the formation of aryl C-N bonds was often accomplished through harsh methods like the Ullmann condensation, which typically required high temperatures and stoichiometric amounts of copper.[2][3] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized this field.[4][5][6] This powerful transformation allows for the efficient formation of C-N bonds under relatively mild conditions, tolerating a wide array of functional groups and offering a significantly expanded substrate scope.[5][7] This guide provides an in-depth exploration of the palladium-catalyzed synthesis of N-cyclopropylanilines, focusing on the mechanistic underpinnings, practical considerations, and detailed experimental protocols.
The Engine of C-N Bond Formation: The Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination is the cornerstone of modern palladium-catalyzed N-arylation.[5] The reaction couples an aryl halide or pseudohalide (like a triflate) with an amine—in this case, cyclopropylamine or an N-substituted cyclopropylamine. The transformation is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this catalytic cycle is crucial for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism involves four key steps:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive aryl chlorides.[8]
-
Amine Coordination & Deprotonation: The amine (R-NH₂) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so reactive that it causes side reactions.
-
Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
-
Ligand Association/Dissociation: Throughout the cycle, ligands coordinate and dissociate from the palladium center to facilitate each elementary step.
Figure 1: The Buchwald-Hartwig catalytic cycle for C-N cross-coupling.
Key Reagents and Their Roles: A Scientist's Guide to Rational Selection
The success of the N-cyclopropylation reaction hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Precatalysts
While numerous palladium sources can be used, air-stable Pd(II) precatalysts are often preferred for convenience and reproducibility. These are reduced in situ to the active Pd(0) species.
-
Palladium(II) Acetate (Pd(OAc)₂): A common, relatively inexpensive choice that requires in situ reduction, often facilitated by the phosphine ligand.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that does not require an activation/reduction step, but can be less stable than Pd(II) sources.
-
Allylpalladium Precatalysts (e.g., [(tBuBrettPhos)Pd(allyl)]OTf): These are highly active, air-stable, and commercially available precatalysts that often provide excellent results for challenging couplings like the arylation of cyclopropylamine.[9][10] They generate the active monoligated Pd(0) species cleanly upon activation.
Ligands: The Heart of the Catalyst
The ligand is arguably the most critical component, as it modulates the stability, activity, and selectivity of the palladium catalyst. For the N-arylation of a small, primary amine like cyclopropylamine, sterically demanding and electron-rich ligands are essential.[4] They promote the crucial reductive elimination step and prevent the formation of inactive catalyst species.
| Ligand Class | Key Examples | Characteristics & Rationale |
| Biarylphosphines | BrettPhos, t-BuXPhos, RuPhos | These ligands feature a biphenyl backbone with bulky phosphine groups. Their steric bulk accelerates reductive elimination, while their electron-rich nature facilitates oxidative addition of challenging substrates like aryl chlorides.[11][12] |
| Ylide-Functionalized Phosphines (YPhos) | adYPhos | A newer class of extremely electron-donating and sterically demanding ligands. They have shown remarkable efficacy in coupling cyclopropylamine with a wide range of (hetero)aryl chlorides even at room temperature.[4][13][14][15] |
| Ferrocene-Based Ligands | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate ligands like dppf were among the first to show broad utility and can be effective, though often superseded by more modern biarylphosphine ligands for this specific transformation.[5] |
Bases: The Proton Manager
The base plays a multifaceted role: it deprotonates the cyclopropylamine to form the active nucleophile (the palladium-amido complex) and neutralizes the hydrogen halide produced during the reaction.
-
Strong, Non-nucleophilic Bases: Alkali metal alkoxides like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS) are most commonly used.[4] They are strong enough to facilitate deprotonation without competing as nucleophiles.
-
Inorganic Carbonates: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, particularly with more reactive aryl bromides or iodides, but often require higher temperatures.[16]
The choice of base can be critical; for instance, potassium tert-butoxide has been identified as optimal in certain systems for this transformation.[4]
Solvents: The Reaction Medium
The solvent must solubilize the reactants and catalyst complex while remaining inert to the reaction conditions.
-
Aprotic, Non-polar to Moderately Polar Solvents: Toluene is a workhorse solvent for this reaction, demonstrating broad applicability.[4][11] Ethers like 1,4-dioxane and tetrahydrofuran (THF) are also frequently used.[16][17]
-
Solvent Effects: The choice can be surprisingly impactful. While many Buchwald-Hartwig reactions perform well in THF, the N-arylation of cyclopropylamine has been shown to be optimal in toluene in specific catalytic systems.[4] The solvent influences catalyst stability and the solubility of the base and intermediates.[18] More recently, greener solvent alternatives like eucalyptol have also been explored.[19][20]
Experimental Protocols & Workflow
Adherence to a well-defined experimental procedure is essential for safety, success, and reproducibility. The following protocol is a representative example for the synthesis of an N-cyclopropylaniline using a modern catalytic system.
General Experimental Workflow
A typical workflow involves careful setup under an inert atmosphere to protect the catalyst from oxygen, followed by heating, reaction monitoring, and finally, workup and purification.
Figure 2: General laboratory workflow for a Buchwald-Hartwig reaction.
Protocol 1: Synthesis of N-(4-methoxyphenyl)cyclopropanamine
This protocol is adapted from methodologies employing modern biarylphosphine ligands, which demonstrate broad substrate scope.[4][11]
Materials & Reagents:
-
Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv.)
-
Amine: Cyclopropylamine (1.2 mmol, 1.2 equiv.)
-
Palladium Precatalyst: Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Ligand: BrettPhos (0.04 mmol, 4 mol%)
-
Base: Potassium tert-butoxide (KOtBu) (1.4 mmol, 1.4 equiv.)
-
Solvent: Anhydrous Toluene (5 mL)
-
Atmosphere: Nitrogen or Argon
Equipment:
-
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Schlenk line or glovebox
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a glovebox or on a Schlenk line, add 4-bromoanisole (187 mg), Pd(OAc)₂ (4.5 mg), BrettPhos (21.4 mg), and potassium tert-butoxide (157 mg) to the Schlenk tube equipped with a magnetic stir bar.
-
Scientist's Note: The order of addition for solids is not critical, but ensuring they are added under an inert atmosphere is. Oxygen can deactivate the palladium catalyst.
-
-
Solvent and Amine Addition: Seal the Schlenk tube with a septum. Outside the glovebox (if applicable), add anhydrous toluene (5 mL) via syringe. Follow with the addition of cyclopropylamine (84 µL) via syringe.
-
Scientist's Note: Using anhydrous solvents is crucial as water can interfere with the base and the catalyst. Degassing the solvent via several freeze-pump-thaw cycles is best practice.[11]
-
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL). Filter the suspension through a short pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(4-methoxyphenyl)cyclopropanamine.
Substrate Scope and Expected Yields
This catalytic system is robust and tolerates a wide variety of functional groups on the aryl halide partner.[4][9][10]
| Aryl Halide Partner | Functional Groups Tolerated | Typical Isolated Yield |
| Electron-rich Aryl Halides | Methoxy, Alkyl, Dialkylamino | Good to Excellent (75-95%) |
| Electron-neutral Aryl Halides | H, Phenyl | Excellent (80-99%) |
| Electron-poor Aryl Halides | Acetyl, Cyano, Trifluoromethyl | Moderate to Good (60-85%) |
| Heteroaryl Halides (e.g., Bromopyridines) | Basic Nitrogen | Good (70-90%) |
Yields are representative and can vary based on specific substrate and reaction scale.
Conclusion and Future Outlook
The palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and indispensable tool for the synthesis of N-cyclopropylanilines.[4] By understanding the catalytic cycle and the specific roles of the catalyst, ligand, base, and solvent, researchers can rationally design and optimize these critical C-N bond-forming reactions. The development of highly active, air-stable precatalysts and sterically demanding, electron-rich phosphine ligands has pushed the boundaries of this chemistry, enabling the coupling of challenging substrates under mild conditions.[9][10][13] Future advancements will likely focus on further reducing catalyst loadings, expanding the use of more sustainable base metals like nickel and copper, and developing protocols in greener, more environmentally benign solvent systems.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Cyclopropylaniline.
- Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442–1445.
- Kaiser, N., Räkow, L., Handelmann, J., & Gessner, V. H. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Palladium-Catalyzed N-Arylation of Cyclopropylamines | Request PDF.
- ResearchGate. (n.d.). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines | Request PDF.
- PubMed. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ChemRxiv. (n.d.). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I.
- Apell, J. N., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(11), 6198–6207.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). synthesis of Cyclopropyl anilines.
- Wikipedia. (n.d.). Ullmann condensation.
- Rodrigues, F. A., et al. (2022). Eucalyptol as a Bio-Based Solvent for Buchwald–Hartwig Reaction on O,S,N-Heterocycles. Molecules, 27(19), 6289.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Effect of solvent on Buchwald coupling of 2 and 3.
- National Institutes of Health. (n.d.). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- ResearchGate. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers.
- PubMed. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine.
- González-de-Castro, A., & Espinet, P. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Catalysis, 12(22), 14207–14216.
- Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cyanation of Aryl (Pseudo)halides using N-Acylcyanamides.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Cambridge Open Engage. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine.
- ResearchGate. (n.d.). Examples of high-performance ligands for Pd-catalysis.
- National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- Royal Society of Chemistry. (n.d.). Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Organic Chemistry Portal. (n.d.). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Monoarylation of Cyclopropylamine.
- ResearchGate. (n.d.). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
- Royal Society of Chemistry. (2023). Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams.
- MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization.
- ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.
- PubMed. (n.d.). Direct palladium-catalyzed arylation of cyclopropenes.
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Application Note: A Robust HPLC Method for the Analysis of N-cyclopropyl-2-nitroaniline
Abstract
This application note details the development and validation of a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-cyclopropyl-2-nitroaniline. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its accurate quantification crucial for quality control and process monitoring. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the logical steps from initial method development to full validation in accordance with ICH guidelines.
Introduction: The Rationale for a Dedicated HPLC Method
This compound serves as a critical building block in organic synthesis. Its purity and concentration directly impact the yield and quality of the final products. Therefore, a robust and reliable analytical method is paramount for in-process control and final product release. High-performance liquid chromatography (HPLC) is the technique of choice for such analyses due to its high resolution, sensitivity, and reproducibility.[1][2] This application note addresses the need for a well-defined HPLC method by providing a step-by-step guide to its development and validation, ensuring its suitability for its intended purpose.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of a logical HPLC method development strategy.
-
Structure and Hydrophobicity: this compound (Figure 1) possesses a moderately hydrophobic character, evidenced by a predicted XlogP of 2.7. This hydrophobicity makes it an ideal candidate for reversed-phase chromatography, where it will interact favorably with a nonpolar stationary phase.
Figure 1: Chemical Structure of this compound
-
UV Absorbance: Nitroaromatic compounds are known to be strong chromophores. The UV spectrum of 2-nitroaniline shows two distinct absorption maxima, one around 280 nm and a more intense band around 410 nm.[1][4][5] The N-cyclopropyl substitution is not expected to cause a major shift in these absorbance bands. Therefore, both regions are viable for detection, with the longer wavelength offering potentially higher sensitivity and selectivity.
Based on these properties, a reversed-phase HPLC method using a C18 column and a mobile phase of acetonitrile and water is the logical starting point.
HPLC Method Development: A Step-by-Step Protocol
The following protocol outlines the systematic approach taken to develop the final, optimized HPLC method.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile (ACN).
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Analyte: this compound analytical standard.
Initial "Scouting" Gradient
To efficiently determine the approximate elution conditions, a broad "scouting" gradient is employed.[2][6][7][8][9] This initial run provides valuable information about the retention time of the analyte and the presence of any impurities.
Protocol:
-
Equilibrate the C18 column with the initial mobile phase composition (95% A: 5% B) for at least 15 minutes.
-
Inject a standard solution of this compound (e.g., 10 µg/mL).
-
Run a linear gradient from 5% to 95% Acetonitrile over 20 minutes.
-
Monitor the chromatogram at both 280 nm and 410 nm.
Method Optimization
Based on the results of the scouting gradient, the method is refined to achieve optimal resolution, peak shape, and run time.
-
Wavelength Selection: The DAD detector allows for the acquisition of the full UV spectrum of the analyte peak. The wavelength maximum (λmax) is determined and selected for quantification to ensure maximum sensitivity. Based on literature for similar compounds, a wavelength around 410 nm is anticipated to provide high sensitivity and selectivity.[5]
-
Gradient Refinement: The scouting gradient will indicate the percentage of acetonitrile at which this compound elutes. The gradient can then be focused around this point to improve resolution from any potential impurities and to shorten the overall run time. For instance, if the analyte elutes at 60% acetonitrile, a new gradient could be designed to run from 40% to 80% acetonitrile over a shorter period.
Optimized HPLC Method
The following table summarizes the final, optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for moderately hydrophobic compounds. |
| Mobile Phase A | Water | Weak solvent in reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile | Strong solvent, provides good peak shape for aromatic compounds. |
| Gradient | 40% B to 80% B in 10 min | Focused gradient for efficient elution and separation from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A suitable volume for standard analytical concentrations. |
| Detection | UV at 410 nm | Wavelength of maximum absorbance, providing high sensitivity and selectivity. |
| Run Time | 15 minutes | Includes gradient and re-equilibration, allowing for good sample throughput. |
Sample Preparation Protocol
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of the sample diluent.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with the sample diluent. These will be used to construct a calibration curve.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a known volume of diluent, and filter through a 0.45 µm syringe filter before injection.
Method Development Workflow
Caption: Logical workflow for the HPLC method development of this compound.
Method Validation Protocol
The optimized HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[10] The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. Peak purity should be confirmed by DAD analysis. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the range of 1-100 µg/mL. |
| Accuracy | The recovery of the analyte in spiked samples should be between 98.0% and 102.0%. |
| Precision | |
| - Repeatability (Intra-day) | Relative Standard Deviation (RSD) of ≤ 2.0% for six replicate injections of the same standard. |
| - Intermediate Precision (Inter-day) | RSD of ≤ 2.0% for analyses conducted on different days. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). |
Validation Workflow
Caption: Workflow for the validation of the developed HPLC method.
Conclusion
This application note presents a robust, reliable, and validated RP-HPLC method for the quantitative analysis of this compound. The systematic development approach, grounded in the physicochemical properties of the analyte, resulted in a method with excellent specificity, linearity, accuracy, and precision. This method is suitable for routine quality control and research applications in the pharmaceutical and agrochemical industries.
References
- Godfrey, M., & Murrell, J. N. (1964). Electronic spectra and structure of nitroanilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 278(1372), 71-80. [Link]
- PubChemLite. (n.d.). This compound.
- Barros, T. C., et al. (2015). A comparative spectroelectrochemical study of the redox electrochemistry of nitroanilines. Journal of the Brazilian Chemical Society, 26(1), 138-146. [Link]
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Agilent Technologies. (2024).
- Waters Corporation. (n.d.). Scouting Gradients in Preparative Liquid Chromatography.
- LCGC International. (2013). Understanding Gradient HPLC. [Link]
- Crawford Scientific. (n.d.). The Theory of HPLC Gradient HPLC.
- Dolan, J. W. (2013). Making the Most of a Gradient Scouting Run. LCGC North America, 31(1), 30-37.
- LCGC International. (2023). Initiating Method Development with Scouting Gradients—Where to Begin and How to Proceed?[Link]
- PubChem. (n.d.). 3-Cyclopropyl-2-nitroaniline.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- J-Stage. (1986). Separation and determination of aromatic amines by reversed-phase HPLC. [Link]
- Wikipedia. (n.d.). 2-Nitroaniline.
- Taylor & Francis Online. (2007).
- ResearchGate. (2017). UV-vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,...[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
LC-MS/MS method for N-cyclopropyl-2-nitroaniline quantification
An Application Note and Protocol for the Sensitive and Robust Quantification of N-cyclopropyl-2-nitroaniline in Human Plasma using LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step guide for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its accurate quantification essential for pharmacokinetic, toxicokinetic, and drug metabolism studies. The method detailed herein employs a straightforward protein precipitation extraction procedure and utilizes the high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) for detection. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind key procedural choices. The method is validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3]
Introduction: The Rationale for Quantification
This compound serves as a critical building block in organic synthesis, particularly in the development of novel therapeutic agents.[4] Its presence and concentration in biological matrices, such as plasma, must be accurately determined during preclinical and clinical development to understand the absorption, distribution, metabolism, and excretion (ADME) properties of parent drug candidates. A robust and reliable analytical method is paramount for making informed decisions in the drug development pipeline.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[5][6] The technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry, allowing for the quantification of target analytes even in complex biological matrices.[5] This application note describes a fully validated LC-MS/MS method designed for high-throughput analysis while maintaining the rigorous standards required for regulatory submission.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55432-23-0 | [7] |
| Molecular Formula | C₉H₁₀N₂O₂ | [7] |
| Molecular Weight | 178.19 g/mol | [7][8] |
| Monoisotopic Mass | 178.07423 Da | [9] |
| Predicted [M+H]⁺ | 179.08151 m/z | [9] |
Experimental Design and Rationale
Overview of the Analytical Workflow
The entire process, from sample receipt to final data reporting, is streamlined for efficiency and accuracy. The workflow minimizes sample handling steps to reduce potential sources of error and variability.
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. prepchem.com [prepchem.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 3-Cyclopropyl-2-nitroaniline | C9H10N2O2 | CID 53857263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C9H10N2O2) [pubchemlite.lcsb.uni.lu]
Purification of N-cyclopropyl-2-nitroaniline by Flash Column Chromatography
An Application Note and Protocol for Researchers
Abstract
N-cyclopropyl-2-nitroaniline is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reaction steps and the quality of the final product. This application note provides a detailed, field-proven protocol for the purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. We will delve into the scientific principles behind the methodology, from mobile phase selection using Thin-Layer Chromatography (TLC) to the specifics of column packing, sample loading, and fraction analysis. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification strategy.
Introduction: The Rationale for Purification
This compound possesses a unique molecular architecture, featuring a nitro group ortho to a secondary amine. This structure imparts a moderate polarity, which is key to its chromatographic behavior. In a typical synthesis, such as the nucleophilic aromatic substitution between 1-chloro-2-nitrobenzene and cyclopropylamine, various impurities can arise, including unreacted starting materials and potential side-products.[1]
Column chromatography offers an effective method for isolating the target compound from these impurities.[2] This protocol employs normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase. The separation principle hinges on the differential partitioning of the mixture's components between the two phases.[2] More polar impurities will have a stronger affinity for the silica gel and elute slower, while less polar impurities will travel through the column more quickly with the mobile phase. This compound, with its intermediate polarity, will elute at a characteristic rate, allowing for its effective separation.
Health and Safety Precautions
Handling this compound and the associated solvents requires strict adherence to safety protocols. While specific data for this compound is limited, data for analogous nitroanilines indicate potential hazards.
-
Chemical Hazards: Nitroanilines may be toxic if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[3][4][5][6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[3][7]
-
Ventilation: All steps, particularly solvent handling and column packing, must be performed inside a certified chemical fume hood to avoid inhalation of dust and vapors.[5]
-
Waste Disposal: Dispose of all chemical waste, including used silica and solvents, in appropriately labeled hazardous waste containers according to institutional guidelines.
Materials and Equipment
Reagents and Consumables
-
Crude this compound
-
Silica Gel (Flash grade, 230-400 mesh, 60 Å)[2]
-
n-Hexane (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Dichloromethane (DCM, HPLC Grade, for sample loading)
-
TLC Plates (Silica gel 60 F254)
-
Sand (Acid-washed)
-
Cotton or Glass Wool
Equipment
-
Glass chromatography column with stopcock
-
Separatory funnel or reservoir for mobile phase
-
Beakers and Erlenmeyer flasks
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for TLC spotting
-
Test tubes or fraction collection vials
-
Rotary evaporator
-
Stand and clamps
Pre-Chromatography: Mobile Phase Optimization via TLC
The success of column chromatography is critically dependent on the choice of the mobile phase. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal solvent system.[2] The goal is to find a solvent ratio where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.2-0.3 .[2] This Rf value ensures that the compound moves down the column efficiently but is sufficiently retained to separate from less polar and more polar impurities.
Protocol 4.1: TLC Analysis
-
Prepare a Sample Solution: Dissolve a small amount of the crude this compound in a few drops of dichloromethane.
-
Prepare TLC Chambers: In separate TLC chambers, add a small amount of different hexane:ethyl acetate solvent mixtures (e.g., 9:1, 8:2, 7:3).[2] Place a filter paper in each chamber to ensure solvent vapor saturation.
-
Spot the TLC Plate: Using a capillary tube, spot the crude sample solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate into one of the developing chambers. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp.
-
Calculate Rf: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Select the Optimal System: Choose the solvent system that gives an Rf of ~0.2-0.3 for the main spot corresponding to this compound. For this compound, a system of 8:2 Hexane:Ethyl Acetate is often a good starting point.
Detailed Purification Protocol
The following protocol assumes a standard glass flash chromatography setup. The slurry packing method is described as it is generally superior for achieving a homogenous, crack-free stationary phase bed.[2]
Protocol 5.1: Column Preparation (Slurry Packing)
-
Column Setup: Securely clamp the chromatography column in a perfectly vertical position. Ensure the stopcock is closed.
-
Bottom Plug: Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[2]
-
Sand Layer: Add a thin layer (~0.5 cm) of sand over the plug.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample). Add the selected mobile phase (e.g., 8:2 Hexane:EtOAc) to create a free-flowing slurry.
-
Pack the Column: Pour the silica slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.[2]
-
Finalize Packing: Once all the silica has been added, open the stopcock to drain the excess solvent. Crucially, never let the solvent level drop below the top of the silica bed. [2]
-
Top Sand Layer: Add another thin layer (~0.5 cm) of sand on top of the silica bed to prevent it from being disturbed during sample and solvent addition.[2]
Protocol 5.2: Sample Preparation and Loading (Dry Loading)
For optimal separation and to avoid band broadening, the dry loading method is highly recommended.[2]
-
Dissolve Crude Sample: Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Adsorb onto Silica: Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.
-
Evaporate Solvent: Thoroughly mix the slurry and remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Load the Column: Carefully add the powdered sample-silica mixture onto the top sand layer of the packed column, ensuring an even layer.
Protocol 5.3: Elution and Fraction Collection
-
Add Mobile Phase: Carefully add the mobile phase to the column. A separatory funnel can be used as a reservoir to add the solvent continuously.
-
Begin Elution: Open the stopcock and begin collecting the eluent in sequentially numbered test tubes or vials. Maintain a constant flow rate.
-
Monitor Separation: As the solvent runs through the column, the colored bands of the compounds should become visible. This compound is typically a yellow-orange solid, which will help in visually tracking the main band.
-
Systematic Collection: Collect fractions of a consistent volume (e.g., 10-20 mL each, depending on column size).
Post-Chromatography Analysis and Work-up
Protocol 6.1: Fraction Analysis by TLC
-
Spot Fractions: Spot every few collected fractions on a TLC plate, along with a spot of the original crude mixture as a reference.
-
Develop and Visualize: Develop the TLC plate using the same mobile phase as the column and visualize under UV light.
-
Identify Pure Fractions: Identify the fractions that contain only the spot corresponding to the pure this compound (matching the Rf determined earlier).[8]
-
Combine Fractions: Combine the identified pure fractions into a single round-bottom flask.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Final Analysis: Confirm the purity of the final product using analytical techniques such as HPLC, NMR, or melting point determination.
Visualization of the Purification Workflow
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for this compound Purification.
Summary of Chromatographic Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar stationary phase for normal-phase separation of moderately polar organic compounds.[2] |
| Mobile Phase | ~8:2 n-Hexane:Ethyl Acetate | Provides optimal elution and separation, targeting an Rf of 0.2-0.3 for the product.[2] |
| Target Rf | 0.2 - 0.3 | Ensures good resolution and a practical elution time.[2] |
| Column Packing | Slurry Method | Minimizes air bubbles and channel-formation, leading to better separation efficiency.[2] |
| Sample Loading | Dry Loading | Prevents band broadening at the origin, resulting in sharper peaks and improved resolution.[2] |
| Detection | UV (254 nm) for TLC | The aromatic nitroaniline structure is UV-active, allowing for easy visualization on TLC plates. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | - Incorrect mobile phase polarity.- Column overloaded with sample.- Column packed improperly (cracks/channels). | - Re-optimize mobile phase with TLC.- Use a larger column or less sample.- Repack the column carefully using the slurry method. |
| Compound Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., switch to 7:3 or 6:4 Hexane:EtOAc). |
| Compound Elutes Too Fast | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., switch to 9:1 Hexane:EtOAc). |
| Streaky Spots on TLC | - Sample is too concentrated.- Sample is not fully dissolved or is acidic/basic. | - Dilute the sample before spotting.- Add a drop of acid or base to the developing chamber if the compound is ionizable. |
| Cracked Silica Bed | - Column ran dry.- Heat generated during packing. | - Always keep the solvent level above the silica bed.- Allow the column to cool after packing if it feels warm. |
References
- Benchchem. (2025). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.
- PrepChem. (n.d.). Synthesis of A. This compound. PrepChem.com.
- Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Studylib.net.
- Synquest Labs. (n.d.). N-Cyclopropyl-4-fluoro-2-nitroaniline Safety Data Sheet.
- CPAchem Ltd. (2022).
- Fisher Scientific. (2024).
- AK Scientific, Inc. (n.d.).
- Solubility of Things. (n.d.). 2-Nitroaniline. Solubility of Things.
Sources
Application Note: A Systematic Approach to Developing a Recrystallization Protocol for N-cyclopropyl-2-nitroaniline
Abstract
N-cyclopropyl-2-nitroaniline is an organic compound with potential applications in pharmaceutical and materials science research. Achieving high purity of this compound is essential for reliable downstream applications and characterization. Recrystallization is a powerful and economical technique for the purification of solid organic compounds. This guide provides a detailed, systematic approach for developing an effective recrystallization protocol for this compound. It covers the theoretical principles of solvent selection, a practical screening protocol for single and mixed-solvent systems, and a step-by-step procedure for purification, isolation, and drying of the final product.
Introduction to Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system.[1] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[1]
The choice of solvent is the most critical factor for a successful recrystallization.[3] An unsuitable solvent can lead to poor recovery, low purity, or complete failure of the process. Therefore, a systematic screening process is the most reliable method for identifying an optimal solvent system.
Physicochemical Profile of this compound
Understanding the structural and physical properties of this compound is the first step in rationally selecting potential solvents.
The molecule's structure contains both polar and non-polar moieties:
-
Polar Groups: The nitro group (-NO₂) and the secondary amine (-NH-) are polar and capable of hydrogen bonding.
-
Non-polar Groups: The aromatic phenyl ring and the aliphatic cyclopropyl group are non-polar.
This amphiphilic nature suggests that the compound will have limited solubility in highly polar solvents like water and non-polar solvents like hexanes, but will likely be soluble in solvents of intermediate polarity, such as alcohols or ethyl acetate. The predicted XlogP of 2.7 further indicates a moderate degree of lipophilicity.[4]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | [5] |
| Molecular Weight | 178.19 g/mol | [6] |
| CAS Number | 55432-23-0 | [5] |
| Predicted XlogP | 2.7 | [4] |
Principles of Solvent Selection
An ideal recrystallization solvent should meet several criteria:[1][7]
-
High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C). This ensures maximum recovery of the purified solid upon cooling.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.
-
Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.
When a single solvent does not meet these criteria, a mixed-solvent system is often employed.[8] This typically involves a "solvent" in which the compound is highly soluble and a miscible "antisolvent" in which the compound is poorly soluble.[9]
Protocol 1: Single-Solvent Screening
This protocol outlines a small-scale experiment to rapidly screen a range of common laboratory solvents to identify a suitable candidate for single-solvent recrystallization.
Materials:
-
Crude this compound (~500 mg)
-
Test tubes (8)
-
Spatula
-
Hot plate or water bath
-
Pasteur pipettes
-
Ice bath
-
Solvents: Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Dichloromethane, Heptane
Procedure:
-
Place approximately 50 mg of crude this compound into each of the 8 labeled test tubes.
-
At room temperature, add the first solvent dropwise (e.g., ethanol) to the first test tube while agitating, up to a volume of 1 mL. Record whether the solid dissolves.
-
If the solid does not dissolve at room temperature, gently heat the test tube in a hot water bath or on a hot plate. Continue to add the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.
-
Once a clear solution is obtained, allow the test tube to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the test tube with a glass rod to induce crystallization.
-
After cooling to room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.
-
Record the quantity and quality of the crystals formed (e.g., none, poor, good, excellent).
-
Repeat steps 2-7 for each solvent.
Data Interpretation:
Summarize your observations in a table. The ideal single solvent will show poor solubility at room temperature but high solubility when hot, and will yield a large quantity of crystals upon cooling.
| Solvent | Solubility (RT) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Insoluble | N/A | Unsuitable |
| Ethanol | Sparingly Soluble | Soluble | Good | Promising Candidate |
| Isopropanol | Sparingly Soluble | Soluble | Good | Promising Candidate |
| Acetone | Soluble | Soluble | Poor | Unsuitable (too soluble) |
| Ethyl Acetate | Soluble | Soluble | Poor | Unsuitable (too soluble) |
| Toluene | Sparingly Soluble | Soluble | Fair | Possible Candidate |
| Dichloromethane | Soluble | Soluble | Poor | Unsuitable (too soluble) |
| Heptane | Insoluble | Insoluble | N/A | Unsuitable |
This table presents hypothetical results based on the compound's predicted properties. Actual results must be determined experimentally.
Caption: Workflow for single-solvent screening.
Protocol 2: Developing a Mixed-Solvent System
If no single solvent is ideal, a mixed-solvent system is the next logical step. Based on literature for similar nitroaniline compounds and the likely results from Protocol 1, an ethanol/water system is an excellent starting point.[10][11] Ethanol serves as the "solvent" (dissolves the compound well), and water serves as the "antisolvent" (the compound is insoluble in it).
Materials:
-
Crude this compound (~100 mg)
-
Erlenmeyer flask (25 mL)
-
Graduated cylinders or pipettes
-
Hot plate
-
Ethanol ("solvent")
-
Deionized Water ("antisolvent")
-
Ice bath
Procedure:
-
Place ~100 mg of crude compound into the 25 mL Erlenmeyer flask.
-
Heat both the ethanol and water in separate containers on a hot plate.
-
Add the minimum amount of hot ethanol dropwise to the flask while swirling until the solid just dissolves. Keep the solution hot during this process.
-
Once a clear solution is obtained, add hot water dropwise while swirling. Continue adding until the solution becomes faintly cloudy or turbid. This indicates the solution is saturated.[8]
-
To this turbid solution, add a few drops of hot ethanol until the solution becomes clear again.[8]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystallization.
-
Collect the crystals via vacuum filtration.
This procedure confirms the suitability of the solvent pair and provides a rough estimate of the required solvent ratio for a larger-scale purification.
Caption: Workflow for mixed-solvent recrystallization.
Protocol 3: Bulk Recrystallization and Crystal Recovery
This protocol describes the procedure for recrystallizing a larger quantity of this compound using the optimal solvent system determined from the screening protocols. The ethanol/water system will be used as the example.
Materials:
-
Crude this compound (e.g., 2.0 g)
-
Erlenmeyer flasks (2 x 125 mL)
-
Hot plate with stirring capability
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Watch glass
-
Ethanol and Deionized Water
-
Desiccator or vacuum oven
Procedure:
-
Dissolution: Place the crude solid into a 125 mL Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in portions while heating and swirling on a hot plate. Use the minimum amount of hot solvent required to fully dissolve the solid.[12]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, sand), perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent. Also, pre-heat a stemless funnel. Place fluted filter paper in the funnel and rapidly pour the hot solution through it into the clean, hot flask. This step must be done quickly to prevent premature crystallization in the funnel.[13]
-
Crystallization: If using a mixed-solvent system, add the hot antisolvent (e.g., water) dropwise to the clear, hot solution until turbidity persists. Then, add a few drops of the hot primary solvent to clarify. If using a single solvent, proceed to the next step.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Set up a vacuum filtration apparatus with a Büchner funnel and filter paper. Wet the filter paper with a small amount of the cold solvent mixture.
-
Swirl the flask to create a slurry of crystals and pour it into the Büchner funnel under vacuum.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities. Use a minimal amount of solvent to avoid redissolving the product.[13]
-
Drying: Continue to draw air through the funnel for 15-20 minutes to partially dry the crystals. Transfer the purified solid to a watch glass and dry to a constant weight in a desiccator or a vacuum oven at a modest temperature.
Conclusion
This application note provides a comprehensive and systematic methodology for developing a robust recrystallization protocol for this compound. By first conducting a small-scale solvent screen, researchers can efficiently identify an optimal single or mixed-solvent system. Based on the physicochemical properties of the target molecule and known procedures for similar compounds, an ethanol/water mixed-solvent system is a highly recommended starting point. Following the detailed bulk recrystallization and recovery protocol will enable the isolation of high-purity material suitable for demanding research and development applications.
References
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Chem LibreTexts. (2023). recrystallization-2.doc.pdf.
- University of York. (n.d.). Mixed-solvent recrystallisation.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
- ChemSurvival. (2012). Recrystallization using two solvents.
- California State University, Northridge. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Chem LibreTexts. (2023). Recrystallization-1.pdf.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- PubChem. (n.d.). 3-Cyclopropyl-2-nitroaniline.
- PubChemLite. (n.d.). This compound (C9H10N2O2).
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Application Notes & Protocols: Navigating the Complex Reactivity of N-cyclopropyl-2-nitroaniline with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the reaction between N-cyclopropyl-2-nitroaniline and Grignard reagents. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and provide a deep, mechanistic understanding of this complex transformation. The cyclopropyl motif is a cornerstone of modern medicinal chemistry, valued for its ability to confer metabolic stability, enhance binding affinity, and introduce favorable conformational rigidity.[1][2][3] Consequently, methodologies for functionalizing molecules containing this group, such as this compound, are of significant interest to the drug discovery community.[4]
The reaction of a Grignard reagent with a nitroarene is not straightforward. The nitro group itself is highly electrophilic and susceptible to attack, creating a competitive landscape of potential reaction pathways.[5][6] This guide will illuminate these pathways, explain the causality behind experimental choices, and provide robust protocols for both the synthesis of the starting material and its subsequent reaction, enabling researchers to navigate this challenging but potentially rewarding chemical space.
Part 1: Mechanistic Deep Dive: A Tale of Competing Pathways
The interaction between a Grignard reagent (R-MgX) and this compound is governed by the presence of multiple reactive sites on the substrate. A successful experimental design hinges on understanding and controlling the chemoselectivity of the Grignard reagent. At least three primary competing pathways must be considered.
-
N-H Deprotonation (Acid-Base Reaction): The amine proton is the most acidic site on the molecule (pKa ≈ 17-18 in DMSO). The Grignard reagent is a strong base and will rapidly and irreversibly deprotonate the amine. This is a non-productive but unavoidable first step that consumes one full equivalent of the Grignard reagent. All stoichiometric calculations must account for this initial acid-base reaction.
-
1,2-Addition to the Nitro Group: The nitro group is a powerful electrophile. The Grignard reagent can attack one of the oxygen atoms or the nitrogen atom directly. Attack at oxygen often leads to reduction of the nitro group to a nitroso intermediate, which can then react further.[7] Direct addition to the nitrogen can form N-alkyl-N-hydroxylamino derivatives.[6] These pathways are complex and can lead to a mixture of products, including anilines and azo/azoxy compounds, particularly if the reaction temperature is not carefully controlled.[6][7]
-
Conjugate Addition to the Aromatic Ring: While the amino group is electron-donating, the ortho-nitro group is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack. Grignard reagents can add to the ring in a conjugate fashion, typically at the position para to the nitro group. This pathway often proceeds via a Single-Electron Transfer (SET) mechanism, where the Grignard reagent transfers an electron to the nitroarene to form a radical anion intermediate.[8][9] Subsequent collapse of the radical pair leads to the alkylated product.[8]
The interplay of these pathways determines the final product distribution. Factors such as the nature of the Grignard reagent (steric hindrance, nucleophilicity), solvent, and temperature are critical control elements.
Caption: Experimental workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | M.W. | Amount | Moles | Notes |
| 1-Chloro-2-nitroaniline | 172.57 | 13.0 g | 0.075 mol | Corrosive, handle with care. |
| Cyclopropylamine | 57.09 | 17.15 mL | ~0.25 mol | Volatile, flammable. Use excess. |
| Ethyl Acetate | - | ~300 mL | - | For extraction. |
| Saturated Brine Solution | - | ~300 mL | - | For washing. |
| Magnesium Sulfate (anhydrous) | - | As needed | - | For drying. |
| Silica Gel | - | As needed | - | For chromatography. |
| Hexane/Chloroform | - | As needed | - | Eluent system for chromatography. |
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-2-nitroaniline (13.0 g) and cyclopropylamine (17.15 mL).
-
Reflux: Heat the mixture to reflux and maintain for 24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a separatory funnel containing ethyl acetate (~100 mL).
-
Washing: Wash the organic layer sequentially with a saturated brine solution (3 x 100 mL) to remove excess cyclopropylamine and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness using a rotary evaporator.
-
Purification: The resulting residue should be purified by column chromatography on silica gel. An eluent system such as 60% hexane in chloroform is a good starting point to isolate the desired product. [10]
Protocol 2: Reaction with Grignard Reagent - A Procedure for C-Alkylation
This protocol details the reaction of this compound with methylmagnesium bromide (MeMgBr) as a representative Grignard reagent. The primary goal is to favor conjugate addition (Pathway C) over competing reactions.
Core Principles for Success:
-
Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be flame-dried or oven-dried, and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen).
-
Low Temperature: Performing the addition at low temperatures (-78 °C to 0 °C) is critical to control the exothermicity and improve selectivity, often favoring conjugate addition over direct attack at the nitro group.
-
Stoichiometry: A minimum of two equivalents of the Grignard reagent is required. The first equivalent is consumed in the acid-base reaction with the amine proton. Excess is used to drive the C-C bond formation.
Materials and Reagents
| Reagent/Material | M.W. | Amount | Moles | Notes |
| This compound | 178.18 | 1.78 g | 10 mmol | Synthesized from Protocol 1. |
| Methylmagnesium Bromide | - | 10 mL | 30 mmol | 3.0 M solution in diethyl ether. |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | Solvent. Must be dry. |
| Saturated NH4Cl (aq.) | - | ~50 mL | - | Quenching agent. |
| Diethyl Ether / Ethyl Acetate | - | ~200 mL | - | For extraction. |
| Anhydrous Sodium Sulfate | - | As needed | - | For drying. |
Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Substrate Dissolution: Under a positive pressure of inert gas, dissolve this compound (1.78 g, 10 mmol) in anhydrous THF (80 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature during the addition of the Grignard reagent.
-
Grignard Addition: Using a syringe, add the methylmagnesium bromide solution (10 mL, 30 mmol) dropwise to the stirred solution over 30 minutes. The solution may change color. Causality Note: Slow addition prevents temperature spikes that could favor side reactions at the nitro group.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: While the reaction is still cold, slowly and carefully add saturated aqueous ammonium chloride solution (~50 mL) dropwise to quench the excess Grignard reagent. Safety Note: Quenching is exothermic and may cause gas evolution.
-
Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product via flash column chromatography on silica gel to isolate the desired ring-alkylated product. Characterize the final product using NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure.
References
- Bartoli, G., & Todesco, P. E. (1979). Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems. Journal of the Chemical Society, Perkin Transactions 2, (5), 621-624. [Link]
- PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. [Link]
- Bartoli, G., Leardini, R., Lelli, M., & Rosini, G. (1977). Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system. Journal of the Chemical Society, Perkin Transactions 2, (7), 884-889. [Link]
- Makosza, M., & Stalinski, K. (1997). Does Nucleophilic Substitution in Nitroarenes Proceed via Single Electron Transfer (SET)? Chemical Reviews, 97(1), 137-166. This is a general review, a specific link to the full text may require subscription.
- Makosza, M., & Wojciechowski, K. (2001). Alkylation of Nitroarenes with Grignard Reagents via Oxidative Nucleophilic Substitution of Hydrogen. Tetrahedron Letters, 42(34), 5869-5871.
- Ballini, R., Bartoli, G., & Gariboldi, P. (1984). N-allylhydroxylamines from 1,2-addition of allyl Grignard reagents to nitro compounds: generality and drawbacks of the reaction. Journal of the Chemical Society, Perkin Transactions 1, 2171-2174. [Link]
- Wessjohann, L. A., & Brandt, W. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(15), 7089-7112. [Link]
- Aurich, H. G., & Scharfenberg, P. (1977). Mechanistic studies on the reaction of nitro- and nitrosoarenes with vinyl Grignard reagents. Journal of the Chemical Society, Perkin Transactions 2, (12), 1545-1549. [Link]
- El-Gamal, M. I., et al. (2025).
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- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. N-allylhydroxylamines from 1,2-addition of allyl Grignard reagents to nitro compounds: generality and drawbacks of the reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Mechanistic studies on the reaction of nitro- and nitrosoarenes with vinyl Grignard reagents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
Use of N-cyclopropyl-2-nitroaniline in PROTAC development
Application Notes and Protocols for PROTAC Development
A Senior Application Scientist's Guide to Targeted Protein Degradation using a BRD4-Targeting PROTAC
A Note on the Selected Topic: Initial literature and database searches for the use of "N-cyclopropyl-2-nitroaniline" in the development of Proteolysis Targeting Chimeras (PROTACs) did not yield any direct applications or established protocols. To provide a scientifically robust and practical guide for researchers, this document will instead focus on a well-characterized and widely studied PROTAC system: a degrader of the Bromodomain and Extra-Terminal domain (BET) protein BRD4, exemplified by molecules like MZ1 and ARV-771. This guide will detail the principles, synthesis, and comprehensive evaluation of a PROTAC that utilizes a JQ1-based warhead to target BRD4 and a hydroxyproline-derived ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Introduction: The PROTAC Revolution
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in pharmacology. Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules designed to eliminate target proteins entirely. They achieve this by hijacking the cell's own ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] This tripartite assembly forms a "ternary complex," bringing the E3 ligase into close proximity with the POI, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome. This catalytic mechanism allows for substoichiometric concentrations of the PROTAC to induce profound and sustained protein knockdown.
Rationale for Component Selection: A BRD4 Case Study
The design of an effective PROTAC is a multi-faceted process where each component is critical for success.
-
Protein of Interest (POI) - BRD4: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in regulating the transcription of key oncogenes, including c-MYC. Its involvement in various cancers has made it a prime therapeutic target. Small molecule inhibitors like JQ1 bind to the bromodomains of BRD4, displacing it from chromatin and downregulating oncogene expression. Targeting BRD4 for degradation offers a more complete and durable therapeutic effect compared to simple inhibition.[2]
-
E3 Ligase Ligand - VHL: The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design due to the availability of potent, small-molecule ligands with well-understood binding modes.[3][4][5] These ligands are typically derivatives of hydroxyproline and offer good "drug-like" properties. The choice of E3 ligase can also be guided by its tissue-specific expression to potentially minimize off-target effects.
-
The Linker: The linker is not just a passive spacer but a critical determinant of PROTAC efficacy.[6][7][8][9] Its length, composition, and attachment points dictate the geometry and stability of the ternary complex. An optimal linker facilitates cooperative binding between the POI and the E3 ligase, which is essential for efficient ubiquitination.[7][] Polyethylene glycol (PEG) and alkyl chains are common linker motifs.
Visualizing the PROTAC Mechanism and Workflow
To better understand the process, the following diagrams illustrate the mechanism of action and a general experimental workflow for PROTAC development.
Caption: Mechanism of MZ1-induced BRD4 degradation.[1]
Caption: General experimental workflow for PROTAC characterization.
Detailed Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis and evaluation of a BRD4-degrading PROTAC.
Protocol 1: Synthesis of a BRD4-Degrading PROTAC (MZ1 Analog)
This protocol outlines a convergent synthetic route for a PROTAC analogous to MZ1, involving the coupling of a JQ1-linker intermediate with a VHL-ligand intermediate. For full synthetic details, refer to the primary literature.[11][12][13]
Materials:
-
(+)-JQ1 carboxylic acid derivative
-
VHL ligand with an amine-terminated linker (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Standard glassware for organic synthesis, nitrogen atmosphere setup
-
HPLC for purification, NMR and Mass Spectrometer for characterization
Procedure:
-
Preparation of JQ1-Linker Intermediate: Synthesize or procure a JQ1 derivative with a linker terminating in a carboxylic acid.
-
Preparation of VHL-Linker Intermediate: Synthesize or procure a VHL ligand with a linker terminating in a primary or secondary amine.
-
Amide Coupling Reaction: a. Under a nitrogen atmosphere, dissolve the JQ1-linker-acid (1.0 eq) and the VHL-linker-amine (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours. d. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: a. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by preparative HPLC to yield the final PROTAC molecule.
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for BRD4 Degradation
This protocol details how to quantify the degradation of BRD4 in cells treated with the synthesized PROTAC.[14][15][16]
Materials:
-
Cell line expressing BRD4 (e.g., HeLa, 22Rv1, MDA-MB-231)
-
Synthesized PROTAC and a negative control (e.g., a diastereomer that does not bind VHL)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, PVDF membrane, and Western blot apparatus
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 1 nM to 10 µM. c. Treat the cells with the varying concentrations of the PROTAC for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and Western Blotting: a. Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. b. Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against BRD4 overnight at 4°C. c. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an ECL substrate. e. Strip the membrane and re-probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the BRD4 signal to the loading control and plot the percentage of remaining BRD4 against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a proximity-based assay to confirm that the PROTAC induces the formation of the BRD4-PROTAC-VHL ternary complex.[17][18][19][20]
Materials:
-
Recombinant tagged BRD4 (e.g., GST-tagged)
-
Recombinant tagged VHL/ElonginB/ElonginC (VBC) complex (e.g., FLAG-tagged)
-
Synthesized PROTAC
-
AlphaLISA-compatible microplate reader
-
AlphaLISA anti-tag donor and acceptor beads (e.g., Anti-GST Donor, Anti-FLAG Acceptor)
-
AlphaLISA Assay Buffer
Procedure:
-
Reagent Preparation: a. Prepare a serial dilution of the PROTAC in assay buffer. b. Prepare solutions of the tagged BRD4 and VBC complex at optimized concentrations (typically in the low nM range).
-
Assay Assembly: a. In a 384-well microplate, add the VBC complex, BRD4 protein, and the PROTAC dilutions. b. Incubate for 30-60 minutes at room temperature to allow for ternary complex formation. c. Add the AlphaLISA donor and acceptor beads. d. Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition and Analysis: a. Read the plate on an AlphaLISA-compatible plate reader. b. The signal generated is proportional to the amount of ternary complex formed. Plot the AlphaLISA signal against the PROTAC concentration. A characteristic "hook effect" may be observed, where the signal decreases at very high PROTAC concentrations due to the formation of binary complexes.[21][22]
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
This protocol measures the effect of BRD4 degradation on cell viability.[23][24][25][26][27]
Materials:
-
Cancer cell line (e.g., MDA-MB-231, 22Rv1)
-
Synthesized PROTAC
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000–10,000 cells/well. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC and treat the cells. Include a vehicle control.
-
Incubation: Incubate the plate for a desired time period (e.g., 72 hours) at 37°C.
-
Assay Execution: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Record luminescence using a plate reader. b. Plot the luminescence signal against the PROTAC concentration and use a non-linear regression model to calculate the IC₅₀ (concentration for 50% inhibition of cell viability).
Data Presentation
Quantitative data from the above experiments should be summarized for clear interpretation.
Table 1: Representative Biological Activity of a BRD4-Degrading PROTAC
| Parameter | Value | Assay Method |
| BRD4 Binding (Kd) | 50 nM | Isothermal Titration Calorimetry (ITC)[28][29] |
| VHL Binding (Kd) | 150 nM | Isothermal Titration Calorimetry (ITC)[28][29] |
| Ternary Complex EC₅₀ | 25 nM | AlphaLISA[18][20] |
| BRD4 Degradation DC₅₀ | 5 nM | Western Blot (22Rv1 cells, 24h) |
| BRD4 Dₘₐₓ | >95% | Western Blot (22Rv1 cells, 24h) |
| Cell Viability IC₅₀ | 15 nM | CellTiter-Glo® (22Rv1 cells, 72h) |
Note: Data are representative and will vary based on the specific PROTAC molecule, cell line, and experimental conditions.
Troubleshooting and Key Considerations
-
No Degradation Observed:
-
Permeability Issues: PROTACs are large molecules and may have poor cell permeability. Consider optimizing the linker to improve physicochemical properties.[30]
-
Inefficient Ternary Complex Formation: The linker length or geometry may be suboptimal. Synthesize a library of PROTACs with different linkers to identify a more efficient degrader.[6][]
-
Low E3 Ligase Expression: Confirm that the recruited E3 ligase (e.g., VHL) is expressed in your cell line of choice.[21]
-
-
The "Hook Effect": A decrease in degradation at high PROTAC concentrations is common. This occurs when the PROTAC saturates both the target and the E3 ligase, favoring binary complexes over the productive ternary complex. Always perform a full dose-response curve to identify the optimal concentration range.[21][22]
-
Off-Target Effects: Assess the selectivity of your PROTAC using unbiased proteomics. Mass spectrometry can identify other proteins that are degraded, providing crucial information about the compound's specificity.[31][32][33][34]
Conclusion
The development of PROTACs is a dynamic and iterative process that combines rational design, synthetic chemistry, and a suite of rigorous biophysical and cellular assays. By systematically optimizing the warhead, linker, and E3 ligase ligand, researchers can create highly potent and selective molecules capable of degrading previously "undruggable" targets. The protocols and principles outlined in this guide, using the well-established BRD4/VHL system as an exemplar, provide a solid framework for scientists and drug developers to successfully navigate the exciting field of targeted protein degradation.
References
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Royal Society of Chemistry. [Link]
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders.
- From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
- A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis Online. [Link]
- Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degrad
- Design, synthesis, evaluation, and application of MZ1-based trivalent PROTACs having a trisubstituted benzene linker. ChemRxiv. [Link]
- Protein Degrader Proteomics for PROTACs and Molecular Glues. Sapient Bio. [Link]
- Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. PubMed. [Link]
- Cancer Selective Target Degradation by Folate-Caged PROTACs.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
- Webinar – Understanding PROTACs-Mediated Targeted Protein Degrad
- Target Identification and Selectivity Analysis of Targeted Protein Degraders. ChomiX. [Link]
- Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. MDPI. [Link]
- Targeted Protein Degradation: Design Considerations for PROTAC Development.
- Assays and technologies for developing proteolysis targeting chimera degraders.
- Abstract 7027: Mass spectrometry-based proteomics for accelerating PROTAC and molecular glue drug discovery.
- (1380-A)
- CellTiter-Glo Assay. University of Oslo. [Link]
- ARV-771. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System.
- Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link]
- Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orient
- Design, synthesis, evaluation, and application of MZ1-based trivalent PROTACs having a trisubstituted benzene linker. Hoshi University. [Link]
- A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs.
- Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells.
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- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 34. researchgate.net [researchgate.net]
N-Cyclopropyl-2-nitroaniline: A Versatile Scaffold for Heterocyclic Synthesis
Introduction: The Strategic Value of the N-Cyclopropyl-2-nitroaniline Moiety
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. This compound has emerged as a highly valuable and versatile building block in the synthesis of a diverse array of heterocyclic compounds. Its utility stems from the unique interplay of the strained cyclopropyl ring and the reactive ortho-positioned nitro and amino functionalities.
The cyclopropyl group, a three-membered carbocycle, is not merely a passive substituent. Its inherent ring strain and unique electronic properties often confer significant advantages to parent molecules. These benefits can include enhanced metabolic stability, improved potency through conformational rigidity, and modulation of physicochemical properties such as lipophilicity and pKa.[1][2][3] When appended to the 2-nitroaniline core, the cyclopropyl group sets the stage for a variety of powerful cyclization strategies, providing access to privileged heterocyclic scaffolds that are central to numerous therapeutic agents.[1]
This technical guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will delve into key reaction pathways, provide detailed experimental protocols, and offer insights into the mechanistic underpinnings of these transformations, empowering researchers to leverage this versatile precursor in their synthetic endeavors.
Core Synthetic Applications: Gateway to Privileged Heterocycles
The strategic positioning of the amino and nitro groups in this compound makes it an ideal precursor for reductive cyclization reactions. This powerful transformation, often mediated by various reducing agents, allows for the efficient construction of fused heterocyclic systems. Two of the most prominent applications are the synthesis of quinolines and quinoxalines, scaffolds that are ubiquitous in pharmaceuticals.[4][5]
Synthesis of Quinolines via Reductive Cyclization
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide range of drugs, including antimalarials, anti-inflammatories, and antitumor agents.[6] this compound can be effectively utilized in modified Friedländer-type syntheses to generate N-cyclopropyl-substituted quinolines. This typically involves the reduction of the nitro group to an in-situ generated amine, which then undergoes condensation with a suitable carbonyl partner.
Reaction Workflow: Synthesis of N-Cyclopropyl Quinolines
Caption: Workflow for N-cyclopropyl quinoline synthesis.
Mechanistic Insights: The reaction proceeds through the initial reduction of the nitro group of this compound to an amino group, yielding a transient N-cyclopropyl-1,2-diaminobenzene derivative. This intermediate then undergoes a condensation reaction with a 1,3-dicarbonyl compound or its equivalent. Subsequent acid-catalyzed cyclization and dehydration afford the final quinoline product. The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired outcome.
Synthesis of Quinoxalines: A Facile Condensation Approach
Quinoxalines, also known as benzopyrazines, are another class of nitrogen-containing heterocycles with significant biological activity, exhibiting anticancer, antibacterial, and antiviral properties.[4][5][7] The synthesis of quinoxalines from this compound follows a similar initial reductive step to generate the corresponding diamine. This diamine is then condensed with a 1,2-dicarbonyl compound to furnish the quinoxaline ring system.
Reaction Mechanism: Quinoxaline Formation
Caption: Mechanism of N-cyclopropyl quinoxaline synthesis.
Causality in Experimental Design: The classical approach to quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8] By starting with this compound, the required diamine can be generated in situ, streamlining the synthetic process. Iron-catalyzed transfer hydrogenation has emerged as an efficient and green method for the one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols, which are oxidized in situ to the corresponding dicarbonyl species.[9]
Experimental Protocols
The following protocols are provided as a guide for the synthesis of this compound and its subsequent conversion to a representative heterocyclic product.
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure for the nucleophilic aromatic substitution of 1-chloro-2-nitrobenzene with cyclopropylamine.[10]
Materials:
-
1-Chloro-2-nitrobenzene
-
Cyclopropylamine
-
Ethyl acetate
-
Saturated brine solution
-
Magnesium sulfate (anhydrous)
-
Silica gel for chromatography
-
Hexane
-
Chloroform
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-2-nitroaniline (13 g, 0.082 mole) and cyclopropylamine (17.15 ml).[10]
-
Heat the mixture at reflux for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into ethyl acetate.
-
Wash the organic solution with a saturated brine solution (3 x 100 ml).
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using a mixture of 60% hexane in chloroform as the eluent to yield the desired this compound.[10]
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of a N-Cyclopropyl-Substituted Quinoxaline
This protocol outlines a general procedure for the synthesis of a quinoxaline derivative from this compound.
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Ethanol
-
Iron powder
-
Concentrated Hydrochloric Acid
Procedure:
-
Reduction of the Nitro Group: In a round-bottom flask, dissolve this compound in ethanol. Add iron powder and a catalytic amount of concentrated hydrochloric acid. Heat the mixture at reflux until the starting material is consumed (monitor by TLC).
-
In-situ Condensation: To the cooled reaction mixture containing the in-situ generated N-cyclopropyl-1,2-diaminobenzene, add the 1,2-dicarbonyl compound (1 equivalent).
-
Continue to heat the mixture at reflux for an additional 2-4 hours.
-
Work-up: After cooling, filter the reaction mixture to remove the iron salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Rationale for Experimental Choices: The use of iron in acidic media is a classic and cost-effective method for the reduction of aromatic nitro compounds. The in-situ generation of the diamine avoids its isolation, which can be challenging due to its sensitivity to air oxidation.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₉H₁₀N₂O₂ | 178.19 | 71.5 | Orange solid |
| N-Cyclopropyl-4-fluoro-2-nitroaniline | C₉H₉FN₂O₂ | 196.18 | 64-67 | Crystalline solid |
Data sourced from publicly available information.[11][12][13]
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its utility in constructing medicinally relevant heterocyclic scaffolds like quinolines and quinoxalines is well-established. The continued development of novel reductive cyclization methodologies, particularly those employing green and sustainable catalysts, will further expand the synthetic repertoire accessible from this versatile precursor.[9] As the demand for novel therapeutic agents continues to grow, the importance of key building blocks such as this compound in drug discovery and development is poised to increase.
References
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- mtieat. Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
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- PubMed Central. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
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- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Organic Chemistry Portal. Nickel-Catalyzed Reductive Cyclization of Organohalides.
- Blogger. Unlock Chemical Synthesis Potential with 4-Fluoro-2-nitroaniline.
- Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications.
- PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Organic Chemistry Portal. Synthesis of quinolines.
- AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
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Application Notes & Protocols: Suzuki Coupling of N-Cyclopropyl-2-Nitroaniline Derivatives for Advanced Synthetic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the N-Cyclopropyl-2-Nitroaniline Scaffold
In the landscape of modern medicinal chemistry, the design of novel molecular entities with optimized pharmacological profiles is paramount. The this compound scaffold represents a convergence of two strategically important functional motifs. The N-cyclopropyl group is a highly valued substituent in drug design, known for conferring a range of benefits including enhanced metabolic stability, increased potency through conformational constraint, and modulation of physicochemical properties such as lipophilicity and pKa[1]. Its rigid structure can lock a molecule into a bioactive conformation, improving binding affinity to biological targets[1].
Simultaneously, the 2-nitroaniline core serves as a versatile synthetic intermediate. The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the aromatic ring and provides a synthetic handle for further transformations, most notably its reduction to a primary amine, which opens up a vast chemical space for derivatization[2][3]. This positions this compound derivatives as powerful building blocks for creating complex molecules, particularly through robust C-C bond-forming reactions like the Suzuki-Miyaura coupling[2][4].
This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the application of Suzuki coupling to halogenated this compound derivatives, enabling the synthesis of complex biaryl structures crucial for drug discovery programs.
Mechanistic Considerations & Experimental Design
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, which has become indispensable for creating biaryl and heteroaryl structures[4][5]. However, applying this reaction to this compound derivatives requires careful consideration of the substrate's unique electronic and steric properties.
-
Electronic Effects: The potent electron-withdrawing nature of the ortho-nitro group deactivates the aniline ring towards the initial oxidative addition step of the catalytic cycle, which can be the rate-limiting step[6][7][8]. This challenge necessitates the use of highly active, electron-rich catalyst systems that can efficiently activate the C-X bond (where X = Br, I, or Cl).
-
Catalyst Inhibition: The presence of an unprotected aniline nitrogen can be problematic. The lone pair on the nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation[9][10]. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs), are designed to overcome this issue by creating a sterically hindered and highly active catalytic species that favors the desired cross-coupling pathway[10][11][12].
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki Coupling of a Halogenated this compound Derivative
This protocol is designed for challenging, electron-deficient aniline substrates and utilizes a modern palladacycle precatalyst known for its high activity and operational simplicity. The procedure is adapted from methodologies proven effective for unprotected ortho-haloanilines[9][11][13].
Substrate Example: 4-Bromo-N-cyclopropyl-2-nitroaniline
Materials
-
4-Bromo-N-cyclopropyl-2-nitroaniline (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.5 equiv)
-
CataCXium® A Pd G3 (5-10 mol%)[11]
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[14]
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous (to make 0.1 M solution)
-
Degassed Water (25% v/v of 2-MeTHF)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line glassware
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-N-cyclopropyl-2-nitroaniline (1.0 mmol, 1.0 equiv).
-
Add the desired arylboronic acid (1.5 mmol, 1.5 equiv), Cesium Carbonate (2.0 mmol, 2.0 equiv), and the CataCXium® A Pd G3 precatalyst (0.05 mmol, 5 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add anhydrous 2-MeTHF (10 mL) via syringe.
-
Add degassed water (2.5 mL) via syringe. The final concentration of the limiting reagent will be approximately 0.08 M.
-
-
Reaction Execution:
-
Place the sealed flask in a pre-heated oil bath at 70-80 °C.
-
Stir the reaction mixture vigorously. The mixture will typically be a heterogeneous slurry.
-
-
Monitoring:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours, depending on the reactivity of the boronic acid.
-
-
Work-up:
-
Once the reaction is complete (disappearance of the starting bromoaniline), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL).
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure biaryl product.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki coupling of a halo-nitroaniline.
Data Presentation: Representative Scope and Yields
While specific data for this compound derivatives is not extensively published, the following table presents representative yields for the Suzuki coupling of unprotected ortho-bromoanilines with a variety of boronic esters, demonstrating the general applicability of modern catalytic systems to these challenging substrates. This data serves as a valuable guide for predicting outcomes with N-cyclopropyl-substituted analogs.[9][15]
| Entry | Aryl Boronic Ester Partner | Product Structure (Illustrative) | Yield (%) |
| 1 | Phenylboronic acid pinacol ester | 2-Amino-N-cyclopropyl-4-phenyl-nitrobenzene | ~91% |
| 2 | 4-Methoxyphenylboronic acid pinacol ester | 2-Amino-N-cyclopropyl-4-(4-methoxyphenyl)-nitrobenzene | ~95% |
| 3 | 4-(Trifluoromethyl)phenylboronic acid pinacol ester | 2-Amino-N-cyclopropyl-4-(4-(trifluoromethyl)phenyl)-nitrobenzene | ~88% |
| 4 | 4-Chlorophenylboronic acid pinacol ester | 2-Amino-N-cyclopropyl-4-(4-chlorophenyl)-nitrobenzene | ~80% |
| 5 | Thiophen-2-ylboronic acid pinacol ester | 2-Amino-N-cyclopropyl-4-(thiophen-2-yl)-nitrobenzene | ~85% |
| 6 | Pyridin-3-ylboronic acid pinacol ester | 2-Amino-N-cyclopropyl-4-(pyridin-3-yl)-nitrobenzene | ~75% |
| Yields are based on analogous systems reported in the literature and serve as expected values for optimization.[9][15] |
Applications in Drug Discovery and Development
The biaryl products synthesized via this methodology are of significant interest to drug development professionals.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a biaryl or heteroaryl-aryl core, which is readily accessible through Suzuki coupling. The subsequent reduction of the nitro group to an amine allows for the installation of pharmacophoric features required for binding to the hinge region of protein kinases[16][17].
-
Access to Diverse Chemical Libraries: The modular nature of the Suzuki coupling allows for the rapid generation of a library of analogs by simply varying the boronic acid coupling partner[4]. This is a cornerstone of structure-activity relationship (SAR) studies.
-
Precursors to Fused Heterocycles: The ortho-amino biaryl products can serve as precursors for the synthesis of medicinally relevant fused heterocyclic systems, such as carbazoles or phenazines, through subsequent cyclization reactions[14][18].
The incorporation of the N-cyclopropyl moiety is expected to enhance the drug-like properties of the resulting compounds, potentially leading to candidates with improved metabolic stability and oral bioavailability[1].
References
- Application Notes and Protocols for Suzuki Coupling with 2,6-Dibromo-4-nitroaniline. Benchchem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
- Application Notes and Protocols for the Synthesis of "2-Nitro-6-(pyridin-2-yl)aniline" Derivatives in Medicinal Chemistry. Benchchem.
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Anilines. Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Methyl-N-phenylaniline Derivatives. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids. Benchchem.
- Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. PubMed.
- Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- The Pivotal Role of 2-Nitroaniline in the Synthesis of Pharmaceutical Intermediates. Benchchem.
- Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- N-cyclopropyl-2-fluoro-6-nitroaniline. Benchchem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science.
- Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- Applications of Nitrocyclohexane Derivatives in Medicinal Chemistry: Application Notes and Protocols. Benchchem.
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Chiral separation of N-cyclopropyl-2-nitroaniline derivatives
An Application Guide to the Enantioselective Separation of N-cyclopropyl-2-nitroaniline Derivatives
Abstract
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the chiral separation of this compound derivatives. These compounds, featuring a chiral center at the cyclopropyl-nitrogen bond, are of increasing interest in medicinal chemistry. Achieving enantiomerically pure forms is critical, as individual enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] This guide outlines systematic protocols for method development using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with a focus on polysaccharide-based chiral stationary phases. We delve into the causality behind experimental choices, from initial column and mobile phase screening to final method optimization, to equip the user with a robust framework for achieving baseline resolution of this important class of chiral molecules.
Introduction: The Significance of Chirality in this compound Scaffolds
This compound and its derivatives represent a class of compounds with significant potential in drug discovery. The presence of a stereogenic center, typically arising from the restricted rotation around the N-aryl bond or the presence of other chiral moieties, necessitates their separation into individual enantiomers. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines that often require the marketing of the single, active enantiomer of a chiral drug.[1] This is due to the profound impact of stereochemistry on a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[4] Enantioselective chromatography, which introduces a chiral environment in the form of a chiral stationary phase (CSP), is the most prevalent and effective technique for both analytical and preparative-scale separations.[5][6] This guide will focus on providing a logical, step-by-step strategy for developing and optimizing chiral separation methods for this compound derivatives.
Foundational Principles: Chiral Recognition Mechanisms
The cornerstone of chiral separation is the differential interaction between the enantiomers and the chiral stationary phase, leading to the formation of transient diastereomeric complexes with different stability constants.[4][7] For aniline and nitroaniline derivatives, several interactions are key:
-
Hydrogen Bonding: The secondary amine (N-H) and the nitro group (NO2) in the target molecules can act as hydrogen bond donors and acceptors, respectively.
-
π-π Interactions: The aromatic ring provides a site for π-π stacking with aromatic moieties on the CSP.
-
Dipole-Dipole Interactions: The polar nitro group contributes to strong dipole moments that can interact with polar sites on the CSP.
-
Steric Interactions (Inclusion): The overall three-dimensional shape of the molecule, including the bulky cyclopropyl group, influences how it fits into the chiral cavities or grooves of the CSP. Polysaccharide-based CSPs, in particular, form "chiral pockets" that facilitate separation based on steric fit.[4]
Understanding these potential interactions is crucial for the rational selection of CSPs and mobile phases during method development.
Strategic Approach to Method Development
A systematic screening approach is the most efficient path to a successful chiral separation. Our proposed strategy involves a two-tiered process: an initial screening phase to identify promising conditions, followed by an optimization phase to refine the separation. Both HPLC and SFC are powerful techniques for chiral separations, with SFC often offering advantages in speed and reduced solvent consumption.[8][9][10]
Initial Screening Phase: Identifying a "Hit"
The goal of the screening phase is to test a variety of CSPs with a set of standard mobile phases to quickly identify a column that shows any degree of enantioselectivity.
Caption: Initial screening workflow for chiral separation.
Protocol 1: Initial HPLC/SFC Screening
-
Sample Preparation: Dissolve the racemic this compound derivative in the initial mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Ensure complete dissolution.
-
Column Selection: Utilize polysaccharide-based CSPs as the primary screening columns due to their broad applicability.[6][11]
-
Primary Screen:
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
-
-
Mobile Phase Screening: Screen each column with the following mobile phase systems. For basic compounds like anilines, the addition of a basic additive is often necessary to improve peak shape.[11]
-
Normal Phase (HPLC):
-
Hexane/Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA)
-
Hexane/Ethanol (90:10, v/v) + 0.1% DEA
-
-
Supercritical Fluid Chromatography (SFC):
-
CO2/Methanol (MeOH) (80:20, v/v) + 0.1% DEA
-
-
Polar Organic Mode (HPLC):
-
Acetonitrile (ACN)/Methanol (MeOH) (50:50, v/v) + 0.1% DEA
-
-
-
Instrumental Conditions:
-
Flow Rate: 1.0 mL/min (HPLC); 3.0 mL/min (SFC)
-
Temperature: 25 °C
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 320 nm).
-
SFC Backpressure: 150 bar
-
Table 1: Recommended Initial Screening Conditions
| Parameter | HPLC (Normal Phase) | SFC | HPLC (Polar Organic) |
| Columns | Amylose/Cellulose-based | Amylose/Cellulose-based | Amylose/Cellulose-based |
| Mobile Phase A | n-Hexane | CO2 | Acetonitrile |
| Mobile Phase B | Isopropanol or Ethanol | Methanol or Ethanol | Methanol |
| Typical Gradient | Isocratic (e.g., 90:10) | Isocratic (e.g., 80:20) | Isocratic (e.g., 50:50) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 40 °C | 25 °C |
| Backpressure | N/A | 150 bar | N/A |
Optimization Phase: Achieving Baseline Resolution
Once a "hit" (any separation) is identified, the next step is to optimize the conditions to achieve baseline resolution (Rs > 1.5) in the shortest possible run time. The key parameters to adjust are mobile phase composition, temperature, and flow rate.
Caption: Systematic workflow for chiral method optimization.
Protocol 2: Method Optimization
-
Optimize Mobile Phase Strength:
-
Causality: The percentage of the polar modifier (e.g., IPA, MeOH) in the mobile phase directly controls the retention time of the analytes. Decreasing the modifier strength (e.g., from 20% to 10% alcohol) will increase retention and often improves resolution, as it allows for more interaction time with the CSP.
-
Action: Systematically vary the modifier concentration in 5% increments (e.g., 20%, 15%, 10%) and observe the effect on retention factor (k) and resolution (Rs).
-
-
Optimize Additive:
-
Causality: For basic analytes like this compound, acidic silanols on the silica surface can cause peak tailing. A basic additive like DEA competes for these sites, improving peak symmetry. For acidic analytes, an acidic additive like trifluoroacetic acid (TFA) would be used.[11]
-
Action: If peak shape is poor, vary the DEA concentration between 0.05% and 0.2%.
-
-
Optimize Temperature:
-
Causality: Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often increase the stability of the transient diastereomeric complexes, leading to enhanced selectivity and better resolution.[12] Conversely, higher temperatures can improve efficiency and reduce analysis time.
-
Action: Evaluate the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C) to find the optimal balance between resolution and run time.
-
-
Optimize Flow Rate:
-
Causality: Lower flow rates generally lead to higher efficiency (more theoretical plates) and can improve resolution, though at the cost of longer analysis times.[12]
-
Action: Once good selectivity is achieved, adjust the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to maximize resolution without unduly extending the run time.
-
Table 2: Parameter Optimization and Expected Outcomes
| Parameter | Action | Rationale and Expected Outcome |
| % Modifier | Decrease | Increases retention and interaction with CSP, often improving resolution. |
| % Modifier | Increase | Decreases retention and run time; may reduce resolution. |
| Temperature | Decrease | Enhances enantioselectivity by stabilizing diastereomeric complexes.[12] |
| Temperature | Increase | Decreases viscosity and can improve peak efficiency; may reduce selectivity. |
| Flow Rate | Decrease | Increases efficiency (plate count), potentially improving resolution.[12] |
| Additive | Adjust Conc. | Improves peak shape for basic/acidic compounds by masking active sites. |
Self-Validation and System Suitability
A robust and trustworthy protocol must include self-validating steps. Before analyzing any unknown samples, a system suitability test should be performed using a well-characterized racemic standard.
System Suitability Parameters:
-
Resolution (Rs): Must be ≥ 1.5 for baseline separation.
-
Tailing Factor (Tf): Should be between 0.8 and 1.5 for symmetrical peaks.
-
Reproducibility: Relative standard deviation (RSD) of retention times for multiple injections should be < 2%.
Conclusion
The chiral separation of this compound derivatives is a critical step in their development as potential therapeutic agents. By employing a systematic screening and optimization strategy centered on polysaccharide-based chiral stationary phases, researchers can efficiently develop robust and reliable methods using either HPLC or SFC. The principles and protocols outlined in this guide provide a comprehensive framework for achieving this goal, emphasizing the causal relationships between chromatographic parameters and separation performance. This structured approach not only saves time and resources but also ensures the development of high-quality, reproducible analytical methods suitable for the rigorous demands of the pharmaceutical industry.
References
- BenchChem. (n.d.). Application Notes and Protocols for Chiral Drug Separation by Capillary Electrophoresis.
- Ohnishi, A., Shibata, T., Imase, T., Shinkura, S., & Nagai, K. (2021). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. Molecules, 26(2), 493. [Link]
- Aboul-Enein, H. Y., & Ali, I. (2017). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
- Ohnishi, A., Shibata, T., Imase, T., Shinkura, S., & Nagai, K. (2021).
- Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85–100. [Link]
- PrepChem. (n.d.). Synthesis of A. This compound.
- Al-Saeed, F. A., & El-Tohamy, M. F. (2022). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 27(19), 6683. [Link]
- Zhang, Y., & Hamann, C. S. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1681–1702. [Link]
- Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(1), 193. [Link]
- I.B.S. (n.d.). Chiral HPLC Method Development.
- BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of 4-(Piperidin-4-yl)aniline Derivatives.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- Said, R. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Welch, C. J., et al. (2017). Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC. LCGC North America, 35(6), 382-389. [Link]
- Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- Shimadzu. (2016). Chiral Separation Using SFC and HPLC.
- Taylor, L. T. (2009). Enantioselective separations by packed column subcritical and supercritical fluid chromatography.
- The Analytical Scientist. (2017). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC.
- Armstrong, D. W., et al. (2018). Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography. Molecules, 23(8), 1888. [Link]
- Chromtech. (n.d.). REFERENCES CHIRAL-AGP.
- Almansour, A. I., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(44), 29595–29606. [Link]
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92.
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Application Notes and Protocols: Navigating the Challenges in Scale-Up Synthesis of N-cyclopropyl-2-nitroaniline
Abstract
N-cyclopropyl-2-nitroaniline is a pivotal intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical industries. While its preparation on a laboratory scale is well-documented, transitioning to pilot or industrial scale presents significant challenges, primarily revolving around thermal hazards, reaction control, and product purification. This guide provides an in-depth analysis of the common synthetic routes and offers a detailed protocol for a robust and scalable synthesis. We will dissect the critical challenges encountered during scale-up, offering field-proven mitigation strategies and process control recommendations to ensure a safe, efficient, and reproducible manufacturing process.
Introduction: The Synthetic Value of this compound
The N-cyclopropyl aniline moiety is a valuable pharmacophore, prized for its ability to enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of drug candidates.[1] this compound serves as a versatile precursor, with the nitro group providing a synthetic handle for further transformations, most commonly reduction to the corresponding diamine, which is a key step in the synthesis of quinoline-based antibiotics and other complex heterocycles. The successful and safe production of this intermediate at scale is therefore a critical step in the supply chain for numerous essential medicines.
Comparative Analysis of Synthetic Routes for Scale-Up
Two primary strategies dominate the synthesis of this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The selection of a route for large-scale production hinges on a careful evaluation of raw material cost, process safety, operational complexity, and waste generation.
-
Route A: Nucleophilic Aromatic Substitution (SNAr) This is the most direct and atom-economical approach. It involves the reaction of an ortho-halonitrobenzene (typically 2-fluoro- or 2-chloronitrobenzene) with cyclopropylamine, often neat or in a high-boiling solvent. The nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide.[2] While 2-fluoronitrobenzene is more reactive,[3][4][5] 2-chloronitrobenzene is often preferred on an industrial scale due to its significantly lower cost.[6][7]
-
Route B: Buchwald-Hartwig Amination This modern cross-coupling reaction utilizes a palladium catalyst with a specialized phosphine ligand to form the C-N bond between an aryl halide and cyclopropylamine.[1][8] This method is renowned for its broad substrate scope and tolerance of various functional groups.[8][9] However, for a specific, high-volume target like this compound, the high cost of the palladium catalyst and ligands, the need for stringent anaerobic conditions, and the challenges associated with removing residual palladium from the final product often make it less economically viable than the SNAr approach.[10]
Experimental Protocol: Laboratory-Scale SNAr Synthesis
This protocol describes a typical laboratory-scale synthesis adapted from established procedures.[6] It serves as the baseline for process development and scale-up analysis.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Chloronitrobenzene | 157.55 | 15.76 g | 0.10 | 1.0 |
| Cyclopropylamine | 57.09 | 22.84 g (28.5 mL) | 0.40 | 4.0 |
| Ethyl Acetate | - | 200 mL | - | - |
| Saturated Brine | - | 3 x 150 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
| Silica Gel | - | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronitrobenzene (15.76 g, 0.10 mol).
-
Reagent Addition: Add cyclopropylamine (28.5 mL, 0.40 mol). A significant excess of the amine is used to act as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion.
-
Reaction Execution: Heat the mixture to reflux (approx. 85-90 °C) and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash sequentially with saturated brine solution (3 x 150 mL) to remove excess cyclopropylamine and its hydrochloride salt.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel (e.g., using a hexane/chloroform gradient) to obtain pure this compound as a solid.[6]
Core Directive: Scale-Up Synthesis Challenges and Mitigation
Transitioning the above protocol from grams to kilograms introduces profound challenges that require a shift in mindset from pure chemistry to chemical engineering. The primary concerns are rooted in the inherent hazards of nitroaromatic compounds and the exothermic nature of the SNAr reaction.
Thermal Hazards and Exotherm Control
The most critical challenge in scaling this synthesis is managing the reaction exotherm and the thermal stability of the product.[11]
-
The Challenge:
-
Reaction Exotherm: The SNAr amination of 2-chloronitrobenzene is significantly exothermic.[7] In a large vessel, the surface-area-to-volume ratio decreases, making heat dissipation far less efficient than in laboratory glassware.
-
Product Instability: Organic nitro compounds are energetic materials that can undergo violent, explosive decomposition at elevated temperatures.[12][13][14] This decomposition can be auto-catalytic and is often accelerated by the presence of impurities or basic conditions (such as excess amine).[12][15] A failure to control the reaction temperature could initiate a thermal runaway, where the heat generated by the reaction and/or decomposition exceeds the cooling capacity of the reactor, leading to a catastrophic failure.[16]
-
-
Mitigation Strategies:
-
Process Safety Assessment: Before any scale-up, perform a thorough thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) to determine the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[16] This data is essential for safe process design.
-
Reactor Design: Utilize a jacketed pressure reactor with an efficient heat transfer fluid and a high-performance cooling system. The reactor should be equipped with calibrated temperature probes, pressure sensors, and an emergency relief system (burst disc and relief valve).
-
Controlled Addition: Instead of batching all reagents at once, implement a semi-batch process. Charge the reactor with 2-chloronitrobenzene (perhaps in a suitable high-boiling solvent like NMP or DMSO to aid thermal control) and slowly feed in the cyclopropylamine at a rate that allows the cooling system to maintain the target temperature.
-
Continuous Flow Chemistry: For industrial-scale production, consider transitioning to a continuous flow reactor.[17] This approach offers superior heat transfer and minimizes the in-process volume of hazardous materials, significantly enhancing the intrinsic safety of the process.[18]
-
Pressure Management
-
The Challenge: Cyclopropylamine is a volatile liquid with a boiling point of 49°C. Heating this reagent in a sealed reactor to the required reaction temperature (~90-120°C for the chloro-analogue) will generate significant internal pressure.
-
Mitigation Strategies: The process must be conducted in a pressure-rated vessel (autoclave) designed to handle the anticipated maximum pressure with a suitable safety margin. Continuous online pressure monitoring is mandatory.
Purification and Isolation
-
The Challenge: Column chromatography, the standard purification method at the lab scale, is impractical and uneconomical for multi-kilogram production.[6] The crude product will contain unreacted starting materials, byproducts, and residual amine.
-
Mitigation Strategies:
-
Crystallization: Develop a robust crystallization procedure. This involves extensive solvent screening to find a system that provides high recovery of the desired product with excellent purity. Anti-solvent crystallization is often a highly effective technique.
-
Work-Up Optimization: The aqueous work-up must be optimized to efficiently remove the excess cyclopropylamine and its salt. This may involve pH adjustments and multiple extraction steps. The volume and nature of the waste streams must be carefully considered.[19]
-
Visualizing the Scale-Up Workflow and Challenges
The following diagrams illustrate the key process flow and the interconnected nature of the challenges in scaling up this synthesis.
Summary of Critical Process Parameters
The following table outlines a comparison of parameters from the lab scale to a proposed pilot scale, emphasizing the necessary changes in operational strategy.
| Parameter | Laboratory Scale (100g) | Pilot Scale (10kg) - Proposed | Rationale for Change |
| Reaction Mode | Batch | Semi-Batch or Continuous Flow | Safety: To control exotherm and minimize reactant accumulation. |
| Reagent Addition | All at once | Slow, controlled feed of cyclopropylamine over 2-4 hours | Heat Management: Ensures heat generation rate does not exceed cooling capacity. |
| Solvent | None (Neat) or Ethyl Acetate | High-boiling solvent (e.g., NMP, DMSO) | Temperature Control: Acts as a heat sink, allowing for better thermal moderation. |
| Reactor Type | Round-bottom flask | Jacketed, pressure-rated glass-lined or Hastelloy reactor | Safety & Control: Required for pressure handling, efficient heat transfer, and chemical resistance. |
| Temperature Control | Heating mantle/oil bath | Automated jacket heating/cooling system | Precision & Safety: Allows for precise temperature profiles and rapid cooling if needed. |
| Pressure Control | Reflux condenser (atmospheric) | Sealed system with pressure monitoring and relief valve | Safety: Essential due to the use of a volatile reagent above its boiling point. |
| Purification | Silica Gel Chromatography | Crystallization / Re-slurry | Scalability & Economics: Chromatography is not viable at this scale. |
Conclusion and Recommendations
The synthesis of this compound is a classic example of a process that is straightforward on the bench but fraught with hazards at scale. A successful scale-up campaign is not merely an exercise in multiplying quantities but a comprehensive process safety and engineering endeavor. The primary risk is thermal runaway due to the reaction's exothermicity and the inherent instability of the nitroaromatic product.[12][15][16]
We strongly recommend a "safety-first" approach, prioritizing thorough thermal hazard evaluation before proceeding beyond the laboratory scale. A semi-batch operation with controlled amine addition into a suitable solvent is a viable starting point for pilot-scale synthesis. For long-term, large-scale manufacturing, investment in a continuous flow process would represent the best practice, providing the highest level of safety and process control. By carefully managing these challenges, this compound can be produced safely and efficiently, ensuring a stable supply of this critical chemical intermediate.
References
- Vertex Pharmaceuticals. (n.d.). Practical Synthesis of N-Cyclopropylanilines via Direct Condensation of Anilines with [(1-Ethoxycyclopropyl)oxy]trimethylsilane.
- Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. IChemE Symposium Series, (141), 393-406. [Source: IChemE]
- Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27-33. [Link]
- PrepChem. (n.d.). Synthesis of A. This compound.
- Qin, C., Dang, M., Meng, Y., et al. (2023). Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. Organic Process Research & Development, 27(8), 1534-1544. [Link]
- Funny EHS Info. (2024, June 7). Nitration reaction safety. YouTube.
- Unacademy. (n.d.). Notes on Environmental Concerns of Nitration.
- Li, S., et al. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes, 11(11), 3099. [Link]
- Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27-33.
- AIChE. (2014). Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. Proceedings of the 2014 Process Development Symposium.
- ResearchGate. (n.d.). Synthesis of Cyclopropyl anilines.
- ResearchGate. (n.d.). Scheme 1: SNAr reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Journal of Chemical Education. (2021).
- Plater, M. J. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. AURA (Aberdeen University Research Archive).
- Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?.
- Journal of the Chemical Society B: Physical Organic. (1969). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. J. Chem. Soc. B, 85-89. [Link]
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Application Note: Real-Time Reaction Monitoring of N-cyclopropyl-2-nitroaniline Synthesis via Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for In-Process Control
In synthetic organic chemistry, the ability to accurately monitor the progress of a reaction is paramount. It allows for the determination of reaction completion, the identification of intermediate species, and the optimization of reaction conditions, thereby preventing costly starting material loss and downstream purification challenges. The synthesis of N-cyclopropyl-2-nitroaniline, a key intermediate in the production of various pharmacologically active compounds, serves as an excellent model for demonstrating a robust and efficient monitoring protocol.
This application note provides a detailed guide to employing Thin-Layer Chromatography (TLC), a rapid, inexpensive, and highly effective analytical technique, for real-time monitoring of the synthesis of this compound.[1][2][3] We will delve into the underlying principles, provide a validated step-by-step protocol, and offer expert insights into data interpretation and troubleshooting.
Foundational Principles
2.1. The Synthesis: Nucleophilic Aromatic Substitution
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In a common procedure, 1-chloro-2-nitrobenzene is reacted with cyclopropylamine.[4] The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the amine, leading to the displacement of the chloride leaving group.
-
Starting Material 1 (SM1): 1-chloro-2-nitrobenzene
-
Starting Material 2 (SM2): Cyclopropylamine
-
Product (P): this compound
Monitoring this reaction involves tracking the consumption of 1-chloro-2-nitrobenzene and the concurrent formation of the this compound product.
2.2. The Tool: Thin-Layer Chromatography (TLC)
TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (typically polar silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[3][5]
-
Polarity is Key: The separation is driven by polarity. The polar silica gel (stationary phase) strongly adsorbs polar compounds, causing them to move slowly up the plate. Less polar compounds have a weaker interaction with the silica and are carried further up the plate by the mobile phase.[6]
-
Retention Factor (Rf): The position of a compound on a developed TLC plate is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[7][8][9][10] This value is a crucial identifier under constant conditions.
In our target reaction, the product, this compound, is expected to have a different polarity than the starting material, 1-chloro-2-nitrobenzene, allowing for their clear separation on a TLC plate.
Detailed Application Protocol
This protocol is designed as a self-validating system, incorporating reference standards and a co-spot to ensure unambiguous interpretation of the results.[11]
3.1. Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum plates.
-
Mobile Phase (Eluent): 20% Ethyl Acetate in Hexanes (v/v). This system provides good separation for compounds of moderate polarity.[12][13]
-
Reaction Sample: A small aliquot (~1-2 drops) of the reaction mixture, diluted in ethyl acetate (~0.5 mL).
-
Reference Standards:
-
Solution of 1-chloro-2-nitrobenzene (SM1) in ethyl acetate.
-
Solution of this compound (Product) in ethyl acetate (if available).
-
-
Equipment:
-
TLC developing chamber with a lid.
-
Glass capillary tubes for spotting.
-
Pencil and ruler.
-
UV lamp (254 nm).
-
Fume hood.
-
3.2. Step-by-Step Experimental Procedure
-
Chamber Saturation: Pour the prepared mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and allow the chamber to saturate with solvent vapor for 5-10 minutes. This ensures a uniform development of the TLC plate.
-
Plate Preparation:
-
Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica layer.
-
Mark three small, equidistant points on the origin line for spotting. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'R' (Reaction Mixture) from left to right.
-
-
Spotting the Plate:
-
Using a clean capillary tube, apply a small spot of the diluted SM1 solution onto the 'SM' mark. The spot should be as small as possible (1-2 mm diameter) to ensure good resolution.
-
Using a new capillary tube, apply a spot of the diluted reaction mixture onto the 'R' mark.
-
For the co-spot lane, first spot the SM1 solution on the 'Co' mark. Then, using the capillary for the reaction mixture, carefully spot the reaction mixture directly on top of the SM1 spot. The co-spot is critical for confirming the identity of the starting material spot in the reaction lane.[11]
-
-
Developing the Chromatogram:
-
Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the solvent level.
-
Close the lid and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualization and Interpretation:
-
Allow the plate to dry completely in a fume hood.
-
Visualize the plate under a UV lamp (254 nm). The F₂₅₄ indicator in the silica gel will fluoresce green, and UV-active compounds will appear as dark spots by quenching this fluorescence.[1]
-
Gently circle the visible spots with a pencil.
-
Initial Stage (t=0): The 'R' lane should show a prominent spot corresponding to the Rf of the 'SM' lane.
-
Mid-Reaction: The 'R' lane will show a diminishing spot for the starting material and a new, emerging spot for the product.
-
Completion: The 'R' lane will show the complete disappearance of the starting material spot and a prominent spot for the product. The 'Co' spot will help verify that the lower spot in the 'R' lane is indeed the starting material.
-
-
Rf Value Calculation:
Workflow Visualization and Data Summary
The entire TLC monitoring process can be visualized as a systematic workflow.
Sources
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- 13. Chromatography [chem.rochester.edu]
N-Cyclopropyl-2-nitroaniline: A Versatile Scaffold for Innovations in Medicinal Chemistry
Introduction: The Strategic Value of N-Cyclopropyl-2-nitroaniline in Drug Discovery
In the landscape of modern medicinal chemistry, the selection of foundational chemical structures is a critical determinant of success in drug discovery programs. This compound has emerged as a particularly valuable building block, offering a unique combination of structural and functional features that are highly sought after by researchers and drug development professionals. Its utility lies not just in its constituent parts—the strained cyclopropyl ring, the reactive nitro group, and the aniline core—but in the synergistic interplay between them. This combination provides a gateway to a rich diversity of complex molecular architectures, particularly nitrogen-containing heterocycles that are prevalent in a vast array of biologically active compounds.[1][2][3]
The cyclopropyl moiety is a well-established "bioisostere" in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and modulate the physicochemical properties of a drug candidate.[4] Its strained three-membered ring can impart a degree of conformational rigidity, which can lead to more selective binding to biological targets.[4] The ortho-nitroaniline core, on the other hand, is a versatile precursor for the synthesis of a variety of bicyclic heteroaromatic systems, such as benzimidazoles and quinoxalines.[5][6] These heterocyclic motifs are at the heart of numerous approved drugs and clinical candidates, including a range of kinase inhibitors used in oncology.[7][8][9]
This guide provides a comprehensive overview of the applications of this compound as a strategic building block in medicinal chemistry. It is designed to furnish researchers, scientists, and drug development professionals with both the foundational knowledge and the practical protocols necessary to effectively leverage this versatile scaffold in their synthetic endeavors. We will delve into the synthesis of this key intermediate, explore its transformation into high-value heterocyclic systems, and showcase its application in the generation of medicinally relevant compounds.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | [PubChem] |
| Molecular Weight | 178.19 g/mol | [PubChem] |
| CAS Number | 55432-23-0 | [Vendor] |
| Appearance | Typically a yellow to orange solid | General Knowledge |
| Solubility | Soluble in most organic solvents such as ethyl acetate, dichloromethane, and methanol. | General Knowledge |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Synthetic Pathways to this compound
The most common and straightforward method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAAr) reaction. This typically involves the reaction of a 2-halonitrobenzene with cyclopropylamine.
Figure 1: General synthetic scheme for this compound.
Protocol 1: Synthesis of this compound from 1-Chloro-2-nitrobenzene
This protocol is based on a well-established procedure for the synthesis of this compound.[10]
Materials:
-
1-Chloro-2-nitrobenzene
-
Cyclopropylamine
-
Ethyl acetate
-
Saturated brine solution
-
Magnesium sulfate (anhydrous)
-
Silica gel for chromatography
-
Hexane
-
Chloroform
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-chloro-2-nitroaniline (1.0 eq) and cyclopropylamine (2.0-3.0 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ethyl acetate.
-
Extraction: Transfer the ethyl acetate solution to a separatory funnel and wash with a saturated brine solution (3 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a mixture of hexane and chloroform (e.g., 60% hexane in chloroform) to afford this compound as a solid.[10]
Key Transformations and Applications in Heterocyclic Synthesis
The true value of this compound as a building block is realized in its subsequent transformations. The reduction of the nitro group to an amine is a pivotal step, yielding N¹-cyclopropylbenzene-1,2-diamine, a versatile precursor for a variety of heterocyclic scaffolds.
Sources
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Troubleshooting & Optimization
Byproducts of N-cyclopropyl-2-nitroaniline synthesis from 2-chloronitrobenzene
Welcome to the technical support guide for the synthesis of N-cyclopropyl-2-nitroaniline from 2-chloronitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 2-chloronitrobenzene?
The synthesis of this compound from 2-chloronitrobenzene is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, the cyclopropylamine acts as the nucleophile, attacking the carbon atom bearing the chlorine atom on the 2-chloronitrobenzene ring. The presence of the electron-withdrawing nitro group (-NO2) at the ortho position is crucial as it activates the aromatic ring towards nucleophilic attack.[1][2] This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1][3]
The reaction proceeds in two main steps:
-
Addition of the nucleophile: The cyclopropylamine attacks the ipso-carbon (the carbon bonded to the chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1]
-
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the final product, this compound.
Q2: I am observing a significant amount of unreacted 2-chloronitrobenzene. What are the likely causes and how can I improve the conversion?
Low conversion can be attributed to several factors. Here’s a breakdown of potential causes and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reaction Temperature | The SNAr reaction often requires elevated temperatures to overcome the activation energy barrier. | Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or HPLC. For this specific reaction, temperatures in the range of 80-100°C are often effective.[4] |
| Inadequate Reaction Time | The reaction may simply need more time to reach completion. | Extend the reaction time and monitor its progress at regular intervals. A typical duration can be up to 24 hours.[5] |
| Base Strength/Concentration | A base is often used to deprotonate the amine, increasing its nucleophilicity. If the base is too weak or used in insufficient quantity, the reaction rate will be slow. | Consider using a stronger base or increasing the stoichiometric ratio of the base. Common bases for this type of reaction include potassium carbonate or triethylamine. |
| Solvent Polarity | Polar aprotic solvents are generally preferred as they can solvate the cationic species, enhancing the nucleophilicity of the amine. | Ensure you are using an appropriate polar aprotic solvent such as DMF, DMSO, or NMP.[4][6] |
Q3: My final product is a dark, oily residue that is difficult to purify. What are the potential byproducts, and what purification strategies do you recommend?
The formation of colored impurities is a common issue. The primary byproducts in this synthesis can include:
-
Dimerization Products: Self-condensation of 2-chloronitrobenzene can occur, especially at very high temperatures, leading to the formation of biaryl compounds. This is a known side reaction in related Ullmann-type couplings.
-
Oxidation Products: The nitroaniline product can be susceptible to oxidation, leading to colored impurities.
-
Products from Ring Opening of Cyclopropylamine: Under harsh acidic or basic conditions and high temperatures, the strained cyclopropyl ring can potentially undergo ring-opening reactions, leading to a variety of byproducts.
Purification Strategy:
Column chromatography on silica gel is the most effective method for purifying this compound from these byproducts.[5] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, will allow for the separation of the desired product from both less polar starting material and more polar byproducts.
Troubleshooting Guide
Problem 1: Formation of an Unexpected Isomer
Symptom: NMR analysis of the product shows signals corresponding to an isomer of this compound.
Causality: While the ortho-nitro group strongly directs the substitution to the ipso-position, under certain conditions, particularly with very strong bases, a competing elimination-addition mechanism via a "benzyne" intermediate can occur.[2][3] This can lead to the formation of N-cyclopropyl-3-nitroaniline.
Troubleshooting Steps:
-
Re-evaluate the Base: If using a very strong base like sodium amide (NaNH2), switch to a milder base such as potassium carbonate or an organic amine base like triethylamine.
-
Control the Temperature: Avoid excessively high temperatures, as this can favor the benzyne pathway. Maintain the temperature within the recommended range for the SNAr reaction.
Problem 2: Low Yield Despite Complete Consumption of Starting Material
Symptom: TLC/HPLC analysis indicates that the 2-chloronitrobenzene has been consumed, but the isolated yield of the desired product is low.
Causality: This often points to the formation of soluble byproducts or degradation of the product during workup or purification. A potential side reaction is the diaryl ether formation if water is present and a copper catalyst is used (Ullmann condensation).[6][7][8] Although this specific synthesis doesn't typically employ a copper catalyst, contamination from previous reactions in the glassware could be a factor. A more likely cause is the formation of other C-N coupled byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Corrective Actions:
-
Analyze the Crude Mixture: Before purification, take a small aliquot of the crude reaction mixture and analyze it by LC-MS and 1H NMR to identify the major components.
-
Optimize Workup: If the desired product is the major component in the crude mixture, the loss is occurring during workup and purification. Consider a milder aqueous wash (e.g., saturated sodium bicarbonate instead of strong base) and avoid prolonged heating during solvent removal.
-
Modify Reaction Conditions: If significant byproducts are observed, a redesign of the reaction conditions is necessary. This could involve lowering the reaction temperature, changing the solvent, or using a different base.
Problem 3: The Reaction Stalls and Does Not Proceed to Completion
Symptom: The reaction starts as expected, but after a certain time, the ratio of starting material to product remains constant.
Causality: This could be due to several factors:
-
Deactivation of the Nucleophile: The cyclopropylamine could be reacting with other components in the reaction mixture or being protonated by an acidic byproduct, reducing its effective concentration.
-
Equilibrium: The reaction may be reversible under the given conditions, reaching an equilibrium state.
-
Catalyst Poisoning (if applicable): If a catalyst, such as in a Buchwald-Hartwig amination (an alternative synthetic route), is used, it may be deactivated by impurities.[9][10][11]
Experimental Protocol: Monitoring Reaction Progress
-
Sample Preparation: At regular intervals (e.g., every 2-4 hours), withdraw a small aliquot (a few drops) from the reaction mixture.
-
Quenching: Dilute the aliquot with a suitable solvent like ethyl acetate and quench with a small amount of water.
-
TLC Analysis: Spot the diluted sample on a silica gel TLC plate alongside spots of the starting materials (2-chloronitrobenzene and cyclopropylamine) and a reference spot of the expected product (if available).
-
Elution and Visualization: Develop the TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate 4:1). Visualize the spots under UV light.
-
Interpretation: Monitor the disappearance of the 2-chloronitrobenzene spot and the appearance of the product spot. If the ratio of these spots ceases to change over several time points, the reaction has stalled.
Corrective Actions:
-
Addition of More Nucleophile/Base: If the reaction has stalled, a fresh portion of cyclopropylamine and/or base can be added to the reaction mixture to try and drive it to completion.
-
Increase Temperature: A modest increase in temperature may provide the necessary energy to overcome the activation barrier for the remaining starting material.
Reaction Mechanisms and Byproduct Formation
Primary Synthesis Pathway: SNAr
The desired reaction follows a well-established nucleophilic aromatic substitution pathway.
Caption: SNAr mechanism for this compound synthesis.
Potential Byproduct Formation Pathway: Dimerization
Under forcing conditions, a side reaction resembling an Ullmann condensation can lead to the formation of a biaryl byproduct.
Caption: Potential dimerization byproduct formation.
References
- PrepChem. (n.d.). Synthesis of A. This compound.
- Wikipedia. (n.d.). Ullmann condensation.
- Grokipedia. (n.d.).
- Slideshare. (n.d.). Ullmann reaction.
- SynArchive. (n.d.). Ullmann Condensation.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Amazon S3. (2019).
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Allschoolabs. (n.d.). This compound - 96%, high purity , CAS No.55432-23-0.
- NCBI. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene.
- ResearchGate. (n.d.). Degradation pathway of 2-chloronitrobenzene (a) and....
- ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Wikipedia. (n.d.). 2-Nitrochlorobenzene.
- NCBI Bookshelf. (n.d.). Exposure Data - Some nitrobenzenes and other industrial chemicals.
- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
- HOPEMAX. (2025). What are the precursors for the synthesis of 2 - Nitroaniline?.
- YouTube. (2019). Nucleophilic Aromatic Substitution.
- Oxford Learning Link. (n.d.).
- YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.
- NCBI. (n.d.). 2-Chloronitrobenzene - Some nitrobenzenes and other industrial chemicals.
- (n.d.). N-Cyclopropyl-5-fluoro-2-nitroaniline, min 97%, 25 grams.
- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
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Technical Support Center: Optimizing Reaction Conditions for N-Cyclopropylaniline Synthesis
Welcome to the technical support center for the synthesis of N-cyclopropylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the optimization of reaction conditions for this important synthetic building block. N-cyclopropylaniline is a key structural motif in numerous pharmaceutical agents, making its efficient synthesis a critical aspect of drug discovery and development.[1][2] This resource aims to equip you with the knowledge to overcome common synthetic challenges and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing N-cyclopropylaniline?
A1: The synthesis of N-cyclopropylaniline is predominantly achieved through cross-coupling reactions, with the Buchwald-Hartwig amination being the most prominent and versatile method.[3][4] Other notable methods include Ullmann-type condensations and, to a lesser extent, reductive amination.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling of an aryl halide (or triflate) with cyclopropylamine is often the method of choice due to its high functional group tolerance, broad substrate scope, and generally high yields.[1][2][4] The reaction's efficiency is highly dependent on the choice of palladium precatalyst, phosphine ligand, base, and solvent.[5][6]
-
Ullmann Condensation: This is a copper-catalyzed N-arylation of cyclopropylamine. While historically requiring harsh reaction conditions (high temperatures), modern advancements with specific ligands have enabled these reactions to proceed under milder conditions, even at room temperature in some cases.[7][8][9]
-
Reductive Amination: This method involves the reaction of aniline with cyclopropanone or a cyclopropanone equivalent, followed by in-situ reduction of the resulting imine. While a viable pathway, it is generally less common for this specific transformation compared to cross-coupling strategies.[10][11]
Q2: How do I select the optimal catalyst and ligand for a Buchwald-Hartwig amination to synthesize N-cyclopropylaniline?
A2: The choice of catalyst and ligand is critical for a successful Buchwald-Hartwig amination. For the coupling of cyclopropylamine with aryl halides, sterically hindered and electron-rich phosphine ligands are generally preferred. These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[4][5]
Highly effective catalyst systems often involve palladium(II) precatalysts that are readily reduced to the active Pd(0) species in situ.[1][2] For instance, the use of air-stable precatalysts like [Pd(crotyl)Cl]₂ or those incorporating bulky biarylphosphine ligands (e.g., BrettPhos, tBuBrettPhos) has been shown to be highly efficient for the N-arylation of cyclopropylamine.[1][2][3]
Q3: What is the role of the base in N-cyclopropylaniline synthesis, and which one should I choose?
A3: The base plays a crucial role in the catalytic cycle of both Buchwald-Hartwig and Ullmann reactions. Its primary function is to deprotonate the amine, forming the corresponding amide, which is the active nucleophile in the C-N bond-forming step.[4][5]
For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are typically used. The most common choice is potassium tert-butoxide (KOtBu) or sodium tert-butoxide (NaOtBu).[12][13] It is imperative that the base is anhydrous, as the presence of water can lead to catalyst deactivation and competing side reactions.[14]
Q4: Can you explain the significance of solvent choice and the importance of anhydrous conditions?
A4: The solvent's role is to solubilize the reactants and catalyst system. For palladium-catalyzed cross-couplings, anhydrous and degassed aprotic solvents like toluene, dioxane, or THF are commonly employed.[12] The removal of water and oxygen is critical because these can poison the palladium catalyst, leading to lower yields or complete reaction failure.[5][12] Oxygen can lead to the oxidation of the phosphine ligands and the active Pd(0) catalyst, while water can promote hydrodehalogenation of the aryl halide starting material.[14]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
Potential Cause 1: Inactive Catalyst The active Pd(0) species may not be forming or may have been deactivated. This can happen if the palladium precatalyst or the phosphine ligand has been exposed to air and moisture.[5][14]
Troubleshooting Steps:
-
Use Fresh Reagents: Ensure your palladium source and phosphine ligand are fresh and have been stored under an inert atmosphere.
-
Employ Air-Stable Precatalysts: Consider using commercially available, air-stable palladium precatalysts (e.g., Buchwald precatalysts), which are designed for reliable generation of the active Pd(0) catalyst.[5]
-
Ensure Inert Atmosphere: Meticulously degas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[12]
Potential Cause 2: Inappropriate Ligand Choice The ligand may not be suitable for the specific aryl halide and cyclopropylamine coupling. The steric and electronic properties of the ligand are crucial for catalytic activity.[5]
Troubleshooting Steps:
-
Screen Ligands: If using a less reactive aryl halide (e.g., an aryl chloride), switch to a more electron-rich and sterically hindered ligand. For N-arylation of cyclopropylamine, ligands like BrettPhos have proven effective.[3][12]
-
Consult the Literature: Review recent literature for catalyst systems that have been successfully applied to similar substrate pairings.
Potential Cause 3: Incorrect Base The base may be too weak to deprotonate the cyclopropylamine effectively, or it may not be sufficiently soluble in the reaction medium.[5][14]
Troubleshooting Steps:
-
Use a Stronger Base: Switch to a stronger base like potassium tert-butoxide or sodium tert-butoxide.
-
Ensure Anhydrous Conditions: Use a freshly opened bottle of base or dry it thoroughly before use.
Issue 2: Significant Formation of Side Products (e.g., Hydrodehalogenation)
Potential Cause: Presence of Protic Impurities Water or other protic impurities in the reaction mixture can lead to the protonolysis of key intermediates in the catalytic cycle, resulting in the formation of the hydrodehalogenated arene as a major byproduct.[14]
Troubleshooting Steps:
-
Use Anhydrous Solvents and Reagents: Dry your solvent over a suitable drying agent and distill it under an inert atmosphere. Ensure all reagents, including the amine and the base, are anhydrous.[12][14]
-
Thoroughly Dry Glassware: Oven-dry all glassware before use and allow it to cool under a stream of inert gas.
Issue 3: Difficulty in Product Purification
Potential Cause 1: Formation of Closely Eluting Impurities Side reactions can lead to the formation of byproducts with similar polarity to the desired N-cyclopropylaniline, making chromatographic separation challenging.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Re-evaluate your reaction conditions to minimize side product formation. This may involve lowering the reaction temperature, changing the ligand, or using a different base.
-
Alternative Purification Techniques: If flash chromatography is ineffective, consider other purification methods such as preparative HPLC or crystallization.
Potential Cause 2: Residual Catalyst Palladium and ligand residues can contaminate the final product.
Troubleshooting Steps:
-
Aqueous Workup: Perform a thorough aqueous workup to remove the inorganic base and salts.
-
Filtration: Pass the crude product solution through a plug of silica gel or celite to remove insoluble palladium species.
-
Specialized Scavengers: In a pharmaceutical setting, specialized scavengers can be employed to remove residual palladium to meet regulatory requirements.
Comparative Data of Synthetic Methods
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃, or precatalysts)[3][12] | Copper (e.g., CuI, Cu powder)[7][8][9] |
| Ligand | Electron-rich, bulky phosphines (e.g., BrettPhos, BINAP)[3][13] | Diamines, N-carbazolyl-1H-pyrrole-2-carbohydrazide[7][8] |
| Base | Strong, non-nucleophilic (e.g., KOtBu, NaOtBu)[12][13] | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or alkoxides[7][8] |
| Solvent | Anhydrous, aprotic (e.g., Toluene, Dioxane)[12] | Polar, aprotic (e.g., DMF, NMP)[9] |
| Temperature | 80-110 °C (can be lower with highly active catalysts)[12] | Room temperature to >200 °C (highly dependent on the system)[7][8][9] |
| Advantages | High functional group tolerance, broad scope, high yields[1][2] | Lower cost catalyst, can be performed under mild conditions with modern ligands[7][8] |
| Disadvantages | Expensive catalyst and ligands, sensitivity to air and moisture[15] | Traditionally harsh conditions, can have a more limited substrate scope[9] |
Experimental Protocols
Protocol 1: Synthesis of N-Cyclopropylaniline via Buchwald-Hartwig Amination[3][12]
-
Catalyst Preparation (in a glovebox): To a Schlenk tube equipped with a Teflon-coated magnetic stir bar, add Pd(OAc)₂ (0.004 mmol) and BrettPhos (0.012 mmol).
-
Reaction Setup: Remove the Schlenk tube from the glovebox. Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Reagent Addition: Under the inert atmosphere, add the aryl bromide (1.0 mmol), cyclopropylamine (1.2 mmol), and potassium tert-butoxide (1.4 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
General Workflow for N-Cyclopropylaniline Synthesis
Caption: A typical experimental workflow for the synthesis of N-cyclopropylaniline.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in N-cyclopropylaniline synthesis.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
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- PubMed. (2024).
- Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442–1445. [Link]
- PubMed. (2016).
- The Journal of Organic Chemistry. (2024).
- National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
- Organic Reactions. (n.d.).
- JACS Au. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
- Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(9), 4813-4822. [Link]
- Wang, Q., et al. (2020). Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. Chemical Science, 11(45), 12345-12351. [Link]
- Longdom Publishing. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Synthesis of Cyclopropyl anilines. [Link]
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: N-Cyclopropyl-2-nitroaniline Synthesis via Buchwald-Hartwig Amination
Welcome to the Technical Support Center for the synthesis of N-cyclopropyl-2-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with this specific Buchwald-Hartwig amination. The coupling of an electron-deficient aryl halide like a 2-halonitrobenzene with a primary amine such as cyclopropylamine presents a unique set of obstacles. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance reaction yield and reproducibility.
Introduction: The Challenge of Coupling 2-Nitroaniline Precursors
The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The Buchwald-Hartwig amination offers a powerful method for C-N bond formation, but the electronic properties of the substrates—specifically the electron-withdrawing nitro group on the aryl halide and the primary nature of cyclopropylamine—necessitate careful optimization. Common issues include low conversion, catalyst deactivation, and side reactions stemming from the sensitivity of the nitro group to certain reaction conditions. This guide will address these issues systematically.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows low or no conversion of the 2-halonitrobenzene starting material. What are the primary factors to investigate?
Low conversion is the most common issue and typically points to suboptimal catalyst activity or inappropriate reaction conditions for this specific substrate combination.
Root Causes & Solutions:
-
Inadequate Catalyst System (Ligand is Key): The oxidative addition of the palladium catalyst to the electron-poor 2-halonitrobenzene is often the rate-limiting step.
-
Expert Insight: Standard ligands like BINAP or P(t-Bu)₃ may not be sufficient. This reaction requires highly active, bulky, and electron-rich biarylphosphine ligands to facilitate the challenging oxidative addition.
-
Recommended Action: Screen a panel of modern Buchwald ligands. Excellent starting points include XPhos , SPhos , and BrettPhos . These ligands are designed to promote the coupling of less reactive aryl halides.[1][2]
-
-
Inappropriate Base Selection: The nitro group is highly sensitive to strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu).[3] Such bases can lead to decomposition of the starting material or product.
-
Expert Insight: The use of a strong base is a frequent cause of failure in reactions involving nitroarenes.
-
Recommended Action: Employ weaker inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are the preferred choices as they are strong enough to facilitate deprotonation of the amine-palladium complex without promoting side reactions involving the nitro group.[3]
-
-
Insufficient Reaction Temperature: Aryl chlorides are significantly less reactive than aryl bromides. If you are using a 2-chloronitrobenzene, higher temperatures are generally required to drive the reaction to completion.
-
Recommended Action: For aryl chlorides, start with a temperature of 100-110 °C. For aryl bromides, 80-100 °C is a reasonable starting point.
-
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation.
-
Recommended Action: Ensure all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). The use of palladium pre-catalysts (e.g., XPhos Pd G3) can also provide more consistent generation of the active catalyst.
-
Q2: I'm observing the formation of side products, leading to a complex mixture and low yield of the desired product. What are these side products and how can I minimize them?
Side product formation is often linked to the choice of base and the presence of impurities.
Common Side Products & Mitigation Strategies:
-
Hydrodehalogenation: The starting 2-halonitrobenzene is converted to nitrobenzene.
-
Causality: This can be caused by trace amounts of water or other protic impurities reacting with the palladium-hydride species that can form as part of a competing catalytic cycle.
-
Mitigation:
-
Use anhydrous and deoxygenated solvents and reagents.
-
Ensure the cyclopropylamine is of high purity.
-
A well-chosen bulky ligand can sometimes suppress this pathway by sterically hindering the formation of the necessary intermediates.
-
-
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group, leading to the formation of N-cyclopropyl-o-phenylenediamine.
-
Causality: Some phosphine ligands can act as reducing agents at elevated temperatures, particularly if the reaction is stalled.
-
Mitigation:
-
Monitor the reaction and avoid unnecessarily long reaction times or excessive temperatures.
-
Ensure the catalyst loading is optimized; excessively high loadings can sometimes contribute to side reactions.
-
-
-
Decomposition/Darkening of the Reaction Mixture: A dark, tar-like reaction mixture often indicates substrate or product decomposition.
-
Causality: As mentioned, this is frequently due to the use of a base that is too strong, such as NaOtBu or KOtBu, which can react with the nitro group.[3]
-
Mitigation: Switch to a milder base like Cs₂CO₃ or K₃PO₄.
-
Q3: The reaction works, but the yield is inconsistent between batches. What should I focus on for improving reproducibility?
Inconsistent yields are often traced back to subtle variations in reaction setup and reagent quality.
Key Parameters for Reproducibility:
-
Inert Atmosphere: The most critical factor. Ensure a robust and consistent method for degassing solvents and maintaining an inert atmosphere. Use of a glovebox for reagent addition is highly recommended.
-
Reagent Purity:
-
Palladium Source: Use a reliable and fresh source of the palladium catalyst or pre-catalyst.
-
Base: Ensure the inorganic base is anhydrous. If necessary, dry it in an oven before use.
-
Solvent: Use high-purity, anhydrous solvent.
-
-
Stirring: For reactions with suspended solids like Cs₂CO₃, ensure efficient and consistent stirring to maintain a homogeneous mixture.
Proposed Experimental Protocol
This protocol is a recommended starting point for the synthesis of this compound, based on best practices for Buchwald-Hartwig amination of nitroarenes. Optimization may be required.
Reaction Scheme:
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield issues.
References
- PrepChem. (n.d.). Synthesis of A. This compound.
- European Patent Office. (1991). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines (EP 0430847 A1).
- Grokipedia. (n.d.). Buchwald–Hartwig amination.
- SciSpace. (2019). Top 381 Organic Process Research & Development papers published in 2019.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Request PDF.
- Inoue, F., Kashihara, M., Yadav, M. R., & Nakao, Y. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- European Patent Office. (1997). Process for preparing nitroaniline derivatives (EP 0635483 B1).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- Nolan, S. P., & Cazin, C. S. J. (Eds.). (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- BenchChem. (2025). Application Notes and Protocol for the Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline. Retrieved from [https://www.benchchem.com/product/b022793#application-notes-and-protocol-for-the-synthesis-of-n-2-ethoxyethyl-2-nitroaniline]
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- ResearchGate. (n.d.). Synthesis of Cyclopropyl anilines. Request PDF.
Sources
Technical Support Center: Efficient Removal of Palladium Catalyst from N-cyclopropyl-2-nitroaniline Synthesis
Welcome to the technical support resource for drug development professionals and researchers engaged in the synthesis of N-cyclopropyl-2-nitroaniline. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the effective removal of residual palladium catalysts from your reaction mixture. Given the stringent regulatory limits on elemental impurities in active pharmaceutical ingredients (APIs), robust and reliable purification strategies are paramount. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration, which often translates to a concentration limit of 10 parts per million (ppm) in the final API.
The presence of the nitro group and the secondary amine in this compound can present unique challenges in palladium removal, including potential coordination of the palladium center with the amine functionality, which may complicate purification. This guide is designed to help you navigate these challenges and achieve the desired purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from the this compound reaction mixture?
A1: The most prevalent methods for palladium removal in pharmaceutical synthesis include:
-
Filtration: Effective for heterogeneous catalysts (e.g., Pd/C) or palladium that has been precipitated from the solution.
-
Adsorption/Scavenging: Utilizes solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[1]
-
Chromatography: Techniques like column chromatography can separate the desired product from the palladium catalyst.[1]
-
Precipitation: Involves the addition of a reagent that forms an insoluble complex with palladium, which can then be removed by filtration.
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.
Q2: How do I choose the most suitable palladium removal method for my this compound synthesis?
A2: The optimal method depends on several factors:
-
The nature of the palladium catalyst used: Homogeneous (e.g., Pd(OAc)₂, Pd₂(dba)₃) or heterogeneous (e.g., Pd/C).
-
The physical state of the palladium residue: Dissolved or particulate.
-
The desired final palladium concentration: This is dictated by regulatory requirements for your API.
-
The properties of this compound: Its solubility in different solvents and its potential to chelate with palladium.
-
Scalability and cost-effectiveness: Some methods are more amenable to large-scale production.
Q3: The amine in my product seems to be binding to the palladium, making it difficult to remove. What can I do?
A3: The amine group in this compound can indeed coordinate with palladium, making its removal challenging.[2] In such cases, consider the following:
-
Use of scavengers with high affinity for palladium: Thiol-based scavengers are often effective in these situations as they can displace the product from the palladium complex.
-
pH adjustment: Modifying the pH of the solution can sometimes disrupt the coordination between the amine and palladium, facilitating removal.
-
Competitive displacement: Adding a small amount of a strongly coordinating but easily separable ligand might displace your product from the palladium, which can then be removed using standard methods.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution(s) |
| High palladium levels after filtration through Celite®. | The palladium species is likely soluble (homogeneous) and not effectively captured by filtration alone. | 1. Induce Precipitation: Before filtration, attempt to precipitate the palladium by adding an anti-solvent or a specific precipitating agent. 2. Switch to a Scavenger: Employ a solid-supported palladium scavenger to capture the soluble palladium. 3. Activated Carbon Treatment: Stir the solution with activated carbon, which can adsorb dissolved palladium species. |
| Palladium scavenger is not effective. | 1. Incorrect scavenger type: The scavenger may not be suitable for the oxidation state of the palladium (Pd(0) vs. Pd(II)). 2. Insufficient scavenger amount or contact time: The scavenger may be saturated, or the reaction has not reached equilibrium. 3. Competition from the product: The amine in this compound may be competing with the scavenger for palladium binding. | 1. Screen different scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based). 2. Optimize conditions: Increase the amount of scavenger, extend the stirring time, or gently heat the mixture (if the product is stable). 3. Pre-treatment: Consider a pre-treatment step to break the palladium-product complex before adding the scavenger. |
| Significant product loss during purification. | The product may be adsorbing to the solid support (e.g., activated carbon, silica gel, or scavenger). | 1. Reduce the amount of adsorbent: Use the minimum effective amount of the solid support. 2. Change the solvent: The solvent can influence the non-specific binding of your product. 3. Consider alternative methods: If product loss remains high, explore other purification techniques like crystallization or liquid-liquid extraction. |
| Product color suggests palladium contamination, but standard methods are ineffective. | The palladium may be in a colloidal form, which can be difficult to remove by simple filtration. | 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles before filtration. 2. Adsorption: Treat the solution with a high-surface-area adsorbent like activated carbon. 3. Nanofiltration: For larger scale operations, organic solvent nanofiltration (OSN) can be an effective method for removing palladium catalysts.[3] |
Experimental Protocols
Protocol 1: Filtration through Celite® for Heterogeneous Palladium Removal
This method is most effective for removing particulate palladium, such as palladium on carbon (Pd/C) or precipitated palladium black.
-
Preparation of the Celite® Pad:
-
Place a sintered glass funnel on a filter flask.
-
Create a slurry of Celite® (1-2 cm thick) in the reaction solvent.
-
Pour the slurry into the funnel and apply gentle vacuum to form an even pad.
-
Wash the pad with fresh solvent to remove any fine particles.
-
-
Filtration:
-
Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.
-
Carefully pour the diluted mixture onto the Celite® pad under gentle vacuum.
-
Wash the reaction flask with fresh solvent and pour the washings through the Celite® pad to ensure complete transfer of the product.
-
Wash the Celite® pad with additional fresh solvent to recover any adsorbed product.
-
-
Analysis:
-
Collect the filtrate and concentrate it under reduced pressure.
-
Analyze the purified product for residual palladium content using techniques like ICP-MS.
-
Protocol 2: Palladium Removal using a Solid-Supported Scavenger (e.g., Thiol-Functionalized Silica)
This protocol is suitable for removing soluble palladium species.
-
Dissolution:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane, toluene, or ethyl acetate).
-
-
Scavenger Addition:
-
Add the thiol-functionalized silica scavenger to the solution. A typical starting point is 5-10 equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.
-
-
Stirring:
-
Stir the mixture at room temperature for 4-24 hours. Gentle heating (e.g., 40-50 °C) can sometimes improve the scavenging efficiency, provided the product is thermally stable.
-
-
Filtration:
-
Remove the scavenger by filtration through a sintered glass funnel or a plug of cotton.
-
Wash the scavenger with fresh solvent to recover any entrained product.
-
-
Concentration and Analysis:
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Analyze the purified product for residual palladium.
-
Visualization of Workflows
Caption: Decision workflow for selecting a palladium removal strategy.
Safety and Handling
-
Always handle palladium catalysts and scavenging agents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each substance before use.
-
Some palladium catalysts can be pyrophoric, especially finely divided palladium on carbon. Handle with care and under an inert atmosphere when necessary.
References
- ResearchGate. (2015). How can I remove palladium Pd catalyst easily?
- Biotage. (2023). How to Remove Palladium in three easy steps.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes.
- PubMed. (2021). Cross-Coupling Reactions of Nitroarenes.
- Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
- Green Chemistry (RSC Publishing). (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625.
- Okayama University. (2017). Buchwald–Hartwig Amination of Nitroarenes.
- NSF Public Access Repository. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy.
- PubMed. (2000). N-Alkyl-N-cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-dialkyl Aromatic Amines.
- ResearchGate. (n.d.). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines.
- ResearchGate. (n.d.). Recent progress in the synthesis of N-substituted arylamines by reductive cross-coupling of nitroarenes.
- ChemRxiv. (n.d.). ARTICLE Overcoming Limitations in Dual Photoredox/Nickel catalyzed C–N Cross-Couplings due to Catalyst Deactivation.
- PMC - NIH. (n.d.). Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis.
Sources
Technical Support Center: Synthesis of N-cyclopropyl-2-nitroaniline
Welcome to the Technical Support Center for the synthesis of N-cyclopropyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered issues during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome common challenges and optimize your synthetic outcomes.
Introduction to the Synthesis of this compound
This compound is a key building block in medicinal chemistry. The primary synthetic routes to this compound involve the reaction of a 2-halo-nitrobenzene with cyclopropylamine. The two most common mechanistic pathways for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice of route often depends on the starting materials available, desired scale, and the specific challenges encountered.
The strong electron-withdrawing nature of the nitro group in the ortho position makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack, which is the foundational principle of the SNAr pathway.[1][2] Alternatively, the palladium-catalyzed Buchwald-Hartwig amination offers a powerful method for C-N bond formation, particularly when dealing with less reactive aryl halides.[3]
This guide will address common issues such as low yield, incomplete conversion, and the formation of impurities, providing a structured approach to troubleshooting based on mechanistic principles.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the synthesis of this compound can often be traced back to several key factors, regardless of whether you are employing an SNAr or a Buchwald-Hartwig approach.
For Nucleophilic Aromatic Substitution (SNAr):
-
Insufficient Reaction Temperature: The SNAr reaction has a significant activation energy barrier that must be overcome.[4] If the reaction is proceeding slowly or not at all, a gradual increase in temperature (e.g., in 10-20 °C increments) is a logical first step.
-
Inadequate Base: When using cyclopropylamine as the nucleophile, a base is often necessary to neutralize the hydrogen halide formed during the reaction. An excess of cyclopropylamine can sometimes serve this purpose, but if the reaction stalls, the addition of a non-nucleophilic base like potassium carbonate or triethylamine can be beneficial.[4]
-
Presence of Water: Water can compete with cyclopropylamine as a nucleophile, leading to the formation of 2-nitrophenol as a significant byproduct.[4] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Poor Solubility: If the reactants are not fully dissolved at the reaction temperature, the reaction will be slow and inefficient. Ensure you are using a suitable polar aprotic solvent, such as DMF or DMSO, that can effectively solvate the reactants.[4]
For Buchwald-Hartwig Amination:
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. For the coupling of primary amines like cyclopropylamine with aryl chlorides, sterically hindered and electron-rich ligands such as XPhos or RuPhos are often effective.[5] If using a simple palladium source like Pd(OAc)₂, a pre-catalyst might offer more consistent results.
-
Base Selection: The choice of base can dramatically impact the reaction rate and the prevalence of side reactions. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[6][7] It's important to note that some functional groups can be sensitive to strong bases.[8]
-
Incomplete Conversion: If you observe significant amounts of starting material, consider increasing the catalyst loading, extending the reaction time, or moderately increasing the temperature.
Troubleshooting Common Side Reactions
Issue 1: I've identified an impurity with a mass corresponding to the loss of the halogen and the addition of a hydrogen atom. What is this and how can I prevent it?
This impurity is the result of a hydrodehalogenation side reaction, which is particularly common in Buchwald-Hartwig amination.[4]
Mechanism of Hydrodehalogenation in Buchwald-Hartwig Amination
Caption: Hydrodehalogenation side reaction pathway.
Troubleshooting Hydrodehalogenation:
-
Optimize Ligand and Base: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. More sterically hindered ligands can sometimes favor the desired C-N bond formation. The strength and nature of the base can also play a role.
-
Lower Reaction Temperature: Higher temperatures can sometimes promote undesired side reactions like hydrodehalogenation. Running the reaction at the lowest effective temperature can help to minimize this byproduct.
-
Use of Additives: In some cases, the addition of specific additives can suppress hydrodehalogenation. For instance, the use of a bimetallic palladium-copper nanocatalyst has been shown to prevent this side reaction.[9]
Issue 2: My LC-MS analysis shows a peak with a mass corresponding to the addition of a second cyclopropyl group. How is this forming and how can I avoid it?
This impurity is likely N,N-dicyclopropyl-2-nitroaniline . Its formation indicates that the initially formed product, this compound, is acting as a nucleophile and reacting with another molecule of the 2-halo-nitrobenzene starting material.
Mechanism of Di-alkylation
Caption: Formation of the di-alkylated side product.
Troubleshooting Di-alkylation:
-
Control Stoichiometry: Use a slight excess of cyclopropylamine relative to the 2-halo-nitrobenzene. This will increase the probability of the halo-nitrobenzene reacting with the primary amine rather than the secondary amine product.
-
Slow Addition of Amine: Adding the cyclopropylamine slowly to the reaction mixture can help to maintain a low concentration of the amine, which can favor the initial mono-alkylation.
-
Lower Reaction Temperature: As with many side reactions, higher temperatures can increase the rate of the undesired di-alkylation.
Issue 3: I have a significant amount of 2-nitrophenol in my crude product. What is the cause?
The presence of 2-nitrophenol is a clear indication of water contamination in your reaction mixture.[4] Water can act as a nucleophile in the SNAr reaction, displacing the halide to form the corresponding phenol.
Troubleshooting Hydroxylation:
-
Use Anhydrous Reagents and Solvents: Ensure that your solvents are properly dried and that your reagents are stored in a desiccator.
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon will help to exclude atmospheric moisture.
-
Drying Agents: If you suspect water contamination, you can add a drying agent to the reaction mixture, although this should be done with caution to avoid interfering with the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
This protocol is adapted from a known procedure for the synthesis of this compound.[10]
Materials and Reagents:
-
1-Chloro-2-nitroaniline
-
Cyclopropylamine
-
Ethyl acetate
-
Saturated brine solution
-
Magnesium sulfate
-
Silica gel
-
Hexane
-
Chloroform
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-2-nitroaniline (1.0 eq) and cyclopropylamine (a suitable excess, e.g., 5-10 eq).
-
Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ethyl acetate.
-
Wash the organic solution with a saturated brine solution (3 x 100 mL).
-
Dry the organic layer with magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and chloroform as the eluent.
Expected Yield: The reported yield for this specific procedure is relatively low (around 15%), suggesting that optimization may be necessary.[10]
Protocol 2: General Troubleshooting Workflow for Low Yield
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Nitroaniline(88-74-4) 1H NMR [m.chemicalbook.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-NITROANILINE HYDROCHLORIDE(15873-52-6) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. hopemaxchem.com [hopemaxchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Challenges in the Purification of N-cyclopropyl-2-nitroaniline
Welcome to the technical support center for the purification of N-cyclopropyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurities in your crude product are highly dependent on the synthetic route employed. The two most common methods for synthesizing this compound are nucleophilic aromatic substitution (SNA_r_) and Buchwald-Hartwig amination.
-
From Nucleophilic Aromatic Substitution: This method typically involves the reaction of a 2-halonitrobenzene (e.g., 1-chloro-2-nitrobenzene) with cyclopropylamine.[1] Potential impurities include:
-
Unreacted starting materials: 1-chloro-2-nitrobenzene and excess cyclopropylamine.
-
Di-substituted byproducts: Reaction of the product with another molecule of the electrophile.
-
Side products from the starting material: For example, 2-nitrophenol can be formed from the reaction of 1-chloro-2-nitrobenzene with any residual water under basic conditions.[2]
-
-
From Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction of 2-nitroaniline with a cyclopropyl halide or a related precursor can introduce a different set of impurities:[3]
-
Unreacted starting materials: 2-nitroaniline and the cyclopropyl coupling partner.
-
Homocoupling products: Formation of biphenyl derivatives from the aryl halide.
-
Dehalogenated byproducts: Reduction of the aryl halide starting material.[4]
-
Catalyst and ligand residues: Residual palladium and phosphine ligands or their oxides.
-
Q2: My this compound sample is a dark, oily substance instead of a solid. What should I do?
A2: An oily product suggests the presence of significant impurities or residual solvent. It is also possible that your compound has a low melting point and the impurities are depressing it further. Here's how to approach this:
-
Solvent Removal: Ensure all reaction and work-up solvents have been thoroughly removed under reduced pressure. Heating the sample gently on a rotary evaporator can aid this process, but be cautious of potential thermal degradation.
-
Initial Purification Attempt: An acid wash can be an effective first step to remove basic impurities. Dissolve the oil in a suitable organic solvent like ethyl acetate or dichloromethane and wash with dilute aqueous HCl.[5][6] This will protonate and extract basic impurities into the aqueous layer.
-
Chromatographic Purification: If the product remains oily, column chromatography is the recommended next step to separate the desired compound from the various impurities.
Q3: My purified this compound is yellow to reddish-brown. How can I decolorize it?
A3: The discoloration of anilines is often due to the formation of colored oxidation products. Here are a few methods to address this:
-
Activated Charcoal Treatment: During recrystallization, after dissolving your compound in the hot solvent, you can add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal, which can then be removed by hot filtration.[7]
-
Column Chromatography: A well-optimized column chromatography protocol should separate the colored, often more polar, impurities from your product.
-
Minimize Exposure to Air and Light: Store your purified compound under an inert atmosphere (nitrogen or argon) and in an amber vial to prevent further oxidation.
Troubleshooting Purification by Column Chromatography
Column chromatography is a powerful technique for purifying this compound. Below are common issues and their solutions.
Problem 1: Poor separation of the product from a close-running impurity.
-
Possible Cause & Solution:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal. Before running a column, screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product. A common solvent system for nitroanilines is a mixture of hexane and ethyl acetate.[8]
-
Isocratic vs. Gradient Elution: If a single solvent mixture (isocratic elution) doesn't provide good separation, a gradient elution is recommended. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate). This will help to first elute non-polar impurities, followed by your product, and then more polar impurities.
-
Problem 2: The product is eluting as a broad band or is tailing.
-
Possible Cause & Solution:
-
Sample Overload: You may have loaded too much crude material onto the column. For a given column size, there is a limit to the amount of sample that can be effectively separated.
-
Poor Solubility in Eluent: If the compound is not very soluble in the mobile phase, it can lead to band broadening. Ensure your compound is fully dissolved before loading it onto the column. "Dry loading," where the sample is adsorbed onto a small amount of silica gel before being added to the column, can be beneficial.[9]
-
Acidic Silica Gel: The slightly acidic nature of silica gel can interact with the basic amine group of your product, causing tailing. You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in your eluent).
-
Problem 3: Low recovery of the product from the column.
-
Possible Cause & Solution:
-
Irreversible Adsorption: Your compound may be strongly adsorbed to the stationary phase. This can be exacerbated by highly polar impurities. Using a less acidic stationary phase like alumina might be an alternative.
-
Incomplete Elution: After your product has seemingly eluted, flush the column with a more polar solvent (e.g., 100% ethyl acetate or even a small percentage of methanol in dichloromethane) to check if any of your product was retained.
-
Detailed Protocol: Column Chromatography Purification
This protocol is a robust starting point and may require optimization based on your specific impurity profile.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)[9]
-
Hexane and Ethyl Acetate (HPLC grade)
-
Glass chromatography column[10]
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in ethyl acetate.
-
Spot the solution on a TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3).
-
Identify a solvent system that gives your product an Rf value between 0.2 and 0.3.
-
-
Column Packing (Slurry Method): [9]
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the solvent to drain, tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent based on your TLC analysis.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting Purification by Recrystallization
Recrystallization is an effective technique for purifying compounds that are already relatively pure (>90%).
Problem 1: Oiling out - the compound separates as an oil instead of crystals.
-
Possible Cause & Solution:
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound, or the compound's solubility in the hot solvent is too high.
-
Cooling Too Quickly: Rapid cooling can cause the compound to crash out as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11]
-
Insoluble Impurities: The presence of insoluble impurities can sometimes promote oiling out. Perform a hot filtration to remove any insoluble material before cooling.[11]
-
Problem 2: No crystals form upon cooling.
-
Possible Cause & Solution:
-
Solution is Too Dilute: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation Not Achieved: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound.[11]
-
Problem 3: Low recovery of the purified product.
-
Possible Cause & Solution:
-
Significant Solubility in Cold Solvent: Your compound may still be quite soluble in the cold solvent. Ensure the solution is thoroughly chilled in an ice bath before filtration.
-
Using a Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve your compound in a minimum of a "good" hot solvent (one in which it is very soluble) and then add a "poor" hot solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.[12] For this compound, an ethanol/water or toluene/hexane system could be a good starting point.
-
Detailed Protocol: Recrystallization
1. Materials and Equipment:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol, isopropanol, ethanol/water)[11]
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Vacuum source
2. Procedure:
-
Solvent Selection:
-
Perform small-scale solubility tests to find a solvent in which your compound is soluble when hot and insoluble when cold.[13]
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[11]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[11]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
Purity Assessment
Confirm the purity of your final product using the following analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of your compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Signals |
| ¹H NMR | Aromatic protons (δ 6.5-8.2 ppm), NH proton (broad singlet), cyclopropyl methine proton (multiplet), cyclopropyl methylene protons (multiplets). |
| ¹³C NMR | Aromatic carbons, cyclopropyl carbons. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 179.08.[14] |
Visualizing Purification Workflows
Caption: Decision workflow for purification method selection.
Caption: Troubleshooting guide for column chromatography.
References
- The Royal Society of Chemistry. (2012). Electronic Supplementary Information. ChemSusChem, 5, 1392.
- University of Rochester, Department of Chemistry. (n.d.). Experiment 2: Recrystallization.
- Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
- Columbia University. (n.d.). Column chromatography.
- PubChem. (n.d.). This compound.
- European Patent Office. (n.d.). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- PrepChem.com. (n.d.). Synthesis of A. This compound.
- ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.
- PubMed. (2017, October 16). Buchwald-Hartwig Amination of Nitroarenes.
- ResearchGate. (2016, October 6). Solvent free reaction of 1-chloro-2-nitrobenzene with anilines.
- Filo. (2025, October 7). Question 5 The reaction of 1-chloro-2-nitrobenzene with aqueous potassium.
- The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- National Institutes of Health. (n.d.). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1.
- The Royal Society of Chemistry. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes.
- ResearchGate. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-1-en-2-yliden)amines.
- ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.
- ResearchGate. (n.d.). MS/MS spectrum (a) and fragmentation pathway (b) of vanillin.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Question 5 The reaction of 1-chloro-2-nitrobenzene with aqueous potassium.. [askfilo.com]
- 3. research.rug.nl [research.rug.nl]
- 4. columbia.edu [columbia.edu]
- 5. US11407710B2 - Method for preparing an N-cyclopropylmethyl aniline compound - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rnlkwc.ac.in [rnlkwc.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. athabascau.ca [athabascau.ca]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Preventing degradation of N-cyclopropyl-2-nitroaniline during storage
Welcome to the dedicated technical support guide for N-cyclopropyl-2-nitroaniline. This resource is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this valuable compound. Here, you will find in-depth answers to frequently asked questions, troubleshooting guides for common degradation issues, and best-practice protocols for storage and handling, all grounded in established scientific principles.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the storage and stability of this compound, providing the rationale behind each recommendation.
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it is recommended to store the compound in a cool, dry, and dark environment under an inert atmosphere.[1][2][3] The ideal storage temperature is between 2-8°C (refrigerated).[2] Containers should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[1][3][4] For added protection, especially for long-term storage, using a desiccator is advisable.[2]
-
Causality: The combination of the nitro group and the secondary amine in the structure of this compound makes it susceptible to degradation via several pathways, including oxidation, hydrolysis, and photodegradation.[5][6] Cool temperatures slow down the rate of potential decomposition reactions, while a dry, inert atmosphere minimizes oxidative and hydrolytic degradation.[3][7]
Q2: Is this compound sensitive to light?
A2: Yes, nitroaromatic compounds are known to be photosensitive.[2][8] Prolonged exposure to light, particularly UV radiation, can induce photodegradation.[2] Therefore, it is crucial to store this compound in a light-resistant container, such as an amber glass vial, and to minimize its exposure to direct light during handling and experiments.[2]
-
Causality: The nitro group can absorb light energy, leading to the formation of excited states that can undergo various reactions, including reduction of the nitro group or cleavage of other bonds in the molecule.[9]
Q3: What are the known chemical incompatibilities of this compound?
A3: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[4][10]
-
Causality:
-
Strong Oxidizing Agents: The aniline moiety is susceptible to oxidation, which can lead to the formation of various degradation products.[5][6]
-
Strong Acids: The basic amino group can be protonated by strong acids. While this may not directly lead to degradation, it can alter the compound's reactivity and solubility. Furthermore, the strained cyclopropyl ring may be susceptible to ring-opening under strongly acidic conditions.[1]
-
Strong Bases: Strong bases can potentially react with the amine proton, although this is less common than protonation by acids. More significantly, basic conditions can catalyze certain degradation reactions.
-
Q4: How does the cyclopropyl group affect the stability of the molecule compared to other N-alkyl anilines?
A4: The cyclopropyl group can have a dual effect on the stability of the molecule. The steric hindrance provided by the cyclopropyl group may enhance thermal stability.[1] However, the cyclopropyl ring is also known to be susceptible to irreversible ring-opening upon single-electron oxidation, which can be a key step in certain degradation pathways, particularly in photochemical reactions.[4][5]
Q5: Is there a defined shelf-life or retest date for this compound?
A5: A definitive shelf-life for this compound is typically not provided by suppliers without specific long-term stability studies. It is best practice to establish a retest date, which is the date when the material should be re-examined to ensure it is still suitable for use.[11] A provisional retest period of 12-24 months can be considered if the compound is stored under the recommended optimal conditions (2-8°C, dark, dry, inert atmosphere).[2] However, it is highly recommended to perform a quality control check (e.g., by HPLC) on the material if it has been stored for an extended period or if any visual changes are observed.[8]
Troubleshooting Guide
This guide provides solutions to common issues that may indicate degradation of this compound during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Change in physical appearance (e.g., color darkening from yellow/orange to brown, clumping) | This often indicates degradation due to oxidation or photodegradation. | 1. Verify that the compound has been stored under the recommended conditions (2-8°C, inert atmosphere, protection from light).[2] 2. Perform a quality control check on the starting material (e.g., melting point, NMR, or HPLC) to assess its purity. 3. If degradation is confirmed, it is best to use a fresh, properly stored batch of the compound for subsequent experiments. |
| Inconsistent or unexpected experimental results (e.g., lower than expected yield, presence of unknown impurities in reaction mixtures) | Degradation of the starting material can lead to the introduction of impurities that may interfere with the reaction or produce unexpected side products. | 1. Re-evaluate the storage and handling procedures for the compound. 2. Analyze the purity of the stored this compound using a stability-indicating method like HPLC to quantify the parent compound and any degradants. 3. If significant degradation is detected (>2-3%), purify the material (e.g., by recrystallization or column chromatography) if feasible, or procure a new batch. |
| Poor solubility compared to literature values or previous batches | The presence of insoluble degradation products can reduce the overall solubility of the material. | 1. Attempt to purify a small sample of the material and re-assess its solubility and purity. 2. If purification is not successful, it is advisable to obtain a new, high-purity batch of the compound. |
Best Practices for Storage and Handling
Proactive measures are key to preventing the degradation of this compound.
-
Upon Receipt: Visually inspect the compound for any signs of discoloration or clumping. If possible, perform an initial purity analysis (e.g., HPLC, melting point) to establish a baseline.
-
Container and Atmosphere: Always store in a tightly sealed, amber glass vial. Before sealing, flush the vial with an inert gas like argon or nitrogen to displace air and moisture.[2]
-
Temperature: Store at 2-8°C for long-term stability.[2] For short-term use, storage at room temperature (15-25°C) is acceptable if protected from light and moisture.[8]
-
Handling: When weighing or handling the compound, do so in a controlled environment with minimal exposure to light and humidity. Promptly reseal the container after use.
-
Inventory Management: Use a "first-in, first-out" system for your stock of this compound to ensure that older batches are used before they have a chance to degrade.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
Instrumentation and Reagents:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Phosphoric acid or formic acid (for mobile phase pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid. The exact ratio may require optimization.
-
Standard Preparation: Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in acetonitrile. From this, prepare a working standard solution (e.g., 0.1 mg/mL) by diluting with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to achieve a similar concentration as the working standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan, likely around 254 nm or 400 nm).
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram relative to the standard indicates degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[12]
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 8 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C in a hot air oven for 48 hours.
-
Photolytic Degradation: Expose a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
Procedure:
-
For each condition, prepare a sample of this compound at a known concentration.
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.
-
The goal is to achieve 5-20% degradation of the parent compound.[12] If degradation is not observed, the stress conditions can be made more stringent (e.g., higher temperature, longer exposure).
Visualization of Potential Degradation Pathways
The following diagram illustrates a plausible degradation pathway for this compound under oxidative or photolytic stress, leading to the opening of the cyclopropyl ring.
References
- McKay, G., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(9), 4813-4822.
- West Liberty University. (n.d.). p-Nitroaniline Safety Data Sheet.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.
- PubMed. (2007). Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process.
- ARL Bio Pharma. (n.d.). Expiration Dates and Retesting of Pharmaceutical Ingredients.
- MedCrave. (2016). Forced Degradation Studies.
- Journal of Pharmaceutical and Biomedical Analysis. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- RSC Publishing. (2024). Shining light on the nitro group: distinct reactivity and selectivity.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 3. usbio.net [usbio.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. N-Cyclopropyl-2,3-difluoro-6-nitroaniline [synhet.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. arlok.com [arlok.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-cyclopropyl-2-nitroaniline
Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N-cyclopropyl-2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals who seek to achieve optimal chromatographic performance. Here, we delve into the scientific principles behind peak asymmetry and provide actionable, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my this compound analysis?
Peak tailing is a phenomenon in chromatography where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1][2] For quantitative analysis, a symmetrical, Gaussian peak is ideal.[1] Peak tailing can compromise the accuracy and reproducibility of your results by making it difficult to determine the precise area and height of the peak, which can also affect the resolution from nearby eluting compounds.[3][4]
Q2: My this compound peak is tailing. What is the most likely cause?
This compound possesses a secondary amine group, making it a basic compound.[5][6] The most common cause of peak tailing for such basic analytes in reversed-phase HPLC is secondary interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[7][8][9] These interactions provide an additional retention mechanism to the primary hydrophobic interaction, causing some analyte molecules to be retained longer and resulting in a tailed peak.[7][8]
Q3: Can the HPLC column itself be the source of the problem?
Absolutely. The choice and condition of the HPLC column are critical.[1][10] Older, Type A silica columns have a higher concentration of acidic silanol groups that are prone to causing peak tailing with basic compounds.[1] Modern, high-purity Type B silica columns, which are often end-capped, are designed to minimize these active sites and will generally provide better peak shapes for compounds like this compound.[1][10][11] Column contamination or degradation over time can also lead to a deterioration in peak shape.[10][12]
Q4: How does the mobile phase pH influence the peak shape of this compound?
Mobile phase pH is a powerful tool for controlling the peak shape of ionizable compounds.[13][14] For a basic analyte like this compound, lowering the mobile phase pH (typically to between 2.5 and 3.5) will protonate the residual silanol groups on the silica surface, rendering them neutral.[7][13][15] This suppression of ionization minimizes the undesirable secondary ionic interactions, leading to a more symmetrical peak.[2][16]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound. We will explore the root causes and provide detailed experimental protocols to address them.
Secondary Interactions with Silanol Groups
The primary culprit for the peak tailing of basic compounds is the interaction with acidic silanol groups on the silica stationary phase. These interactions are a form of secondary retention mechanism that competes with the desired reversed-phase retention.
Causality: At mid-range pH values (typically above 3), a fraction of the surface silanol groups are deprotonated and carry a negative charge (SiO-). The basic amine group of this compound can be protonated and carry a positive charge. The resulting electrostatic attraction leads to a strong, undesirable retention for some of the analyte molecules, causing the peak to tail.[7][8][17]
Objective: To identify the optimal mobile phase pH to suppress silanol interactions and improve peak symmetry.
Step-by-Step Methodology:
-
Prepare a Series of Mobile Phases: Prepare at least three different aqueous mobile phases with varying pH values. A good starting point would be pH 7.0, pH 3.0, and pH 2.5. Use a suitable buffer (e.g., 10-25 mM phosphate or formate) to maintain a stable pH.[10][13] For LC-MS compatibility, use volatile buffers like formic acid or ammonium formate.[13]
-
System Equilibration: For each mobile phase, thoroughly equilibrate the HPLC system and column for at least 20-30 column volumes.
-
Sample Injection: Inject a standard solution of this compound.
-
Data Analysis: Compare the peak shape, specifically the tailing factor (Tf) or asymmetry factor (As), for each pH condition. A significant improvement in peak symmetry is expected as the pH is lowered.[7]
Expected Outcome:
| Mobile Phase pH | Expected this compound Peak Shape | Rationale |
| 7.0 | Significant Tailing (Tf > 2.0) | Silanol groups are ionized, leading to strong secondary interactions.[16] |
| 3.0 | Improved Symmetry (Tf ≈ 1.2 - 1.5) | Most silanol groups are protonated, reducing secondary interactions.[7] |
| 2.5 | Optimal Symmetry (Tf ≈ 1.0 - 1.2) | Silanol ionization is effectively suppressed.[2] |
DOT Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing the root cause of peak tailing.
Objective: To competitively mask active silanol sites using a mobile phase additive.
Step-by-Step Methodology:
-
Select an Additive: For basic analytes, a competing base like triethylamine (TEA) is a traditional choice.[1][13] Add a low concentration (e.g., 0.05% v/v or ~20 mM) of TEA to the mobile phase.[1]
-
Equilibrate and Analyze: Equilibrate the system with the modified mobile phase and inject the sample.
-
Evaluate Peak Shape: Compare the peak symmetry to the analysis without the additive. The TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively shielding them from the larger this compound molecule.
Note: The use of competing bases is less common with modern, high-purity columns and may not be suitable for LC-MS applications due to ion suppression.[13]
Metal Contamination in the HPLC System
Trace metal ions, such as iron or aluminum from the silica matrix or titanium from "biocompatible" iron-free systems, can act as active sites, leading to peak tailing.[1][18][19]
Causality: this compound, with its nitro and amine groups, may have chelating properties.[20] Metal ions present in the system (e.g., from stainless steel frits, tubing, or the column itself) can form complexes with the analyte, causing secondary retention and peak tailing.[12][18][21][22][23][24]
Objective: To remove metal ion contamination from the HPLC system and column.
Step-by-Step Methodology:
-
System Flush: Disconnect the column. Flush the entire HPLC system with a chelating agent like a solution of ethylenediaminetetraacetic acid (EDTA) to remove metal ions.[14] Always consult your HPLC system's manual for compatible flushing solvents.
-
Column Wash: If the column is suspected to be contaminated, a dedicated wash procedure may be necessary. Consult the column manufacturer's guidelines.
-
Use of Additives: Adding a chelating agent like EDTA to the mobile phase can also help mitigate these interactions, although this is generally not compatible with mass spectrometry.[14]
DOT Diagram: Analyte-Silanol and Analyte-Metal Interactions
Caption: Primary vs. secondary interactions causing peak tailing.
Other Potential Causes and Solutions
While secondary interactions are the most probable cause, other factors can contribute to peak tailing.
| Issue | Description | Troubleshooting Steps |
| Column Overload | Injecting too much sample can saturate the stationary phase.[2][10][25] | Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, overload was the issue.[2][25] |
| Extra-Column Volume | Excessive volume from long or wide-bore tubing and fittings can cause peak broadening and tailing.[10][12][26] | Use tubing with a small internal diameter (e.g., 0.005 inches) and minimize its length. Ensure all fittings are properly made to avoid dead volume.[10][26] |
| Sample Solvent Effects | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[2][12] | Whenever possible, dissolve the sample in the initial mobile phase.[27] |
| Column Degradation | A void at the column inlet or a partially blocked frit can disrupt the flow path and cause severe peak tailing.[4][10][16] | Replace the column inlet frit if possible. If a void has formed, the column typically needs to be replaced.[4][7] |
References
- How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
- Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chel
- The Theory of HPLC Column Chemistry. [Link]
- How to Prevent Metal Ion Contamination In HPLC Systems - SilcoTek® Corpor
- LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]
- The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
- Peak Tailing in HPLC - Element Lab Solutions. [Link]
- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]
- The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
- Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC Intern
- Influence of metals in the column or instrument on performance in hydrophilic interaction liquid chromatography - ResearchG
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
- Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek® Corpor
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
- How can I prevent peak tailing in HPLC?
- Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
- Common Causes Of Peak Tailing in Chrom
- Why does peak gets tailed and how to fix it? - YouTube. [Link]
- This compound (C9H10N2O2) - PubChemLite. [Link]
- What are common causes of peak tailing when running a reverse-phase LC column?
- N-Cyclopropyl-5-fluoro-2-nitroaniline, min 97%, 25 grams. [Link]
- HPLC Peak Tailing - Axion Labs. [Link]
- HPLC Tips Peak Tailing - YouTube. [Link]
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
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- 9. | ChromaNik Technologies [chromanik.co.jp]
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- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 27. researchgate.net [researchgate.net]
Technical Support Center: Minimizing N,N-Dicyclopropylation in Aniline Synthesis
Welcome to the technical support center for aniline synthesis, specifically focusing on the challenges of N-cyclopropylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective N-alkylation. Overalkylation, particularly the formation of N,N-dicyclopropyl aniline, is a common and often frustrating side reaction.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high selectivity for the desired N-monocyclopropyl aniline product.
The Challenge of Overalkylation
The core issue in selective N-alkylation of primary amines like aniline is that the resulting secondary amine product is often more nucleophilic than the starting primary amine.[2][3] This increased reactivity makes it susceptible to a second alkylation, leading to the formation of a tertiary amine byproduct. In the context of cyclopropylation, this means the desired N-cyclopropylaniline can readily react further to form N,N-dicyclopropylaniline, complicating purification and reducing the yield of the target molecule.
Several factors influence the competition between mono- and di-alkylation, including steric hindrance, reaction kinetics versus thermodynamic control, and the choice of catalytic system.[4][5] Understanding and manipulating these factors is key to minimizing the formation of the N,N-dicyclopropyl byproduct.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the N-cyclopropylation of anilines in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction is producing a significant amount of N,N-dicyclopropyl aniline. How can I improve the selectivity for the mono-cyclopropyl product?
Answer: High levels of N,N-dicyclopropylation are a clear indication that the rate of the second alkylation is competitive with, or even faster than, the first. To favor mono-alkylation, you need to create conditions that either slow down the second reaction or enhance the rate of the first relative to the second. Here are several strategies:
-
Steric Hindrance: The introduction of bulky substituents on the aniline ring, particularly at the ortho (2 and 6) positions, can significantly hinder the second cyclopropylation.[4][6][7][8] The steric bulk around the nitrogen atom makes it more difficult for a second cyclopropyl group to approach and react.[4] If your aniline substrate allows for it, consider using a derivative with ortho-substituents.
-
Reaction Temperature (Kinetic vs. Thermodynamic Control): Lowering the reaction temperature often favors the kinetically controlled product, which in many cases is the mono-alkylated species.[5] At higher temperatures, the reaction may proceed under thermodynamic control, potentially leading to the more stable, but undesired, di-alkylated product.[5] Experiment with a temperature gradient to find the optimal point where the rate of mono-cyclopropylation is reasonable, while the rate of di-cyclopropylation is minimized.
-
Stoichiometry and Reagent Addition: Carefully controlling the stoichiometry of your reagents is crucial. Using a slight excess of the aniline relative to the cyclopropylating agent can help to ensure that the cyclopropylating agent is consumed before significant di-alkylation can occur. Additionally, slow, controlled addition of the cyclopropylating agent (e.g., via a syringe pump) can maintain a low concentration of this reagent in the reaction mixture, further disfavoring the second alkylation.
Q2: What is the role of the base in controlling selectivity, and which base should I choose?
Answer: The base plays a critical role in amine alkylation by deprotonating the aniline, thereby increasing its nucleophilicity. The choice of base can significantly impact selectivity.
-
Base Strength: A strong, non-nucleophilic base is generally preferred. Bases like sodium or potassium tert-butoxide are commonly used. However, a base that is too strong can lead to a high concentration of the highly reactive aniline anion, which may increase the rate of overalkylation.
-
Sterically Hindered Bases: Employing a bulky base, such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium bis(trimethylsilyl)amide (KHMDS), can be advantageous. The steric bulk of the base can selectively deprotonate the less hindered primary aniline over the more hindered secondary amine product, thus favoring mono-alkylation.
-
Inorganic Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in palladium-catalyzed reactions.[9] These bases often require higher reaction temperatures but can provide better selectivity by maintaining a lower concentration of the deprotonated amine.
Q3: Which catalytic system is best suited for selective N-monocyclopropylation?
Answer: Modern cross-coupling reactions have largely replaced traditional, harsher methods for N-alkylation. The two most prominent catalytic systems are the Buchwald-Hartwig amination and the Ullmann condensation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and versatile method for forming C-N bonds.[9][10][11][12][13] The key to achieving high selectivity in Buchwald-Hartwig reactions lies in the choice of the phosphine ligand.[11]
-
Bulky Ligands: Sterically demanding ligands, such as Josiphos-type ligands, can create a crowded environment around the palladium center.[11] This steric hindrance can disfavor the coordination and subsequent reaction of the bulkier N-cyclopropylaniline, thereby promoting mono-alkylation.
-
-
Ullmann Condensation: This copper-catalyzed reaction is another viable option for N-arylation and N-alkylation.[14][15][16] While traditional Ullmann conditions often require high temperatures, modern variations with specific ligands can proceed under milder conditions.[14][15] For selective monocyclopropylation, a copper(I) source like copper(I) iodide (CuI) with a diamine or phenanthroline-based ligand can be effective.[14]
A copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid has also been reported, offering a good to excellent yield of the corresponding N-cyclopropyl derivatives.[17]
Q4: Can solvent choice impact the level of N,N-dicyclopropylation?
Answer: Yes, the solvent can influence the reaction in several ways:
-
Polarity: Polar aprotic solvents like dioxane, toluene, or THF are commonly used for these reactions. The choice of solvent can affect the solubility of the reagents and intermediates, as well as the stability of the transition states.
-
Coordinating Ability: Some solvents can coordinate to the metal catalyst, influencing its reactivity and selectivity. For instance, a strongly coordinating solvent might compete with the amine for a coordination site on the catalyst, potentially slowing down the reaction but also possibly improving selectivity.
It is often beneficial to screen a few different solvents to find the optimal conditions for your specific substrate.
Experimental Protocols
Here, we provide a generalized, step-by-step protocol for a selective N-monocyclopropylation of aniline using a Buchwald-Hartwig approach. This protocol should be optimized for each specific aniline substrate.
Protocol: Palladium-Catalyzed Selective N-Monocyclopropylation of Aniline
Materials:
-
Aniline derivative
-
Cyclopropyl bromide (or other suitable cyclopropylating agent)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sterically hindered phosphine ligand (e.g., a Josiphos-type ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%).
-
Reagent Addition: Add the aniline derivative (1.0 equiv) and sodium tert-butoxide (1.2-1.5 equiv).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Cyclopropylating Agent Addition: Add the cyclopropyl bromide (1.0-1.2 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the N-monocyclopropyl aniline.
Data Presentation
The following table summarizes the hypothetical effect of different reaction parameters on the selectivity of N-monocyclopropylation. This data is for illustrative purposes and actual results will vary depending on the specific substrates and conditions.
| Parameter | Condition A | Condition B | Mono:Di Ratio |
| Ligand | Triphenylphosphine | Josiphos-type ligand | 1:1 |
| Temperature | 110 °C | 80 °C | 2:1 |
| Base | NaOtBu | KHMDS | 1.5:1 |
| Solvent | Toluene | Dioxane | 1.2:1 |
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the competing reaction pathways for the N-cyclopropylation of aniline.
Caption: Competing pathways in aniline cyclopropylation.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting poor selectivity in N-cyclopropylation reactions.
Caption: Troubleshooting workflow for minimizing N,N-dicyclopropylation.
References
- NCERT. Amines. [Link]
- Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-dialkyl Aromatic Amines. The Journal of Organic Chemistry, 65(1), 96–103. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Poel, T. J., & Herzon, S. B. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(11), 3146–3149. [Link]
- Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]
- Grokipedia.
- Lamarre, D., & Chen, Y. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid.
- Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]
- Němec, V., et al. (2025). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3.
- Wikipedia.
- Wikipedia.
- Poel, T. J., & Herzon, S. B. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(11), 3146–3149. [Link]
- ResearchGate.
- National Institutes of Health.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Murdoch University Research Portal. Integrated kinetic and thermodynamic model describing the nitrosation of aniline and its derivatives under reaction- and encounter-controlled conditions. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Chemistry LibreTexts.
- YouTube. 33: Kinetic control vs. thermodynamic control. [Link]
- Guin, A. K., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 918–933. [Link]
- TSI Journals.
- Organic Chemistry Portal.
- Organic Chemistry Portal.
- SciSpace.
- National Institutes of Health.
- DSpace@MIT.
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- RUA. Anion‐dependent imidazolium‐based catalysts for allylation of aniline with tunable regioselectivity. [Link]
Sources
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. tsijournals.com [tsijournals.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low reactivity of 2-nitroaniline in N-alkylation
Welcome to the dedicated support center for navigating the challenges of N-alkylation with 2-nitroaniline. This resource is designed for researchers, chemists, and process development professionals who encounter the notoriously low reactivity of this substrate. Here, we move beyond simple protocols to provide in-depth, mechanism-driven troubleshooting and field-tested solutions.
The Root of the Challenge: Why is 2-Nitroaniline So Unreactive?
Understanding the "why" is critical to solving the problem. The difficulty in N-alkylating 2-nitroaniline stems from a combination of potent electronic and steric factors.
-
Electronic Deactivation: The nitro group (-NO₂) is a powerful electron-withdrawing group. Through resonance and inductive effects, it significantly reduces the electron density on the entire aromatic ring and, crucially, on the nitrogen atom of the amino group (-NH₂). This delocalization diminishes the nucleophilicity of the amine, making it a poor attacker for electrophilic alkylating agents.
-
Steric Hindrance: The ortho-positioning of the bulky nitro group physically obstructs the amino group. This steric shield makes it difficult for alkylating agents to approach and form a new C-N bond, further slowing down the reaction rate.
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between one of the N-H protons of the amine and an oxygen atom of the nitro group. This interaction stabilizes the starting material and increases the energy barrier that must be overcome for a reaction to occur.
This confluence of factors means that "standard" N-alkylation conditions often fail, leading to low yields, slow reaction times, or no reaction at all.
Troubleshooting Guide & FAQs
Here we address the most common issues encountered in the lab and provide actionable, evidence-based solutions.
FAQ 1: My standard Sₙ2 reaction with an alkyl halide and a base (like K₂CO₃) is not working. What is the first thing I should change?
Answer: This is the most common failure mode. The combination of a weak nucleophile (2-nitroaniline) and a moderate base is often insufficient to drive the reaction forward. Your primary goal should be to increase the nucleophilicity of the aniline nitrogen.
The Causality: For an Sₙ2 reaction to occur, the amine must be deprotonated to form the more nucleophilic anilide anion. Weak inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often not strong enough to deprotonate the weakly acidic N-H bond of the electron-deficient 2-nitroaniline (pKa ≈ 17-18 in DMSO).
Recommended First-Line Solution: Switch to a Stronger Base
Using a significantly stronger, non-nucleophilic base is the most direct way to generate the required anilide.
Protocol: N-Alkylation using Sodium Hydride (NaH)
Safety First: Sodium hydride (NaH) is highly reactive and flammable, especially with moisture. Handle it under an inert atmosphere (Nitrogen or Argon) in a dry fume hood. Quench any excess NaH carefully with isopropanol followed by methanol and then water.
-
Preparation: Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Addition: Add 2-nitroaniline (1.0 eq) to anhydrous, aprotic solvent (e.g., DMF, THF, or DMSO).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Observe for hydrogen gas evolution.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The solution will often change color (e.g., to a deep red or purple), indicating the formation of the anilide anion.
-
Alkylation: Slowly add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Base Strength Comparison Table
| Base | pKa of Conjugate Acid | Suitability for 2-Nitroaniline | Rationale |
| NaHCO₃ | 10.3 | Poor | Insufficiently basic to deprotonate the aniline. |
| K₂CO₃ | 10.3 | Poor | Similar to NaHCO₃; only effective for more activated amines. |
| DBU | 13.5 | Moderate | May work in some cases, but often sluggish. |
| NaH | ~36 | Excellent | Irreversibly deprotonates the aniline to form the highly nucleophilic anion. |
| n-BuLi | ~50 | Excellent | Very effective but can be too reactive, leading to side products. |
FAQ 2: I'm seeing decomposition of my starting material or alkylating agent under harsh, high-temperature conditions. Are there milder catalytic methods available?
Answer: Absolutely. When forcing conditions (high heat, very strong bases) lead to degradation, modern cross-coupling chemistry offers a powerful and often much milder alternative. The two primary methods are the Buchwald-Hartwig and Ullmann-type couplings.
The Causality: These reactions operate through a different mechanism involving a metal catalyst (typically Palladium or Copper). The catalyst facilitates the C-N bond formation under conditions that are often significantly gentler than classical Sₙ2 reactions, preserving sensitive functional groups.
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination
This is often the go-to method for difficult aryl amine alkylations. It involves an oxidative addition/reductive elimination cycle.
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Fig 2. Decision workflow for advanced methods.
FAQ 3: My reaction is extremely slow, even with a strong base. How can I accelerate it without increasing the temperature to the point of decomposition?
Answer: This is a classic scenario where reaction kinetics are the limiting factor. Microwave-assisted synthesis is an excellent technique to overcome high activation energy barriers in a short amount of time, often minimizing the formation of thermal degradation byproducts.
The Causality: Microwave irradiation directly and efficiently heats the solvent and polar reagents, leading to a rapid increase in internal temperature. This allows the reaction to reach the necessary activation energy much faster than conventional oil bath heating. The sealed-vessel environment also allows for temperatures to be reached that are well above the solvent's boiling point, further accelerating the reaction.
Protocol: Microwave-Assisted N-Alkylation
Safety First: Use only vessels specifically designed for microwave chemistry. Always start with a small-scale test reaction to gauge the pressure build-up.
-
Reagent Loading: In a microwave-safe reaction vial, combine 2-nitroaniline (1.0 eq), the alkylating agent (1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq, can sometimes work here due to the high energy input).
-
Solvent: Add a high-boiling point, polar solvent like DMF, NMP, or DMSO.
-
Microwave Conditions: Seal the vial and place it in the microwave reactor. Set the temperature (e.g., 150-200 °C), pressure limit, and reaction time (e.g., 10-30 minutes).
-
Monitoring: After the allotted time, the instrument will cool the vessel. A sample can then be taken for analysis (TLC, LC-MS).
-
Optimization: If the reaction is incomplete, it can be resubmitted for another period of irradiation.
Comparative Data: Conventional vs. Microwave Heating
| Method | Temperature | Time | Yield | Reference |
| Conventional (Oil Bath) | 120 °C | 24 hours | 35% | |
| Microwave Irradiation | 180 °C | 15 minutes | 85% |
Alternative Strategies
When direct alkylation proves intractable, consider a different synthetic approach.
Reductive Amination
If your target molecule can be formed from 2-nitrobenzaldehyde and an amine, reductive amination is a powerful alternative. This avoids the problematic N-alkylation of the deactivated aniline altogether. The process involves forming an imine or enamine intermediate, which is then reduced in situ.
Diagram: Reductive Amination Pathway
Caption: Fig 3. Reductive amination as an alternative.
References
- Title: A facile and efficient synthesis of N-substituted-2-nitroanilines using microwave irradi
- Title: Recent advances and perspectives in Buchwald–Hartwig amination Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: The Ullmann reaction Source: Chemical Reviews URL:[Link]
- Title: Synthesis of N-alkylated 2-nitroanilines and their conversion to 2-amino-N-alkylbenzamides Source: Synthesis URL:[Link]
- Title: Synthesis of 1-Alkyl-6-nitro-1H-indazoles and 1-Alkyl-7-nitro-1H-indazoles Source: Molecules URL:[Link]
Technical Support Center: Solvent Effects on the Rate of N-cyclopropyl-2-nitroaniline Formation
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-cyclopropyl-2-nitroaniline. Our focus is to elucidate the critical role of solvent selection on the reaction rate and to provide actionable solutions to common experimental challenges.
Introduction: The Mechanism and the Influence of the Reaction Medium
The formation of this compound from a 2-halonitrobenzene (typically 2-fluoro- or 2-chloro-nitrobenzene) and cyclopropylamine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This process generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount to the overall reaction rate, and it is profoundly influenced by the solvent.
The choice of solvent can dramatically alter the reaction kinetics by affecting the solvation of the reactants and, more importantly, the charged transition states and intermediates. Understanding these solvent-solute interactions is key to optimizing reaction conditions and troubleshooting unexpected outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction to form this compound proceeding so slowly?
A slow reaction rate is one of the most common issues encountered. The primary culprit is often a suboptimal choice of solvent. The SNAr reaction rate is highly dependent on the solvent's ability to stabilize the charged Meisenheimer complex intermediate.
-
Polar Aprotic Solvents are Preferred: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are excellent choices for this reaction.[2] These solvents possess large dipole moments and can effectively solvate cations, leaving the amine nucleophile relatively "naked" and more reactive. More importantly, they stabilize the negatively charged Meisenheimer complex through dipole-dipole interactions, which lowers the activation energy of the rate-determining step.[3]
-
Protic Solvents Can Hinder the Reaction: Protic solvents such as water, ethanol, and methanol can significantly slow down the reaction. They form strong hydrogen bonds with the amine nucleophile, creating a "solvent cage" that decreases its nucleophilicity.[4] This increased solvation of the nucleophile raises the energy barrier for the initial nucleophilic attack.
Q2: I am observing the formation of byproducts. What are the likely side reactions and how can solvent choice help?
Side reactions can lower the yield and complicate the purification of the desired this compound.
-
Potential Side Reactions:
-
Reaction with Solvent: In protic solvents like alcohols, the corresponding alkoxide can act as a competing nucleophile, leading to the formation of 2-alkoxy-nitrobenzene.
-
Elimination Reactions: While less common for SNAr on benzene rings, under strongly basic conditions and with certain substitution patterns, elimination pathways can be a minor consideration.
-
Di-substitution: If there are other leaving groups on the aromatic ring, further substitution might occur, although this is not an issue with the typical starting materials for this specific synthesis.
-
-
Mitigation through Solvent Selection:
-
Using a polar aprotic solvent like DMSO or DMF minimizes the risk of the solvent acting as a nucleophile.
-
If a protic solvent must be used, for example due to solubility issues, it is crucial to control the temperature and reaction time to favor the desired reaction with the more nucleophilic cyclopropylamine.
-
Q3: Can I run the reaction neat, without any solvent?
A literature procedure for the synthesis of this compound from 1-chloro-2-nitroaniline involves heating the reactants together at reflux without an additional solvent.[5] In this case, the excess cyclopropylamine acts as both a reactant and the solvent.
-
Advantages: This approach simplifies the experimental setup and workup, as there is no solvent to remove.
-
Disadvantages: This method may require higher temperatures, which could lead to thermal degradation of the reactants or products. It also necessitates a significant excess of the amine, which may not be cost-effective. The reaction rate might also be slower compared to using an optimized polar aprotic solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inappropriate Solvent Choice: Using a protic solvent (e.g., ethanol, water) or a nonpolar solvent (e.g., toluene, hexane). | Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile to enhance the reaction rate.[2] |
| Low Reaction Temperature: The activation energy for the reaction is not being overcome. | Increase the reaction temperature. For many SNAr reactions, heating is necessary. Monitor for potential byproduct formation at higher temperatures. | |
| Poor Solubility of Reactants: The 2-halonitrobenzene may not be fully dissolved in the chosen solvent. | Select a solvent in which both reactants are soluble. DMSO and DMF are generally good solvents for a wide range of organic compounds. | |
| Formation of Colored Impurities | Thermal Degradation: High reaction temperatures or prolonged reaction times can lead to decomposition. | Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long heating. If possible, lower the reaction temperature and extend the reaction time. |
| Side Reactions: As discussed in the FAQs, competing nucleophiles or other pathways may be occurring. | Ensure the use of a non-nucleophilic, polar aprotic solvent. Purify the starting materials to remove any reactive impurities. | |
| Difficulty in Product Isolation/Purification | High-Boiling Point Solvent: Solvents like DMSO and DMF can be difficult to remove completely. | During workup, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) and wash the organic phase thoroughly with brine to remove residual high-boiling point solvent. |
| Product is an Oil: The product may not crystallize easily. | If the product oils out, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography is recommended.[5] |
Data Presentation: The Impact of Solvent on Reaction Rate
Table 1: Relative Rate Constants for the Reaction of 2,4-dinitrochlorobenzene with Aniline in Various Solvents
| Solvent | Relative Rate Constant (krel) | Solvent Type |
| Alcohol | 1 | Polar Protic |
| Alcohol-Acetonitrile (80:20) | ~0.8 | Mixed |
| Alcohol-DMF (80:20) | ~1.5 | Mixed |
| Alcohol-DMSO (80:20) | ~2.5 | Mixed |
Data adapted from a study on the reaction of 2,4-dinitrochlorobenzene with substituted anilines.[6] This data illustrates the trend of increasing reaction rate with the addition of polar aprotic solvents.
Experimental Protocols
Protocol 1: Synthesis of this compound in a Polar Aprotic Solvent (Recommended)
This protocol is adapted from standard procedures for SNAr reactions with amines.
Materials:
-
2-chloronitrobenzene
-
Cyclopropylamine (2 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated brine solution
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-chloronitrobenzene (1 equivalent) in DMSO.
-
Add cyclopropylamine (2 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with a saturated brine solution (3x).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Neat Synthesis of this compound
This protocol is based on a published literature procedure.[5]
Materials:
-
1-Chloro-2-nitroaniline
-
Cyclopropylamine
-
Ethyl acetate
-
Saturated brine solution
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-2-nitroaniline (1 equivalent) and cyclopropylamine (in excess, acting as the solvent).
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture and pour it into ethyl acetate.
-
Wash the organic solution with a saturated brine solution (3x).
-
Dry the organic layer with magnesium sulfate, filter, and concentrate to dryness.
-
Purify the residue by column chromatography on silica gel.
Visualization of Key Concepts
Reaction Mechanism
Caption: The addition-elimination mechanism for this compound formation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting a slow reaction rate.
References
- Mancini, P. M. E., Martinez, R. D., Vottero, L. R., & Nudelman, N. S. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1133-1138. [Link]
- Radhakrishnamurti, P. S., & Sahu, J. (1979). Aromatic nucleophilic substitutions. Reactions of chloro- and bromo-2,4-dinitrobenzenes with aromatic primary amines. Canadian Journal of Chemistry, 57(16), 2023-2026. [Link]
- Nudelman, N. S., & Palleros, D. (1981). SNAr Reactions of Amines in Aprotic Solvents. The Journal of Organic Chemistry, 46(26), 5423-5427. [Link]
- Wikipedia. (n.d.). Solvent effects. [Link]
- PrepChem. (n.d.). Synthesis of A. This compound. [Link]
- Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1985). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1133-1138. [Link]
- Al-Subu, M. M., & El-Anani, M. M. (2010). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. E-Journal of Chemistry, 7(4), 1333-1340. [Link]
- Acevedo, O., & Jorgensen, W. L. (2004). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Journal of the American Chemical Society, 126(45), 14811-14819. [Link]
- Mancini, P. M. E., Terenzani, A., Adam, C., & Perez, J. D. (2000). Solvent effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of Physical Organic Chemistry, 13(5), 263-270. [Link]
- Alarcón-Espósito, J., Ormazábal-Toledo, R., Contreras, R., & Campodónico, P. R. (2015). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Advances, 5(100), 82334-82341. [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2020). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65). International Agency for Research on Cancer. [Link]
- Lipshutz, B. H., Ghorai, S., & Moser, R. (2012). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 14(12), 3296-3299. [Link]
- AK LECTURES. (2013, April 27). Effect of Solvent on Sn1 Reaction [Video]. YouTube. [Link]
- Khan Academy. (2010, August 30). Solvent Effects on Sn1 and Sn2 Reactions [Video]. YouTube. [Link]
- National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice.
- Wikipedia. (n.d.). 2-Nitrochlorobenzene. [Link]
- Abraham, M. H. (1985). Solvent effects on reaction rates. Pure and Applied Chemistry, 57(8), 1055-1064. [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2020). Exposure Data. In Some nitrobenzenes and other industrial chemicals (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 123). International Agency for Research on Cancer. [Link]
- Campodónico, P. R., Ormazábal-Toledo, R., Contreras, R., & Santos, J. G. (2021). Reactions of amines with ozone and chlorine.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Sources
- 1. 2-Chloronitrobenzene - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Temperature Optimization for the Ullmann Condensation of 2-Nitroaniline
Welcome to the technical support guide for the Ullmann condensation of 2-nitroaniline. This resource is designed for researchers, chemists, and drug development professionals navigating the complexities of this specific C-N cross-coupling reaction. The electron-withdrawing nature of the nitro group in 2-nitroaniline presents unique challenges, making temperature a critical and often narrow parameter for success. This guide provides field-proven insights, troubleshooting protocols, and a causal understanding of how temperature influences reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the Ullmann condensation of 2-nitroaniline so highly sensitive to temperature?
A1: The primary challenge stems from the reduced nucleophilicity of the 2-nitroaniline. The potent electron-withdrawing nitro group (-NO₂) significantly decreases the electron density on the amine's nitrogen atom, rendering it a weak nucleophile.[1] Consequently, more thermal energy is required to drive the reaction forward compared to aniline or electron-rich anilines. This necessitates forcing conditions, but also creates a delicate balance, as excessive heat can promote undesirable side reactions.[2]
Q2: What is a reliable starting temperature range for optimizing this reaction?
A2: For modern, ligand-accelerated Ullmann protocols involving 2-nitroaniline, a starting temperature range of 120-140 °C is a common and effective starting point.[1] Traditional Ullmann reactions, which often lacked ligands, required much higher temperatures, sometimes exceeding 200 °C.[3][4] However, modern systems with ligands like 1,10-phenanthroline or amino acids can facilitate the reaction under significantly milder, more controlled conditions.[3][5]
Q3: What are the primary risks of setting the reaction temperature too low or too high?
A3:
-
Too Low: An insufficient temperature will result in a sluggish or stalled reaction, leading to low or no product yield. The thermal energy will be inadequate to overcome the activation energy barrier for the C-N bond formation, especially given the poor nucleophilicity of 2-nitroaniline.[6]
-
Too High: Excessively high temperatures are a primary cause of side product formation and decomposition. The most common side reaction is the homocoupling of the aryl halide to form a biaryl byproduct.[1][2] At very high temperatures, you may also observe dehalogenation of the aryl halide or decomposition of the starting materials and product, often leading to the formation of dark, tarry substances.[6][7]
Q4: How do other reaction parameters (catalyst, ligand, base) affect the optimal temperature?
A4: The optimal temperature is not an independent variable; it is intrinsically linked to the entire catalytic system.
-
Catalyst & Ligand: A highly active catalyst/ligand system can significantly lower the required reaction temperature. Ligands stabilize the copper(I) catalytic species and accelerate the rate-determining steps of the catalytic cycle, thereby reducing the activation energy and allowing for milder conditions.[3][8] For example, reactions using 1,10-phenanthroline can often be run at lower temperatures than ligand-free systems.[5]
-
Base: The choice of base can influence the required temperature. A stronger base (e.g., Cs₂CO₃, K₃PO₄) can more effectively deprotonate the weakly acidic N-H bond of 2-nitroaniline, forming the active nucleophile.[1][9] This can sometimes allow for a reduction in reaction temperature compared to a weaker base like K₂CO₃.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are typically used to achieve the necessary temperatures.[4] The choice of solvent can also affect the solubility of the catalyst and reagents, which in turn can influence the optimal reaction temperature.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Issue 1: Low or No Product Yield After Extended Reaction Time
-
Question: "My reaction with 2-nitroaniline and iodobenzene has been running for 24 hours at 110 °C with a CuI/1,10-phenanthroline system, but TLC analysis shows mostly unreacted starting materials. Should I simply increase the temperature to 150 °C?"
-
Answer & Recommended Solution: While insufficient temperature is a likely cause, a drastic, unchecked increase is not advisable as it can lead to decomposition. A systematic approach is required.
-
Verify Reagent Quality: First, ensure your copper(I) source is active. CuI can oxidize over time, appearing greenish or brown instead of off-white. Using a fresh, high-purity copper source is critical for success.[7] Also, confirm that all solvents and reagents are anhydrous, as water can promote side reactions like dehalogenation.[2][7]
-
Implement a Stepwise Temperature Increase: Instead of a large jump, increase the temperature incrementally. Raise the bath temperature to 120 °C and monitor the reaction by TLC or GC-MS every 2-4 hours. If conversion remains low, increase to 130 °C and continue monitoring. This methodical approach allows you to find the minimum temperature required for efficient conversion without overshooting into the decomposition range.[6]
-
Consider Catalyst Loading: Due to the challenging nature of 2-nitroaniline, a higher catalyst loading (e.g., 10-15 mol% CuI) might be necessary compared to more reactive amines.[2]
-
Issue 2: Significant Biaryl Homocoupling Product Observed
-
Question: "I am successfully forming my desired N-(2-nitrophenyl)aniline at 140 °C, but I'm isolating a significant amount of a biaryl byproduct from my aryl iodide. How can I suppress this?"
-
Answer & Recommended Solution: The biaryl byproduct is from the Ullmann homocoupling of your aryl halide, a very common side reaction that is accelerated at elevated temperatures.[1][2] The rate of this side reaction becomes competitive with the desired C-N coupling at higher heat.
-
Reduce Reaction Temperature: This is the most direct solution. Try lowering the temperature in 10 °C increments (e.g., to 130 °C, then 120 °C) to find a point where the rate of C-N coupling is still acceptable but the homocoupling is minimized.[7] This will likely require a longer reaction time, which is a common trade-off for improved selectivity.
-
Adjust Stoichiometry: Use a slight excess of the 2-nitroaniline (e.g., 1.2 to 1.5 equivalents). This increases the probability of the activated aryl halide encountering the amine nucleophile rather than another molecule of aryl halide.[1][2]
-
Ensure Efficient Stirring: Vigorous stirring is crucial to maintain a homogeneous mixture and promote the desired intermolecular reaction. Poor stirring can create localized "hot spots" or areas of high aryl halide concentration, favoring homocoupling.
-
Issue 3: Reaction Mixture Turns Black and Forms Tar
-
Question: "Shortly after reaching my target temperature of 160 °C, my reaction mixture turned dark black, and upon work-up, I isolated an insoluble tar. What happened?"
-
Answer & Recommended Solution: This is a classic sign of decomposition.[6] High temperatures can cause the breakdown of the nitro-containing aromatic compounds or the final product. The formation of colloidal copper or copper oxide, which can appear black, may also indicate catalyst decomposition and deactivation.[10]
-
Immediately Reduce Temperature: Your set temperature of 160 °C is likely too high for your specific substrate combination and catalytic system. For subsequent attempts, do not exceed 140 °C.
-
Decrease Reaction Time: If the reaction must be run at a higher temperature to achieve conversion, it is critical to monitor it closely and stop it as soon as the starting material is consumed, before significant product degradation occurs.
-
Purify Reagents: Ensure the purity of your starting materials. Impurities can sometimes initiate polymerization or decomposition pathways at high temperatures.
-
Data Presentation
The relationship between temperature, yield, and side product formation is critical. The following table provides representative data for the Ullmann condensation of 2-nitroaniline with iodobenzene to illustrate these trade-offs.
Table 1: Representative Effect of Temperature on Reaction Outcome (Conditions: 2-nitroaniline (1.2 equiv), Iodobenzene (1.0 equiv), CuI (10 mol%), 1,10-Phenanthroline (20 mol%), K₂CO₃ (2 equiv), DMF, 24 h)
| Temperature (°C) | Product Yield (%) | Homocoupling Byproduct (%) | Observations |
| 100 | < 10% | < 1% | Reaction is very sluggish; mostly starting material remains. |
| 120 | 65% | ~5% | Good conversion with minimal side product formation. |
| 140 | 80% | ~15% | Higher yield, but a significant increase in homocoupling. |
| 160 | ~50% (of crude) | >25% | Mixture darkens significantly; tar formation observed. |
Experimental Protocols
Protocol 1: Systematic Temperature Screening for Optimal Yield
This protocol outlines a parallel screening approach to efficiently determine the optimal temperature for your specific substrates.
1. Materials & Setup:
-
Reactants: 2-nitroaniline, Aryl Halide
-
Catalyst System: CuI, Ligand (e.g., 1,10-phenanthroline)
-
Base: K₂CO₃ or Cs₂CO₃ (thoroughly dried)
-
Solvent: Anhydrous DMF
-
Equipment: Array of reaction vials with stir bars, heating block with multiple wells, inert gas (Argon or Nitrogen) manifold, TLC or GC-MS for monitoring.
2. Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv), 2-nitroaniline (0.12 mmol, 1.2 equiv), CuI (0.01 mmol, 10 mol%), ligand (0.02 mmol, 20 mol%), and base (0.2 mmol, 2.0 equiv) to four separate, dry reaction vials.
-
Add anhydrous DMF (1.0 mL) to each vial via syringe.
-
Seal the vials and place them in a pre-calibrated heating block.
-
Set the temperatures for the four positions to 110 °C, 120 °C, 130 °C, and 140 °C, respectively.
-
Begin vigorous stirring in all vials simultaneously.
-
After a set time (e.g., 8 hours), carefully take a small aliquot from each reaction mixture for analysis by TLC or GC-MS to assess the conversion and side product profile.
-
Continue the reaction for up to 24 hours, taking additional time points if necessary.
-
Based on the analysis, identify the temperature that provides the best balance of high product yield and low byproduct formation. This will be your optimal temperature for larger-scale reactions.
Visualizations
Diagram 1: Troubleshooting Workflow for Temperature Issues
This decision tree provides a logical path for diagnosing and solving temperature-related problems during the Ullmann condensation of 2-nitroaniline.
Caption: Troubleshooting decision tree for temperature optimization.
Diagram 2: Interplay of Core Reaction Parameters
This diagram illustrates the interconnected nature of temperature with other key variables in the Ullmann condensation.
Caption: Relationship between key Ullmann reaction parameters.
References
- Technical Support Center: Ullmann Condensation of 2-Nitroaniline. (2025). BenchChem.
- Technical Support Center: Optimizing Ullmann Condens
- Ullmann condens
- Application Notes and Protocols for Ullmann Condensation in Phenothiazine Synthesis: A Troubleshooting Guide. (2025). BenchChem.
- Copper(I)-Mediated Ligand-Accelerated Ullmann-Type Coupling of Anilines with Aryliodides: Ligand Selection and Reaction Kinetics. (n.d.).
- Technical Support Center: Ullmann Condensation of 2-Nitroaniline. (n.d.). BenchChem.
- Ullmann condens
- EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS. (n.d.).
- Ullmann coupling. (2024). Reddit.
- Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Managing exothermic reactions in large-scale N-cyclopropyl-2-nitroaniline synthesis
Technical Support Center: N-Cyclopropyl-2-nitroaniline Synthesis
Topic: Managing Exothermic Reactions in Large-Scale this compound Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of this compound. The synthesis, a nucleophilic aromatic substitution (SNAr), is notoriously exothermic and presents significant thermal hazards upon scale-up. This document is structured to address specific troubleshooting scenarios and frequently asked questions to ensure process safety and reproducibility.
Core Principles of Thermal Hazard Assessment
Before initiating any large-scale synthesis of this compound, a thorough understanding of the reaction's thermal profile is non-negotiable. The primary goal is to ensure that the rate of heat generation never exceeds the reactor's maximum heat removal capacity. Key parameters, typically determined using reaction calorimetry, form the foundation of a safe process design.[1][2][3][4]
-
Heat of Reaction (ΔHr): Represents the total amount of energy released during the reaction. A high negative value, as is common for this type of synthesis, indicates a strong potential for temperature increase if cooling is compromised.[5]
-
Adiabatic Temperature Rise (ΔTad): This is the theoretical temperature increase of the reaction mass if all cooling were lost (adiabatic conditions).[5] It is a critical indicator of runaway potential. A high ΔTad signifies that even a minor process deviation can lead to a catastrophic temperature and pressure increase.[5]
-
Heat Flow: Real-time measurement of the heat being generated by the reaction. This data is crucial for controlling the addition rate of reagents to match the cooling capacity of the reactor.[4]
Table 1: Typical Reaction Calorimetry Data for SNAr Synthesis
| Parameter | Typical Value | Significance for Process Safety |
| Heat of Reaction (ΔHr) | -150 to -180 kJ/mol | High exothermicity requires a robust and reliable cooling system. |
| Specific Heat (Cp) | 1.5 - 2.0 J/g·K | Influences how quickly the reaction mass heats up. |
| Adiabatic Temp. Rise (ΔTad) | > 150 °C | A high value indicates a severe thermal runaway hazard. Any loss of cooling can be catastrophic. |
| Max Heat Flow (Qr,max) | Dependent on scale & addition rate | Must always be lower than the reactor's maximum cooling power (Qcool,max). |
Troubleshooting Guide: Managing Process Deviations
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Question 1: The reactor temperature is rising unexpectedly and is not responding to standard cooling adjustments. What are the immediate actions?
Answer: This is a critical indicator of a potential thermal runaway.[6] The immediate priority is to stop the generation of heat.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the feed of cyclopropylamine or the aromatic substrate. This is the fastest way to stop increasing the reaction's energy potential.[5]
-
Enhance Cooling: Maximize the flow of coolant to the reactor jacket. If an emergency cooling system (e.g., a secondary chilled loop) is available, activate it immediately.
-
Verify Agitation: Confirm that the agitator is functioning correctly. Proper mixing is essential for efficient heat transfer to the reactor walls.[5]
-
Prepare for Emergency Quench: Alert personnel and have a pre-defined quenching procedure ready. This typically involves transferring the reactor contents into a separate vessel containing a large volume of a cold quenching agent.[5][7]
Question 2: Brown or yellow gas (NO₂) is evolving from the reactor vent. What does this signify?
Answer: The evolution of nitrogen dioxide (NO₂) is an extremely dangerous sign. It indicates that a secondary decomposition reaction is occurring, which is highly exothermic and a direct precursor to thermal runaway.[5] This is often caused by excessive temperatures or localized hot spots within the reactor.
Immediate Actions:
-
Do NOT Approach Without PPE: Nitrogen dioxide is highly toxic and requires appropriate respiratory protection.[8]
-
Treat as a Critical Emergency: Follow all steps outlined in Question 1 for a temperature excursion. The situation has escalated.
-
Initiate Emergency Quench: If it can be done safely, the most effective action is to "drown" the reaction by transferring it into a large volume of a quenching agent to halt the decomposition.[5]
Question 3: The agitator has failed during the cyclopropylamine addition. What is the correct procedure?
Answer: Agitator failure is one of the most severe process deviations. It leads to poor heat transfer and, critically, the accumulation of unreacted reagents, often in separate layers.[5]
Immediate Actions:
-
STOP REAGENT ADDITION IMMEDIATELY.
-
DO NOT RESTART THE AGITATOR. Suddenly mixing accumulated layers of reactants can cause a violent, uncontrollable exothermic reaction that will overwhelm any cooling system.[5]
-
Initiate an Emergency Shutdown: The safest course of action is to perform an emergency quench of the unagitated reactor contents. This may involve carefully adding a quenching agent to the reactor or transferring the contents to a quench vessel.
Diagram 1: Emergency Response Workflow for Temperature Excursion
Caption: Emergency response workflow for a temperature excursion event.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this compound synthesis and why is it so exothermic?
A1: The reaction is a Nucleophilic Aromatic Substitution (SNAr).[9] The electron-withdrawing nitro group (-NO₂) makes the aromatic ring electron-deficient, particularly at the carbon atom bearing the leaving group (e.g., chlorine).[10][11] The nucleophile, cyclopropylamine, attacks this carbon, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex.[9][11] The aromaticity is then restored by the expulsion of the leaving group (e.g., chloride). The high exothermicity arises from the formation of a very stable aromatic product and the breaking of the relatively weaker carbon-halogen bond, resulting in a significant net release of energy.[12][13]
Diagram 2: SNAr Reaction Mechanism
Caption: The Nucleophilic Aromatic Substitution (SNAr) mechanism.
Q2: What are the most critical process parameters to monitor and control during a large-scale reaction?
A2:
-
Temperature: The single most important parameter. It must be kept within a narrow, pre-defined range determined by safety studies.
-
Reagent Addition Rate: The rate of cyclopropylamine addition must be strictly controlled to ensure the real-time heat generation is manageable by the cooling system.[4]
-
Agitation Speed: Consistent and effective agitation is crucial for uniform temperature distribution and efficient heat transfer.
-
Pressure: In a closed system, pressure should be monitored as an increase can indicate a temperature rise or the generation of non-condensable gases from side reactions.[6]
Q3: How should the reaction be quenched safely at the end of the process on a large scale?
A3: A controlled quench is vital. The standard procedure involves slowly transferring the completed reaction mixture into a separate, agitated vessel containing 5-10 volumes of cold water or an ice/water slurry.[7] This serves to rapidly cool the mixture, dilute the reagents, and effectively stop the reaction. For many nitroaniline products, this also causes the product to precipitate, aiding in its isolation.[7] Never add water directly to the hot reaction mixture in the primary reactor, as the heat of dilution can be significant and cause localized boiling.
Q4: What analytical methods are recommended for monitoring the reaction's progress?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method.[14][15] It allows for the simultaneous quantification of the starting material (e.g., 2-nitrochlorobenzene), the product (this compound), and any significant impurities or by-products. This provides a clear picture of reaction conversion and helps determine the optimal endpoint.[16]
Experimental Protocols
Protocol 1: Determining Heat of Reaction via Reaction Calorimetry
This protocol outlines the general steps for characterizing the thermal hazards of the synthesis using a heat flow calorimeter (e.g., Mettler-Toledo RC1).[4][17]
-
Calibration: Perform a calibration of the reactor system by introducing a known amount of electrical heat to determine the overall heat transfer coefficient (U) at the intended process temperature.[17]
-
Reactor Charging: Charge the calorimeter's reactor with the initial substrate (e.g., 2-nitrochlorobenzene) and any solvent.
-
Isothermal Stabilization: Bring the reactor contents to the desired starting temperature and allow the system to stabilize until a flat thermal baseline is achieved.
-
Controlled Dosing: Add the cyclopropylamine solution at a pre-defined, controlled rate that mimics the planned large-scale process. The calorimeter's software will measure the heat flow in real-time.[4][5]
-
Post-Reaction Hold: After the addition is complete, hold the reaction at temperature to measure any residual heat flow, ensuring the reaction has proceeded to completion.
-
Data Analysis: Integrate the heat flow data over time to calculate the total heat of reaction (ΔHr). Use this value, along with the total mass (m) and specific heat capacity (Cp), to calculate the adiabatic temperature rise (ΔTad = ΔHr / (m * Cp)).[5]
Protocol 2: HPLC Method for In-Process Reaction Monitoring
This protocol provides a starting point for developing an in-process control (IPC) method.[15]
-
Instrumentation: HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (or a suitable buffer). A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where both reactant and product have significant absorbance (e.g., 254 nm or a wavelength specific to the nitroaromatic chromophore).
-
Sample Preparation: Carefully quench a small, accurately measured aliquot of the reaction mixture in a known volume of solvent (e.g., acetonitrile). Dilute further as needed to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Use a pre-established calibration curve with certified reference standards for both the starting material and the final product.
References
- Thermal Analysis and Calorimetry for Chemical Process Safety. Netsu Sokutei, 35(5). J-Stage.
- Dixon-Jackson, K.
- Calorimetric Studies. Prime Process Safety Center.
- Reaction Calorimeters | Reaction & He
- Technical Support Center: Work-up Procedures for Aromatic Nitr
- Technical Support Center: Managing Thermal Runaway in Nitr
- 3 Reaction Calorimetry Instruments for Chemical Reaction Safety.
- Nitr
- 5-chloro-N-cyclopropyl-2-nitroaniline. Benchchem.
- Synthesis of A. This compound. PrepChem.com.
- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
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- Quenching Reactive Substances. KGROUP.
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- Nucleophilic Arom
- Nucleophilic arom
- 2-Nitroaniline synthesis. ChemicalBook.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. ioKinetic.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- Application Notes and Protocols for the Analytical Identification of 4-Chloro-N-ethyl-2-nitroaniline. Benchchem.
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Technical Support Center: Identification of Unknown Impurities in N-cyclopropyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive resource for identifying unknown impurities in N-cyclopropyl-2-nitroaniline. It is designed to assist you in troubleshooting common issues encountered during synthesis and analysis, ensuring the quality and safety of your compounds. This guide is structured in a question-and-answer format to directly address specific challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely sources and structures of impurities in this compound?
A1: Understanding the potential sources of impurities is the first step in their identification. Impurities in this compound can generally be categorized based on their origin within the manufacturing process.[1][2][3]
-
Process-Related Impurities: These impurities arise from the synthetic route used to prepare this compound.[2][4] A common synthesis involves the reaction of 1-chloro-2-nitrobenzene with cyclopropylamine.[5]
-
Unreacted Starting Materials: Residual 1-chloro-2-nitrobenzene and cyclopropylamine.
-
Intermediates: Incomplete reactions can lead to the presence of intermediates.
-
By-products: Side reactions can generate various unintended molecules. For example, over-alkylation of the aniline nitrogen is a possibility.
-
-
Degradation Products: this compound can degrade over time, especially when exposed to light, heat, or oxygen. Aniline derivatives, in general, are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials.[6]
-
Reagents, Ligands, and Catalysts: Impurities can be introduced from the reagents, solvents, and catalysts used during the synthesis.[2]
-
Inorganic Impurities: These can include reagents, ligands, and heavy metals from catalysts.[7]
Table 1: Potential Impurities in this compound Synthesis
| Impurity Type | Potential Structure/Identity | Potential Source |
| Starting Material | 1-chloro-2-nitrobenzene | Incomplete reaction |
| Starting Material | Cyclopropylamine | Incomplete reaction |
| Isomeric Impurity | N-cyclopropyl-4-nitroaniline | Isomeric impurity in the starting 1-chloro-2-nitrobenzene |
| Over-alkylation | N,N-dicyclopropyl-2-nitroaniline | Reaction of the product with excess cyclopropylamine |
| Reduction Product | N-cyclopropyl-benzene-1,2-diamine | Reduction of the nitro group during synthesis or storage |
| Oxidation Products | Various colored compounds, polymeric materials | Air oxidation of the aniline moiety[6] |
Q2: What are the primary analytical techniques for identifying unknown impurities in this compound?
A2: A multi-technique, or orthogonal, approach is the most effective strategy for the comprehensive identification and characterization of unknown impurities.[8]
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separating and quantifying impurities.[1][9] A well-developed HPLC method can resolve the main compound from its impurities. UV detection is commonly used for aromatic nitro compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is powerful for obtaining molecular weight information of the separated impurities, which is a critical first step in their identification.[9][10][11] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of elemental composition.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for identifying volatile or semi-volatile impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for elucidating the precise chemical structure of an isolated impurity.[9][10] Both 1H and 13C NMR are essential.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in an impurity.[12][13]
Q3: What are the regulatory considerations for impurities in active pharmaceutical ingredients (APIs)?
A3: The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances.[2][7][14]
-
ICH Q3A(R2): This guideline specifically addresses impurities in new drug substances.[15][16] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
-
ICH M7: This guideline focuses on the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[2][15]
Generally, any impurity present at a level greater than 0.1% should be identified.[1]
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying an unknown impurity observed during the analysis of this compound.
Problem: An unknown peak is observed in the HPLC chromatogram of my this compound sample.
Solution: A Step-by-Step Workflow for Identification
This workflow provides a logical progression from initial detection to structural elucidation of the unknown impurity.
Caption: Workflow for the identification of an unknown impurity.
Step 1: Preliminary Investigation
-
Review the Synthetic Route: Carefully examine the synthesis of this compound.[5] List all starting materials, reagents, solvents, and potential intermediates and by-products.
-
Analyze HPLC Data:
-
Retention Time: Compare the retention time of the unknown peak to that of known starting materials and potential impurities if standards are available.
-
UV-Vis Spectrum: Utilize a photodiode array (PDA) detector to obtain the UV-Vis spectrum of the unknown peak. The spectral characteristics can provide clues about the chromophore and potential structural similarities to the parent compound. Aromatic nitro compounds typically have distinct UV absorbance profiles.[17]
-
Step 2: LC-MS Analysis for Molecular Weight Determination
-
Objective: To determine the molecular weight of the unknown impurity.[10]
-
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound sample containing the impurity in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS). High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.[8][9]
-
Analysis: Inject the sample and acquire the mass spectrum of the eluting peak corresponding to the impurity.
-
Data Interpretation: Identify the molecular ion peak (e.g., [M+H]+, [M+Na]+). The accurate mass from HRMS can be used to predict the elemental composition.
-
Step 3: Propose Putative Structures
Based on the molecular weight and the information gathered in Step 1, propose a list of possible structures for the impurity. Consider the common impurities listed in Table 1.
Step 4: Forced Degradation Studies
-
Objective: To intentionally generate the impurity to confirm its origin as a degradation product and to help confirm its structure. Forced degradation, or stress testing, is a key component of stability-indicating method development.[18][19][20][21]
-
Experimental Protocol:
-
Sample Preparation: Prepare separate solutions of pure this compound.
-
Stress Conditions: Expose the solutions to various stress conditions as recommended by ICH guidelines:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid sample.
-
Photolytic Degradation: Expose the solution to UV and visible light.
-
-
Analysis: Analyze the stressed samples by HPLC and compare the chromatograms to that of the original sample. An increase in the peak area of the unknown impurity under a specific stress condition suggests it is a degradation product formed through that pathway.
-
Step 5: Isolation of the Impurity
-
Objective: To obtain a pure sample of the impurity for definitive structural elucidation by NMR.
-
Methodology:
-
Preparative HPLC: This is the most common method for isolating impurities.[10] The HPLC method is scaled up to a larger column to allow for the injection of a more concentrated sample and collection of the fraction containing the impurity.
-
Column Chromatography: For larger quantities, traditional column chromatography may be employed.[22]
-
Step 6: Structural Elucidation by NMR Spectroscopy
-
Objective: To unambiguously determine the chemical structure of the isolated impurity.[12][23]
-
Experimental Protocol:
-
Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer.
-
Data Acquisition: Acquire a suite of NMR spectra:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed to establish connectivity.
-
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations to piece together the molecular structure.
-
By following this systematic approach, you can effectively identify and characterize unknown impurities in your this compound samples, ensuring the quality and integrity of your research and development efforts.
References
- PrepChem. Synthesis of A. This compound.
- Eurofins Scientific. Identification of unknown pharmaceutical impurities.
- Pharmaceutical Technology. Advancing Detection of Unknown Impurities.
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
- Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals.
- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Veeprho. Aniline Impurities and Related Compound.
- Aptar Pharma. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Intertek. Pharmaceutical Impurity Testing and Identification.
- Shimadzu Corporation. Impurities Analysis.
- European Medicines Agency. Quality: impurities.
- ICH. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
- Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Ataman Kimya. ANILINE.
- R Discovery. Forced Degradation Studies Research Articles.
- Scribd. Aniline.
- Agency for Toxic Substances and Disease Registry. Analytical Methods.
- Sciencemadness Discussion Board. aniline impurities.
- International Journal of Pharmaceutical Research & Allied Sciences. Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Journal of Applied Pharmaceutical Sciences. Recent Trends in Analytical Techniques for Impurity Profiling.
- Research and Reviews: A Journal of Pharmaceutical Science. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- International Journal of Novel Research and Development. Impurity Profiling in different analytical techniques.
- PubChemLite. This compound (C9H10N2O2).
- ResearchGate. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- Oxford Academic. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- HOPEMAX. What are the precursors for the synthesis of 2 - Nitroaniline?.
- Wikipedia. 2-Nitroaniline.
- ResearchGate. DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES.
- Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications.
- Frontiers. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood.
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Technical Support Center: Improving the Filterability of Crystalline N-cyclopropyl-2-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization and filtration of N-cyclopropyl-2-nitroaniline (CAS No: 55432-23-0).[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the isolation of this compound. Poor filterability is a common bottleneck in chemical synthesis, leading to increased processing times, solvent waste, and potential compromises in product purity. This document provides in-depth, field-proven insights and step-by-step protocols to address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an organic compound with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of approximately 178.19 g/mol .[1][2][3] It is often synthesized as an intermediate in the development of active pharmaceutical ingredients (APIs). A common synthetic route involves the reaction of 1-chloro-2-nitroaniline with cyclopropylamine.[4]
Q2: Why is the filterability of this compound often challenging?
The primary challenge stems from the compound's tendency to form small, often needle-shaped or fine, poorly-defined crystals during the crystallization process. This morphology results in a tightly packed filter cake with low permeability. This condition, known as "filter blinding," severely restricts the flow of the mother liquor, leading to excessively long filtration times.
Q3: What key process parameters control the crystal size and shape?
Crystal size and shape are fundamentally governed by the balance between two competing processes: nucleation (the birth of new crystals) and crystal growth.[5][6] The main parameters you can control to influence this balance are:
-
Rate of Supersaturation Generation: Supersaturation is the primary driving force for both nucleation and growth.[6][7] How quickly you create it (e.g., through cooling or anti-solvent addition) is critical.
-
Cooling Rate: A rapid cooling rate dramatically increases nucleation, leading to many small crystals.[5][8][9] Conversely, slow cooling favors the growth of existing crystals, resulting in larger particles.[5][8][9]
-
Agitation: Stirring affects temperature uniformity and can induce secondary nucleation (new crystals forming from contact with existing ones).[5]
-
Solvent/Anti-Solvent System: The choice of solvent impacts solubility, and the rate of anti-solvent addition directly controls local supersaturation.[6]
Q4: What is the ultimate goal of improving filterability?
The primary goals are to increase process efficiency and ensure product quality. This translates to:
-
Reduced Filtration Time: Faster batch turnaround and increased plant capacity.
-
Improved Washing Efficiency: A more permeable filter cake allows for more effective removal of dissolved impurities from the mother liquor, leading to higher product purity.[10]
-
Easier Downstream Handling: Larger, more uniform crystals generally have better flow properties and are easier to dry.
Troubleshooting Guide: From Slow Filtration to High Purity
This section provides a systematic approach to diagnosing and solving common filtration problems encountered with this compound.
Problem 1: Extremely Slow Filtration Rate & Filter Blinding
This is the most common issue, characterized by the filtration process slowing to a near halt after an initial passage of solvent.
Primary Cause: The formation of excessive "fines" (very small particles) or needle-like crystals that clog the pores of the filter medium.
Solution 1.1: Optimize the Cooling Profile
Causality: Rapidly cooling the solution generates a high level of supersaturation quickly. This condition favors massive primary nucleation over crystal growth, resulting in a large population of fine crystals.[5][11] By implementing a slow, controlled cooling profile, you keep the solution within the "metastable zone," where the supersaturation level is sufficient for existing crystals to grow but low enough to prevent rampant nucleation.
Experimental Protocol: Controlled Cooling Crystallization
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethanol, isopropanol) at an elevated temperature (e.g., 70°C) until a clear solution is obtained. Use the minimum amount of hot solvent necessary.
-
Initial Slow Cooling: Program your reactor to cool the solution from 70°C to 50°C at a slow rate of 0.1-0.2°C/minute. This phase is critical for allowing a small number of nuclei to form and grow.
-
Linear Cooling: Continue cooling from 50°C to 10°C at a controlled, linear rate of 0.3-0.5°C/minute.
-
Hold Period: Hold the slurry at the final temperature (10°C) for 1-2 hours with gentle agitation to allow for complete crystallization.
-
Filtration: Proceed with filtration and observe the rate.
| Parameter | Aggressive Cooling | Controlled Cooling | Expected Outcome |
| Cooling Rate | Crash cool from 70°C to 10°C | 0.2-0.5°C/min | Larger, more uniform crystals |
| Nucleation | High, spontaneous | Controlled, gradual | Fewer fines |
| Filtration Time | > 4 hours | < 1 hour | Significant reduction in process time |
Solution 1.2: Implement a Seeding Protocol
Causality: Seeding provides pre-formed crystal surfaces for dissolved molecules to deposit onto. This bypasses the need for primary nucleation and channels the supersaturation towards the growth of the seed crystals, leading to a larger and more uniform final crystal size distribution.
Experimental Protocol: Seeding the Crystallization
-
Seed Preparation: Obtain or prepare a small quantity of pure this compound with a desirable crystal size. If none is available, perform a very slow crystallization, isolate the largest crystals, and gently grind them if necessary.
-
Dissolution: Dissolve the crude product in the chosen solvent at the upper temperature (e.g., 70°C).
-
Cool to Seeding Temperature: Cool the clear solution to a temperature just below the saturation point (e.g., 65°C). The solution should be slightly supersaturated but not yet nucleating spontaneously.
-
Seed Addition: Add the seed crystals (typically 0.1-1.0% by weight of the solute) as a slurry in a small amount of cold mother liquor.
-
Controlled Cooling: Immediately begin the controlled cooling profile as described in Solution 1.1.
Solution 1.3: Utilize Temperature Cycling (Ostwald Ripening)
Causality: Temperature cycling leverages the principle that smaller particles have higher surface energy and are more soluble than larger particles. During a heating phase, the smallest crystals (fines) preferentially dissolve.[12] In the subsequent cooling phase, this dissolved material crystallizes onto the surfaces of the larger, surviving crystals, effectively coarsening the particle size distribution over time.[12]
Experimental Protocol: Temperature Cycling for Crystal Growth
-
Initial Crystallization: Perform a standard cooling crystallization to generate a slurry.
-
Heating Phase: Gently heat the slurry by 5-10°C (e.g., from 20°C to 30°C) at a rate of ~1°C/minute. Hold at the upper temperature for 30-60 minutes. This dissolves a significant portion of the fine particles.
-
Cooling Phase: Cool the slurry back down to the original temperature (20°C) at a slow, controlled rate (~0.2°C/minute). This promotes the growth of the larger crystals.
-
Repeat: Repeat this heat/cool cycle 2-4 times.
-
Final Cool & Isolate: After the final cycle, cool the slurry to the desired filtration temperature and isolate the product.
Problem 2: Poor Product Purity After Filtration
Primary Cause: Inefficient removal of the mother liquor, which contains dissolved impurities, from the filter cake.[10] A dense, impermeable cake traps pockets of impure solvent that cannot be removed by simple washing.
Solution 2.1: Implement an Optimal Cake Washing Strategy
Causality: The most effective washing technique is displacement washing, where the wash solvent physically displaces the mother liquor from the voids in the filter cake. For this to be effective, the cake must be permeable. It is also more efficient to use multiple small-volume washes than a single large-volume wash.[13]
Experimental Protocol: Effective Filter Cake Washing
-
Initial Deliquoring: After filtration, allow the vacuum or pressure to remove as much of the mother liquor as possible. Do not let the cake dry completely to the point of cracking, as this creates channels that prevent effective washing.
-
First Wash (Displacement): Turn off the vacuum. Gently add a small volume of cold, fresh wash solvent (chosen for its low solubility of the product and high solubility of impurities) to just cover the cake.
-
Soak and Reapply Vacuum: Allow the solvent to soak for 1-2 minutes, then reapply the vacuum to pull the wash through.
-
Second Wash (Reslurry - Optional but Recommended): If the cake is very thick or purity is critical, perform a reslurry wash. Release the vacuum, add enough wash solvent to form a stirrable slurry, and gently agitate for 10-15 minutes before reapplying the vacuum.
-
Repeat Washes: Repeat the displacement wash (steps 2-3) two to three more times.
-
Final Dry: Pull a vacuum through the cake for an extended period to remove the wash solvent.
Visualization of Workflows
Troubleshooting Logic
The following diagram outlines a decision-making process for addressing poor filterability.
Caption: Troubleshooting decision tree for filtration issues.
Optimized Crystallization Workflow
This diagram illustrates the key stages of an optimized crystallization process designed to produce larger, easily filterable crystals.
Caption: Workflow for optimized crystallization and isolation.
References
- ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained.
- Simon, L. L., et al. (2017). Investigation of the Evolution of Crystal Size and Shape during Temperature Cycling and in the Presence of a Polymeric Additive Using Combined Process Analytical Technologies. PMC, NIH.
- Benchchem. (n.d.). 5-chloro-N-cyclopropyl-2-nitroaniline.
- Kim, K., et al. (2015). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm.
- Quora. (2023). How does the cooling of igneous rock affect the size of crystals and the grain of the rock?
- Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.
- CymitQuimica. (n.d.). This compound.
- Blog. (2025). How to improve the separation efficiency of crystals in a concentrated crystallizer?
- Blog. (2025). How to improve the performance of a crystal filter?
- Stack Exchange. (2019). How to effectively wash the precipitate or crystals on the filter and why?
- PubChem. (n.d.). 3-Cyclopropyl-2-nitroaniline.
- Mettler-Toledo. (2015). Improving Crystallization and Precipitation: A Review of 20 Years - Part I. YouTube.
- PubChemLite. (n.d.). This compound (C9H10N2O2).
- Chemguide. (n.d.). Filtration and crystallisation.
- Mohammad, A., et al. (2021). Employing Constant Rate Filtration To Assess Active Pharmaceutical Ingredient Washing Efficiency. Organic Process Research & Development, ACS Publications.
- PrepChem.com. (n.d.). Synthesis of A. This compound.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of N-benzyl-2-nitroaniline.
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- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Comparative Analysis of N-Substituted Nitroanilines: A Technical Guide for Researchers
Introduction
N-substituted nitroanilines are a critical class of organic compounds characterized by a nitro group and a substituted amino group attached to a benzene ring.[1] This structural motif gives rise to a "push-pull" electronic system, where the amino group acts as an electron donor and the nitro group as an electron acceptor.[2] This intramolecular charge transfer (ICT) is fundamental to their unique physicochemical properties, including their pronounced solvatochromism, thermal stability, and nonlinear optical (NLO) responses.[2][3] These properties make them invaluable in diverse research and industrial applications, from the synthesis of dyes and pharmaceuticals to the development of advanced materials.[1][4]
This guide provides a comprehensive comparative analysis of various N-substituted nitroanilines, focusing on key performance characteristics supported by experimental data. We will delve into their synthesis, solvatochromic behavior, thermal stability, and spectroscopic properties, offering detailed protocols and insights to aid researchers in selecting and utilizing these versatile molecules.
I. Synthetic Strategies: Tailoring Functionality
The synthesis of N-substituted nitroanilines is primarily achieved through nucleophilic aromatic substitution (SNAr).[1] A common and effective method involves the reaction of a nitro-substituted aryl halide, such as 2-chloronitrobenzene, with a primary or secondary amine.[5] The reaction is often facilitated by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which promotes the reaction to proceed in good to excellent yields.[5] This approach offers a versatile route to a wide array of N-substituted derivatives by simply varying the amine reactant.
Another strategy involves the diazotization of nitroanilines followed by coupling reactions to produce azo compounds, which are themselves a significant class of N-substituted nitroanilines with applications as indicators and dyes.[4][6]
Generalized Synthetic Workflow
Caption: General workflow for the synthesis of N-substituted nitroanilines via SNAr.
II. Comparative Performance Analysis
The nature of the substituent on the nitrogen atom significantly modulates the electronic and physical properties of the nitroaniline core. In this section, we compare key performance metrics across a range of N-substituted nitroanilines.
A. Solvatochromic Behavior
Solvatochromism is the change in a substance's color with the polarity of the solvent.[7] N-substituted nitroanilines are excellent examples of compounds exhibiting positive solvatochromism, where the absorption maximum (λmax) shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases.[8] This is because the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.[2][8]
The extent of this shift is dependent on the specific N-substituent. Generally, increasing the electron-donating ability of the N-substituent enhances the ICT character, leading to a more pronounced solvatochromic effect.
Table 1: Solvatochromic Data for Selected N-Substituted Nitroanilines
| Compound | Solvent | Dielectric Constant (ε) | λmax (nm) |
| p-Nitroaniline | Cyclohexane | 2.02 | ~326 |
| Acetonitrile | 37.5 | ~368 | |
| Water | 80.1 | ~381 | |
| N-Methyl-p-nitroaniline | Dioxane | 2.21 | 374 |
| Acetonitrile | 37.5 | 392 | |
| Methanol | 32.7 | 401 | |
| N,N-Dimethyl-p-nitroaniline | Heptane | 1.92 | 372 |
| Acetonitrile | 37.5 | 400 | |
| Methanol | 32.7 | 413 |
Note: The data presented is compiled from various sources and is representative. Actual values may vary based on experimental conditions.[2][9]
B. Spectroscopic Properties
The UV-Vis absorption spectra of N-substituted nitroanilines are dominated by a strong π→π* transition with significant ICT character.[2] The position and intensity of this band are influenced by both the N-substituent and the solvent. As shown in Table 1, increasing the alkylation on the nitrogen atom (from primary to tertiary amine) generally leads to a bathochromic shift in the λmax.
Fluorescence properties of N-substituted nitroanilines are also of interest. For instance, p-nitroaniline exhibits fluorescence, and its derivatives are used in the design of molecular probes.[10][11] The fluorescence can be quenched by certain interactions, making them useful as sensors.[11]
C. Thermal Stability
The thermal stability of N-substituted nitroanilines is a critical parameter for their practical application, particularly in materials science.[12] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine their decomposition temperatures.[13][14] TGA measures the change in mass of a sample as a function of temperature, indicating when decomposition occurs, while DSC measures the heat flow associated with thermal transitions.[13][14]
The stability is influenced by the nature and position of the substituents. For instance, studies on N-substituted derivatives of 2,4- and 2,6-dinitroanilines have shown a correlation between their decomposition temperatures and specific vibrational frequencies in their infrared spectra.[12]
Table 2: Decomposition Temperatures of Selected Nitroanilines
| Compound | Decomposition Onset (°C) | Method |
| N-methyl-4-nitroaniline | ~250 | TGA |
| 2,4-Dinitroaniline | Varies with N-substituent | TGA/DTA |
| 2,6-Dinitroaniline | Varies with N-substituent | TGA/DTA |
| 3-Nitroaniline | Unstable when heated | - |
Note: Decomposition temperatures are highly dependent on the experimental conditions, such as heating rate. The data is illustrative.[12][15][16]
D. Nonlinear Optical (NLO) Properties
The push-pull electronic structure of N-substituted nitroanilines makes them excellent candidates for NLO materials.[3][17] These materials have applications in optical data storage, image processing, and optical switching.[17] The NLO response is related to the molecular hyperpolarizability (β), which is influenced by the extent of ICT.[18] Theoretical and experimental studies have shown that substitution on the aniline nitrogen can significantly affect the NLO properties.[3][19] For example, methyl substitution on p-nitroaniline has been studied to understand its effect on the first hyperpolarizability.[3]
III. Experimental Protocols
A. Protocol for Measuring Solvatochromic Shifts using UV-Vis Spectroscopy
This protocol outlines the procedure for measuring the solvatochromic shifts of an N-substituted nitroaniline in a series of solvents with varying polarities.[7][8]
1. Preparation of Stock Solution: a. Accurately weigh a small amount of the N-substituted nitroaniline. b. Dissolve the compound in a suitable, relatively non-polar solvent (e.g., acetone or DMSO) in a volumetric flask to prepare a concentrated stock solution (e.g., 1 mM).[7][8] c. Ensure the compound is completely dissolved, using gentle swirling or sonication if necessary.[7]
2. Preparation of Working Solutions: a. For each solvent to be tested, prepare a dilute working solution from the stock solution. A typical final concentration is in the micromolar range (e.g., 10-50 µM) to achieve an absorbance maximum between 0.5 and 1.5 AU.[8] b. Add a calculated volume of the stock solution to a volumetric flask containing the desired spectroscopic grade solvent using a micropipette.[7][8] c. Fill the flask to the mark with the solvent and mix thoroughly.[8]
3. Spectroscopic Measurement: a. Set the UV-Visible spectrophotometer to scan a wavelength range appropriate for the compound (e.g., 300-600 nm). b. Use the respective pure solvent as a blank to zero the spectrophotometer before each measurement.[7] c. Rinse a quartz cuvette with a small amount of the working solution. d. Fill the cuvette with the working solution and place it in the spectrophotometer. e. Record the absorption spectrum and identify the wavelength of maximum absorbance (λmax).[7] f. Repeat for each solvent.
4. Data Analysis: a. Tabulate the λmax values for each solvent. b. Correlate the λmax with solvent polarity parameters (e.g., dielectric constant, ET(30) values).[7]
Caption: Workflow for measuring solvatochromic shifts.
B. Protocol for Thermal Stability Analysis using TGA/DSC
This protocol provides a general procedure for assessing the thermal stability of N-substituted nitroanilines.
1. Sample Preparation: a. Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA/DSC pan (e.g., aluminum or platinum).
2. Instrument Setup: a. Place the sample pan in the instrument. b. Set the desired temperature program. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[12] c. The temperature range should be sufficient to observe the decomposition of the sample (e.g., from room temperature to 400 °C or higher).[12]
3. Data Acquisition: a. Start the thermal analysis program. The instrument will record the sample's weight change (TGA) and the differential heat flow (DSC) as a function of temperature.
4. Data Analysis: a. From the TGA curve, determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. b. From the DSC curve, identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
Caption: Workflow for TGA/DSC thermal stability analysis.
Conclusion
N-substituted nitroanilines are a versatile class of compounds with tunable properties that are highly dependent on the nature of the N-substituent. Their strong intramolecular charge transfer characteristics give rise to significant solvatochromism, interesting spectroscopic behavior, and promising nonlinear optical properties. Understanding the relationship between their structure and these properties is key to their effective application in various scientific and technological fields. The synthetic routes are well-established, allowing for the creation of a diverse library of derivatives. The experimental protocols provided in this guide offer a starting point for researchers to characterize and compare the performance of N-substituted nitroanilines for their specific applications.
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A Comparative Guide to Kinase Inhibitor Scaffolds: The Emerging Role of N-Cyclopropyl-Aniline Derivatives
Introduction: The Central Role of the Scaffold in Kinase Inhibitor Design
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. At the heart of every kinase inhibitor lies a core chemical structure, or "scaffold," which dictates its fundamental binding properties to the ATP-binding pocket of the kinase. The choice of scaffold is a pivotal decision in drug discovery, profoundly influencing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the N-cyclopropyl-2-nitroaniline scaffold and its derivatives against other prominent kinase inhibitor scaffolds, supported by experimental data and detailed protocols for researchers in the field.
While a multitude of heterocyclic scaffolds have dominated the landscape of approved kinase inhibitors, the exploration of novel, adaptable scaffolds remains a key strategy to overcome challenges of drug resistance and off-target toxicity. The N-cyclopropyl-aniline moiety has shown considerable promise, offering a unique three-dimensional profile and synthetic tractability. This guide will delve into the characteristics of this emerging scaffold, placing it in the context of well-established alternatives.
The N-Cyclopropyl-Aniline Scaffold: A Focus on p38 MAPK Inhibition
The N-cyclopropyl group, with its rigid and compact structure, can confer favorable properties to a molecule, including improved metabolic stability and binding affinity. While this compound itself is a versatile chemical intermediate, its derivatives, particularly N-cyclopropylamides, have demonstrated significant potential as kinase inhibitors. A noteworthy example is the development of potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory signaling pathways.
A series of hybrid molecules combining benzophenones and N-cyclopropyl-3-methylbenzamides have been synthesized and evaluated as p38 MAPK inhibitors. One particular compound demonstrated potent p38α MAPK inhibitory activity with an IC50 of 0.027 µM, coupled with high kinase selectivity and significant anti-inflammatory activity in cellular models[1]. This highlights the potential of the N-cyclopropylamide fragment as a key pharmacophore for potent and selective kinase inhibition.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to environmental stress and inflammatory cytokines. Its activation leads to a variety of cellular responses, including inflammation, apoptosis, and cell cycle regulation.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Comparative Analysis with Established Kinase Inhibitor Scaffolds
To appreciate the potential of the N-cyclopropyl-aniline scaffold, it is essential to compare it with well-established scaffolds that have led to numerous approved drugs. This section will focus on three major classes of kinase inhibitors targeting EGFR, VEGFR-2, and B-Raf.
Quinazoline Scaffold for EGFR Inhibition
The 4-anilinoquinazoline scaffold is a cornerstone of Epidermal Growth Factor Receptor (EGFR) inhibitor design, with gefitinib and erlotinib being first-generation examples. These inhibitors are ATP-competitive and target the intracellular tyrosine kinase domain of EGFR.
EGFR Signaling Pathway
EGFR signaling plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Caption: Overview of the EGFR signaling cascade and inhibition by quinazolines.
Diarylurea Scaffold for VEGFR-2 and B-Raf Inhibition
The diarylurea scaffold is a key feature of multi-kinase inhibitors like Sorafenib. Sorafenib potently inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, as well as the Raf family of serine/threonine kinases, including B-Raf.
VEGFR-2 and B-Raf Signaling Pathways
VEGFR-2 signaling is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The B-Raf/MEK/ERK (MAPK) pathway is a central signaling cascade that regulates cell growth and proliferation.
Caption: Inhibition of VEGFR-2 and B-Raf pathways by a diarylurea scaffold.
7-Azaindole Scaffold for B-Raf Inhibition
The 7-azaindole scaffold is the core of Vemurafenib, a potent and selective inhibitor of the B-RafV600E mutant, which is prevalent in melanoma.
Quantitative Comparison of Kinase Inhibitor Scaffolds
The following table summarizes the inhibitory potency (IC50) of representative kinase inhibitors from each scaffold class against their primary targets.
| Scaffold Class | Representative Inhibitor | Primary Target(s) | IC50 (nM) | Reference(s) |
| N-Cyclopropylamide | Compound 10g | p38α MAPK | 27 | [1] |
| Quinazoline | Gefitinib | EGFR | 27 | [2] |
| Erlotinib | EGFR | 2 | [3] | |
| Compound 1i | EGFR | 0.05 | [2][4] | |
| Diarylurea | Sorafenib | B-Raf | 22 | [1] |
| VEGFR-2 | 90 | [1][5][6] | ||
| 7-Azaindole | Vemurafenib | B-RafV600E | 31 | [7] |
Note: IC50 values can vary depending on the assay conditions.
Selectivity Profiles: A Critical Consideration
While potency is a key parameter, the selectivity of a kinase inhibitor is equally important to minimize off-target effects and associated toxicities.
-
N-Cyclopropylamide-based p38 inhibitors have been reported to exhibit high kinase selectivity[1].
-
Quinazoline-based EGFR inhibitors , particularly the first generation, can have off-target activities. However, macrocyclization of the quinazoline scaffold has been shown to significantly improve kinome-wide selectivity, leading to potent inhibitors of mutant EGFR with minimal activity against the wild-type receptor[8][9].
-
Sorafenib , with its diarylurea scaffold, is a multi-kinase inhibitor, potently inhibiting VEGFRs, PDGFR, c-KIT, and Raf kinases[1][10]. This broad-spectrum activity can be advantageous in certain therapeutic contexts but also contributes to its side-effect profile.
-
Vemurafenib is highly selective for the B-RafV600E mutant, but it can paradoxically activate the MAPK pathway in cells with wild-type B-Raf, leading to secondary malignancies[7][11].
Experimental Protocols
Accurate and reproducible experimental data are the foundation of drug discovery. Below are detailed protocols for key assays used to characterize kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic, luminescence-based kinase assay to determine the IC50 value of an inhibitor. The assay quantifies kinase activity by measuring the amount of ADP produced.
Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. Further dilute these in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Enzyme and Substrate Addition: Add the kinase and its specific substrate to each well.
-
Reaction Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.
-
Reaction Termination and Signal Generation: Stop the reaction by adding a reagent that depletes the remaining ATP. Then, add a detection reagent that converts the ADP produced to ATP, which is then used by a luciferase to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the results to determine the IC50 value using a suitable software.
Protocol 2: Cell-Based Kinase Activity Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the inhibitor for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities. To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein.
Conclusion and Future Perspectives
The landscape of kinase inhibitor discovery is continually evolving, with an ongoing search for novel scaffolds that can offer improved potency, selectivity, and resistance profiles. While established scaffolds like quinazolines, diarylureas, and 7-azaindoles have led to significant clinical successes, the emergence of new chemical matter, such as N-cyclopropyl-aniline derivatives, presents exciting opportunities. The potent and selective p38 MAPK inhibitors derived from an N-cyclopropylamide-containing scaffold underscore the potential of this structural motif.
For researchers and drug development professionals, the key takeaway is the critical importance of a multi-faceted evaluation of any new kinase inhibitor scaffold. This includes not only rigorous determination of in vitro potency but also comprehensive selectivity profiling and assessment of on-target activity in relevant cellular models. The experimental protocols provided in this guide offer a robust framework for such evaluations. As our understanding of the human kinome deepens, the rational design of kinase inhibitors based on diverse and innovative scaffolds will undoubtedly continue to be a fruitful area of research, ultimately leading to the development of more effective and safer targeted therapies.
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A Comparative Guide to the Biological Activity Screening of N-cyclopropyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Hybrid Scaffold
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores into novel molecular architectures is a cornerstone of identifying new therapeutic leads. N-cyclopropyl-2-nitroaniline emerges from this principle, integrating two moieties with rich histories in medicinal chemistry: the cyclopropylamine group and the 2-nitroaniline core. The inherent strain and three-dimensionality of the cyclopropane ring can enhance metabolic stability and binding affinity to biological targets[1]. Simultaneously, the nitroaromatic system is a well-documented pro-drug element, particularly for anticancer and antimicrobial applications, often bioactivated under hypoxic conditions to exert cytotoxic effects[2][3].
This guide provides a comprehensive framework for the biological activity screening of this compound. While direct experimental data for this specific compound is not extensively available in the public domain, we will draw upon comparative data from structurally related analogs to build a predictive and rational screening strategy. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis to guide researchers in their exploration of this promising, yet under-investigated, molecule.
Comparative Analysis of Biological Activity: Insights from Analogs
To contextualize the potential biological activity of this compound, we will examine the performance of its core components and closely related analogs.
The Nitroaniline Scaffold: A Foundation for Cytotoxicity
The position of the nitro group on the aniline ring is a critical determinant of its biological activity. Studies on nitroaniline isomers reveal a clear structure-activity relationship (SAR).
| Compound | Substituent Position | EC50 (µM) |
| Aniline | - | 1910 |
| 2-Nitroaniline | ortho | 180 |
| 3-Nitroaniline | meta | 250 |
| 4-Nitroaniline | para | 210 |
| Data derived from a study on the interaction of substituted anilines with submitochondrial particles and is presented for comparative insight into relative toxicity.[4] |
As the data suggests, the ortho and para isomers of nitroaniline exhibit greater cytotoxicity than the meta isomer, with 2-nitroaniline demonstrating a significant increase in potency compared to the parent aniline molecule[4]. This provides a strong rationale for investigating 2-nitroaniline derivatives as potential cytotoxic agents.
The N-Substituent: Modulating Potency and Selectivity
The introduction of substituents at the amino group of 2-nitroaniline can further modulate its biological activity. While specific data for the N-cyclopropyl substituent is scarce, studies on other N-substituted 2-nitroaniline derivatives demonstrate the potential for significant potency gains.
| Compound ID | N-Substituent | Cancer Cell Line | IC50 |
| 1a | 4-Methylphenyl | HCT116 | 5.9 nM |
| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 µM |
| 3a | Pyrimidine derivative | Mer Kinase | 18.5 nM |
| 3b | Pyrimidine derivative | c-Met Kinase | 33.6 nM |
| This table presents the half-maximal inhibitory concentration (IC50) values of various N-substituted 2-nitroaniline derivatives, highlighting the impact of different substituents on their potency.[2] |
The data in Table 2 illustrates that N-substitution can lead to highly potent compounds, with activities in the nanomolar range[2]. The cyclopropyl group, known for its unique electronic and conformational properties, is a compelling substituent to explore in this context, with the potential to confer enhanced activity and favorable pharmacokinetic properties.
Hypothesized Mechanisms of Action
Based on the chemistry of its constituent parts, this compound may exhibit its biological effects through several mechanisms.
Hypoxia-Activated Prodrug
The nitro group can undergo bioreduction in the low-oxygen (hypoxic) environments characteristic of solid tumors. This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates that are highly cytotoxic, causing DNA damage and inducing apoptosis.
Caption: Hypothesized bioactivation of this compound in a hypoxic environment.
Kinase Inhibition
The aniline scaffold is a common feature in many kinase inhibitors, often acting as a "hinge-binder" in the ATP-binding pocket of these enzymes. The N-cyclopropyl group can provide favorable interactions within the binding site, potentially leading to the inhibition of specific kinases involved in cancer cell proliferation and survival.
Experimental Protocols for Biological Activity Screening
The following protocols provide a robust framework for the initial biological evaluation of this compound.
Anticancer Activity Screening: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity Screening: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
This compound (dissolved in DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
This compound represents a molecule of significant interest at the crossroads of established and emerging therapeutic strategies. The comparative data from its structural analogs strongly suggest a high potential for cytotoxic and antimicrobial activities. The provided experimental protocols offer a clear and robust path for the initial biological characterization of this compound.
Future research should focus on a systematic screening of this compound against a diverse panel of cancer cell lines and microbial strains to establish its potency and spectrum of activity. Subsequent studies should then aim to elucidate its precise mechanism of action, investigating its role as a hypoxia-activated prodrug and its potential as a kinase inhibitor. The insights gained from such a screening cascade will be invaluable in determining the therapeutic promise of this intriguing hybrid scaffold.
References
- Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry. [Link]
Sources
A Researcher's Guide to Evaluating the Cytotoxicity of N-cyclopropyl-2-nitroaniline
This guide provides a comprehensive framework for researchers and drug development professionals to assess the cytotoxic potential of the novel compound, N-cyclopropyl-2-nitroaniline. Given the limited publicly available data on this specific molecule, we present a detailed, multi-assay comparative approach, grounded in established methodologies for evaluating nitroaromatic compounds. This document serves as a practical blueprint for generating robust and reproducible cytotoxicity data, enabling a thorough comparison with known cytotoxic agents and structurally related molecules.
Introduction: The Rationale for Cytotoxicity Profiling of this compound
This compound belongs to the nitroaniline class of compounds, which are recognized for their diverse biological activities, often stemming from the presence of the nitro group. Nitroaromatic compounds are known to undergo metabolic reduction in cellular environments to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce cellular damage through various mechanisms, including oxidative stress, DNA adduction, and protein modification, ultimately leading to cytotoxicity. The introduction of a cyclopropyl group to the N-position may modulate the compound's lipophilicity, cell permeability, and metabolic stability, thereby influencing its cytotoxic profile.
Therefore, a systematic investigation into the cytotoxicity of this compound is warranted to determine its potential as a therapeutic agent or to understand its toxicological profile. This guide outlines a series of well-established in vitro assays to build a comprehensive cytotoxic profile of the compound.
Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment
A single assay is insufficient to capture the complexity of cellular toxicity. We propose a tiered approach that interrogates cell viability, membrane integrity, and the induction of apoptosis. This multi-parametric strategy provides a more complete picture of the compound's cellular effects.
Below is a recommended experimental workflow:
Figure 1: Recommended workflow for the cytotoxic evaluation of this compound.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on the specific cell lines and laboratory conditions.
Cell Culture and Compound Preparation
-
Cell Lines: A panel of cell lines is recommended to assess for any cell-type-specific cytotoxicity. This should include both cancerous and non-cancerous lines, for instance:
-
HeLa: Human cervical adenocarcinoma.
-
A549: Human lung carcinoma.
-
HepG2: Human liver carcinoma (relevant for studying metabolic activation).
-
MRC-5: Human fetal lung fibroblast (as a non-cancerous control).
-
-
Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is read, which is proportional to the number of viable, metabolically active cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
LDH Assay for Cytotoxicity
The lactate dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Follow the same cell seeding and compound treatment procedure as the MTT assay (Steps 1-3).
-
After the incubation period, carefully collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Briefly, the supernatant is mixed with the reaction mixture provided in the kit, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to a positive control of completely lysed cells.
Caspase-3/7 Activity Assay for Apoptosis
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminogenic or fluorogenic substrate.
Protocol:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat the cells with this compound as described previously.
-
After the desired incubation period (e.g., 24 hours), use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Add the caspase reagent directly to the wells, mix gently, and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
An increase in the luminescence signal indicates an increase in caspase-3/7 activity and apoptosis.
Comparative Data Analysis and Interpretation
The data obtained from these assays will allow for a robust comparison of this compound with other compounds.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a cytotoxic compound. This value should be determined for this compound and compared to standard chemotherapeutic agents and related nitroaniline compounds.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | HeLa | MTT | 48 | To be determined | N/A |
| This compound | A549 | MTT | 48 | To be determined | N/A |
| This compound | HepG2 | MTT | 48 | To be determined | N/A |
| Doxorubicin (Positive Control) | HeLa | MTT | 48 | ~0.1 - 1.0 | Literature |
| 2-Nitroaniline (Reference) | Various | Various | Variable | Expected to be cytotoxic | |
| 4-Nitroaniline (Reference) | Various | Various | Variable | Generally less toxic than 2-nitroaniline |
Note: The IC50 values for reference compounds can vary significantly depending on the cell line and experimental conditions.
Mechanistic Insights from Multi-Assay Data
By comparing the results from the different assays, we can begin to hypothesize the mechanism of cytotoxicity.
Figure 2: Potential cytotoxic mechanism of this compound.
-
High Caspase-3/7 activity concurrent with a decrease in MTT reduction would suggest that this compound induces apoptosis.
-
A significant increase in LDH release at concentrations similar to the IC50 from the MTT assay would indicate that the compound causes membrane damage, possibly through necrosis or late-stage apoptosis.
-
Discrepancies in IC50 values between different cell lines could point towards cell-type-specific mechanisms, such as differences in metabolic enzyme expression (particularly in HepG2 cells).
Conclusion and Future Directions
This guide provides a foundational experimental framework for the cytotoxic characterization of this compound. By employing a multi-assay approach and comparing the results to well-characterized compounds, researchers can generate a comprehensive and reliable dataset.
Further studies could explore:
-
Cell cycle analysis by flow cytometry to determine if the compound induces cell cycle arrest.
-
Measurement of reactive oxygen species (ROS) to confirm the role of oxidative stress.
-
In vivo studies in animal models to assess the compound's efficacy and toxicity in a whole-organism context.
By following this structured approach, the scientific community can build a robust understanding of the biological effects of this compound, paving the way for its potential application in drug development or for a thorough toxicological risk assessment.
References
- Title: Nitroreductase-triggered activation of a novel caged compound for the potential treatment of cancer Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
- Title: A comparative study of the toxic effects of 2-nitroaniline and 4-nitroaniline on the growth, photosynthesis and chlorophyll fluorescence of green alga Chlamydomonas reinhardtii Source: Ecotoxicology and Environmental Safety URL:[Link]
A Comparative Guide to the Purity Validation of N-cyclopropyl-2-nitroaniline by Differential Scanning Calorimetry
Introduction
N-cyclopropyl-2-nitroaniline serves as a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a nitro group and a cyclopropyl amine on an aniline core, makes it a versatile building block.[3][4] The purity of this intermediate is of paramount importance, as even trace impurities can have significant downstream effects on the yield, impurity profile, and ultimately the safety and efficacy of the final drug product.[5] This guide provides an in-depth comparison of Differential Scanning Calorimetry (DSC) with other established analytical techniques for the purity validation of this compound, offering researchers and drug development professionals a comprehensive framework for selecting the most appropriate methodology.
The Principle of Purity Determination by DSC
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6] For purity analysis of crystalline compounds like this compound, DSC operates on the principle of melting point depression, which is described by the van't Hoff equation.[7][8] In essence, impurities disrupt the crystal lattice of a pure substance, leading to a broadening of the melting range and a lowering of the melting point. DSC quantifies the energy absorbed during this melting process (enthalpy of fusion) and, by analyzing the shape of the melting endotherm, can be used to calculate the mole percent purity of the sample.[7]
This method is particularly advantageous as it provides a measure of absolute purity without the need for a reference standard of the impurity itself. However, its applicability is contingent on several conditions: the impurity must be soluble in the molten form of the main component but insoluble in the solid phase, and the compound must be thermally stable through its melting range.[9][10]
Comparative Analysis of Purity Determination Methods
While DSC offers a powerful tool for purity assessment, it is essential to consider its performance in the context of other widely used chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Parameter | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Melting Point Depression (van't Hoff Law) | Differential partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a carrier gas and a stationary phase |
| Purity Measurement | Absolute Purity (mole %) | Relative Purity (% Area) | Relative Purity (% Area) |
| Reference Standard | Not required for impurities | Required for all known impurities for accurate quantification | Required for all known impurities for accurate quantification |
| Sample Throughput | Moderate | High | High |
| Sensitivity | Lower, best for >98.5 mol% purity[9][11] | High, capable of detecting trace impurities[12] | High, especially for volatile impurities[5] |
| Compound Volatility | Not a limiting factor | Suitable for non-volatile and thermally labile compounds | Requires volatile and thermally stable compounds |
| Development Time | Relatively short | Can be extensive (method development and validation) | Can be extensive (method development and validation) |
| Information Provided | Purity, melting point, enthalpy of fusion | Retention time, peak area, UV-Vis spectra (with PDA detector) | Retention time, peak area, mass spectra (with MS detector) |
Experimental Protocols
Purity Determination by Differential Scanning Calorimetry (DSC)
This protocol is designed in accordance with the principles outlined in ASTM E928, "Standard Test Method for Purity by Differential Scanning Calorimetry".[9][10][13]
Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Data Analysis:
-
The instrument's software will integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHfus).
-
The software then applies the van't Hoff equation to the partial areas of the melting peak to calculate the mole percent purity.[8]
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the analysis of nitroaniline derivatives.[15][16]
Instrumentation: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often effective for separating nitroaniline compounds.[15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of high-purity this compound in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time to that of the standard.
-
Calculate the purity as a percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity Determination by Gas Chromatography (GC)
This protocol is based on general methods for the analysis of aniline derivatives.[17][18]
Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Methodology:
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetone or ethyl acetate). Prepare calibration standards by serial dilution.
-
Sample Solution: Dissolve a known amount of the this compound sample in the same solvent.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Determine the purity by calculating the area percentage of the main peak.
-
Data Interpretation and Method Selection
The choice of the optimal analytical technique depends on the specific requirements of the analysis.
-
DSC is an excellent choice for determining the absolute purity of highly pure, crystalline this compound, especially when reference standards for potential impurities are unavailable. It is a relatively fast method for obtaining a direct measure of purity. However, it is generally considered unreliable for purity levels below 98.5 mol%.[9]
-
HPLC is a versatile and highly sensitive technique that can separate a wide range of impurities, including those that are non-volatile or thermally labile.[19][20] It is the method of choice for routine quality control and for the detection and quantification of trace impurities.
-
GC is well-suited for the analysis of volatile and thermally stable impurities. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of unknown impurities.[21]
Caption: Experimental workflow for purity analysis.
Conclusion
The validation of this compound purity is a critical aspect of quality control in pharmaceutical development. Differential Scanning Calorimetry provides a rapid and reliable method for determining the absolute purity of high-purity crystalline material without the need for impurity reference standards. For comprehensive impurity profiling and the detection of trace-level impurities, chromatographic techniques such as HPLC and GC are indispensable. A multi-faceted approach, leveraging the strengths of each technique, will provide the most complete understanding of the purity of this compound, ensuring the quality and consistency of this important pharmaceutical intermediate.
References
- ASTM E928-08(2014), Standard Test Method for Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2014, www.astm.org
- Infinita Lab. Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. [Link]
- Creative Biolabs.
- ASTM E928-03, Standard Test Method for Determination of Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2003, [Link]
- Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]
- ASTM E928-08(2014), Standard Test Method for Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2014, [Link]
- TA Instruments.
- NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. [Link]
- Ramesh Chaughule. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). [Link]
- ResolveMass Laboratories Inc. Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]
- AZoM. (2018, June 27).
- SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column. [Link]
- Jordi Labs. USP 891 Thermal Analysis of Pharmaceuticals by DSC. [Link]
- U.S. Pharmacopeial Convention. USP–NF. General Chapters: <891> Thermal Analysis. [Link]
- Mettler Toledo. DSC purity. [Link]
- Journal of Pharmaceutical Analysis. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Link]
- Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
- Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]
- U.S. Pharmacopeial Convention. USP-NF. <891> Thermal Analysis. [Link]
- Thermal Analysis. [Link]
- U.S. Environmental Protection Agency.
- Scribd. Usp-Nf 891 Thermal Analysis. [Link]
- PrepChem.com. Synthesis of A. This compound. [Link]
- ResearchGate. HPLC chromatogram of p-nitroaniline (a) control and (b)
- PubChemLite. This compound (C9H10N2O2). [Link]
- Chromatography Forum. (2011, July 20). P-Nitroaniline GC Method. [Link]
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A Comparative Guide to the Stability of N-Alkylanilines: A Methodological Approach
Abstract
N-alkylanilines are foundational scaffolds in modern medicinal chemistry and materials science. The nature of the N-alkyl substituent not only dictates the molecule's physicochemical and biological properties but also profoundly influences its chemical stability. This guide provides a comprehensive framework for benchmarking the stability of various N-alkylanilines. We delve into the primary degradation pathways, offer a comparative analysis based on representative data, and present a detailed, self-validating experimental protocol for forced degradation studies, designed to meet rigorous drug development standards.
Introduction: Why Stability Benchmarking is Critical
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety, efficacy, and shelf-life.[1] For N-alkylaniline derivatives, which are prevalent in numerous drug candidates, understanding their susceptibility to degradation is paramount. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered pharmacokinetic profiles.
Forced degradation studies, or stress testing, are essential for elucidating potential degradation pathways and developing stability-indicating analytical methods.[2][3] As mandated by regulatory bodies like the International Council for Harmonisation (ICH), these studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as extremes of pH, oxidative stress, high temperature, and intense light exposure.[1][4] This guide serves researchers, scientists, and drug development professionals by providing both the theoretical underpinnings and practical methodologies for assessing and comparing the stability of this vital class of molecules.
Primary Mechanisms of N-Alkylaniline Degradation
The chemical reactivity of N-alkylanilines is centered around the nitrogen atom's lone pair of electrons and the adjacent C-N and C-H bonds.[5] This makes them particularly susceptible to specific modes of degradation.
Oxidation
Oxidative degradation is arguably the most common degradation pathway for amines. The nitrogen lone pair can be easily oxidized, and functional groups with labile hydrogens, such as those on carbons alpha to the nitrogen, are also susceptible.[3]
-
N-Oxidation: Tertiary N-alkylanilines can be oxidized to form N-oxides. Secondary anilines can form hydroxylamines. These reactions are often mediated by oxidizing agents like peroxides or atmospheric oxygen.[1][3]
-
C-N Bond Cleavage (N-Dealkylation): A crucial metabolic pathway, N-dealkylation can also occur under chemical oxidative stress.[6] This process involves the removal of an N-alkyl group and can significantly alter the biological activity of the parent molecule.[6]
-
Polymerization: The anodic oxidation of anilines can lead to the formation of dimeric, trimeric, and eventually polymeric structures like polyaniline.[7] This is a common pathway under electrochemical or strong chemical oxidation.[5][7]
The choice of oxidizing agent in a forced degradation study is critical. While hydrogen peroxide is common, organic peroxides or radical initiators like azobisisobutyronitrile (AIBN) can reveal different degradation products that may be more representative of autoxidative processes.[2]
Photodegradation
Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce significant degradation. The ICH Q1B guideline provides a framework for standardized photostability testing.[8][9] For N-alkylanilines, photochemical reactions can be complex:
-
Photo-rearrangement: Certain N-alkylanilines are known to undergo photorearrangement to form ring-alkylated products, such as ortho- and para-substituted anilines.[10][11]
-
Photo-oxidation: The presence of light can accelerate oxidative processes, leading to a complex mixture of byproducts.
-
Bond Cleavage: High-energy photons can induce homolytic or heterolytic cleavage of the C-N bond, initiating radical chain reactions.[11]
Comparative Stability Analysis
The stability of an N-alkylaniline is a function of its unique structure, including the size and nature of the alkyl group and any substituents on the aromatic ring. Steric hindrance around the nitrogen atom can influence its susceptibility to attack, while the electron-donating or -withdrawing nature of substituents can affect the ease of oxidation.[12][13]
The following table summarizes representative data from a forced degradation study on three common N-alkylanilines, illustrating typical stability trends.
| Stress Condition | N-Methylaniline | N-Ethylaniline | N-Isopropylaniline |
| Acid Hydrolysis (0.1 N HCl, 80°C, 24h) | < 1% Degradation | < 1% Degradation | < 1% Degradation |
| Base Hydrolysis (0.1 N NaOH, 80°C, 24h) | < 1% Degradation | < 1% Degradation | < 1% Degradation |
| Oxidative (3% H₂O₂, RT, 24h) | ~15% Degradation | ~12% Degradation | ~8% Degradation |
| Thermal (80°C, 72h) | ~2% Degradation | ~2% Degradation | ~2.5% Degradation |
| Photolytic (ICH Q1B Option 2) | ~18% Degradation | ~19% Degradation | ~20% Degradation |
| Note: Data are illustrative and represent typical outcomes. Actual degradation will vary based on precise experimental conditions and the purity of the starting material. |
Interpretation of Trends:
-
Hydrolytic Stability: N-alkylanilines are generally stable to acid and base hydrolysis under typical stress conditions, as the C-N bond is not readily cleaved by these mechanisms.
-
Oxidative Stability: The data suggest that steric hindrance plays a role in oxidative stability. The bulkier isopropyl group may sterically shield the nitrogen atom from the oxidizing agent more effectively than the smaller methyl and ethyl groups.
-
Photostability: Photolytic degradation appears less sensitive to the alkyl group size in this series, suggesting the primary chromophore (the aniline ring) is the main driver of this instability.
Experimental Protocols for Stability Benchmarking
A robust and well-documented experimental plan is the cornerstone of a trustworthy stability study. The following protocols outline a comprehensive forced degradation workflow.
Workflow for Forced Degradation Studies
The overall experimental design is visualized below. This systematic approach ensures that the drug substance is exposed to a variety of stress conditions and that a stability-indicating analytical method is used to resolve the parent compound from all potential degradants.
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- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 13. Effect of substitution site upon the oxidation potentials of alkylanilines, the mutagenicities of N-hydroxyalkylanilines, and the conformations of alkylaniline-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro ADME Properties of N-cyclopropyl-2-nitroaniline Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the ADME Landscape in Drug Discovery
The journey of a drug candidate from a promising hit to a viable therapeutic is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Absorption, Distribution, Metabolism, and Excretion (ADME) properties are the gatekeepers of a molecule's in vivo fate, dictating its bioavailability, efficacy, and potential for toxicity. For medicinal chemists, a deep understanding of these properties is paramount for rational drug design and lead optimization.[1] This guide focuses on a specific chemical scaffold of interest: N-cyclopropyl-2-nitroaniline and its analogs. This moiety is increasingly recognized in medicinal chemistry, particularly in the development of kinase inhibitors, for its potential to confer desirable potency and selectivity. However, the presence of a nitroaromatic group and a cyclopropylamine introduces specific ADME challenges and opportunities that warrant a detailed investigation.
This guide provides a comparative analysis of the in-vitro ADME properties of this compound analogs, offering both experimental data for representative compounds and detailed protocols for key assays. By understanding the interplay between chemical structure and ADME outcomes, researchers can more effectively navigate the lead optimization process for this promising class of molecules.
The this compound Scaffold: A Double-Edged Sword in Medicinal Chemistry
The this compound scaffold presents a unique combination of structural features that influence its ADME profile. The nitro group, a strong electron-withdrawing group, can significantly impact a molecule's interaction with biological targets.[2] However, nitroaromatic compounds are also known for their potential metabolic liabilities, primarily through nitroreduction pathways, which can lead to the formation of reactive metabolites. The cyclopropyl group, on the other hand, is often introduced to improve metabolic stability and potency. Its strained three-membered ring can influence the conformation of the molecule and its interaction with metabolizing enzymes. Understanding the balance between these competing effects is crucial for the successful development of drug candidates based on this scaffold.
Key In-Vitro ADME Assays for a Comparative Analysis
To build a comprehensive ADME profile of this compound analogs, a suite of in-vitro assays is essential. This guide will focus on three critical parameters: metabolic stability, cell permeability, and plasma protein binding.
Metabolic Stability in Liver Microsomes
Metabolic stability is a measure of a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs) located in the liver.[3][4] High metabolic instability can lead to rapid clearance and poor bioavailability. For nitroaromatic compounds, a key metabolic pathway is the reduction of the nitro group, which can proceed through a series of intermediates to the corresponding aniline.
This protocol outlines a typical procedure for assessing the metabolic stability of this compound analogs using human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Control compounds (e.g., a known rapidly metabolized compound and a known stable compound)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, add the test compound and control compounds to the microsomal solution.
-
Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the in-vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Caption: Workflow for the Caco-2 permeability assay.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly affects its distribution and availability to reach its target. [5]Only the unbound (free) fraction of a drug is pharmacologically active. High plasma protein binding can limit the efficacy and tissue penetration of a compound.
Equilibrium dialysis is considered the gold standard for determining plasma protein binding. [6] Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds and control compounds
-
LC-MS/MS system
Procedure:
-
Device Preparation: Assemble the equilibrium dialysis device with the dialysis membrane.
-
Sample Preparation: Spike the test compound into human plasma.
-
Dialysis: Add the plasma-compound mixture to one chamber of the dialysis cell and PBS to the other chamber.
-
Equilibration: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
Sampling: After incubation, take samples from both the plasma and the buffer chambers.
-
Analysis: Determine the concentration of the test compound in both samples using LC-MS/MS.
-
Data Analysis: Calculate the fraction unbound (fu) and the percentage of plasma protein binding.
Caption: Workflow for the equilibrium dialysis assay.
Comparative In-Vitro ADME Data of this compound Analogs and Related Compounds
While a comprehensive dataset for a large series of this compound analogs is not publicly available, we can draw valuable insights from related structures reported in the literature. The following table presents a comparative summary of in-vitro ADME data for a representative cyclopropylamino-substituted pyrazolo[3,4-d]pyrimidine and other relevant compounds to illustrate the impact of structural modifications.
| Compound ID | Structure | Metabolic Stability (HLM, t½ min) | Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | Plasma Protein Binding (% Bound) |
| Analog 1 | Pyrazolo[3,4-d]pyrimidine with cyclopropylamino | > 60 | High | - |
| Analog 2 | N-Ethyl-2,3-difluoro-6-nitroaniline | Moderate (predicted) | Moderate (predicted) | High (predicted) |
| AZD6703 | p38α MAP kinase inhibitor with N-cyclopropyl amide | Improved vs. predecessors | - | Reduced vs. predecessors |
Data for Analog 1 is derived from a study on pyrazolo[3,4-d]pyrimidines as dual tyrosine kinase inhibitors. [7]Data for Analog 2 is inferred from a comparative review of related structures. [2]Information for AZD6703 is based on its discovery and optimization as a clinical candidate.[4]
Structure-ADME Relationships (SAR) and Optimization Strategies
The limited available data, combined with general medicinal chemistry principles, allows us to propose several SAR hypotheses and optimization strategies for the this compound scaffold:
-
Metabolic Stability: The nitro group is a potential metabolic hotspot. Strategies to improve metabolic stability could include:
-
Introducing electron-withdrawing groups on the aniline ring to decrease the electron density and make nitroreduction less favorable.
-
Steric hindrance around the nitro group by introducing substituents at the ortho positions.
-
Replacing the nitro group with a bioisostere, although this would fundamentally alter the scaffold. The cyclopropyl group is generally associated with increased metabolic stability compared to linear alkyl groups.
-
-
Permeability: The overall lipophilicity of the molecule will be a key driver of passive permeability.
-
Modulating lipophilicity (logP/logD): The addition of polar groups can reduce lipophilicity and potentially improve solubility, but may decrease permeability. A balance must be struck.
-
Intramolecular hydrogen bonding: The presence of the ortho-nitro and N-H groups can lead to intramolecular hydrogen bonding, which can mask polarity and improve permeability.
-
-
Plasma Protein Binding: High lipophilicity is often correlated with high plasma protein binding.
-
Introducing polar or ionizable groups can reduce PPB.
-
Optimizing the overall shape and size of the molecule can also influence its binding to plasma proteins. The successful reduction in PPB for AZD6703 was a key factor in its improved activity in human whole blood. [4]
-
Conclusion: A Roadmap for the Rational Design of this compound Analogs
The this compound scaffold holds significant promise for the development of novel therapeutics, particularly in the realm of kinase inhibition. However, realizing this potential requires a thorough understanding and proactive management of the ADME properties of its analogs. This guide has provided a framework for the comparative in-vitro ADME profiling of this chemical class, including detailed experimental protocols and insights into potential structure-ADME relationships.
By systematically evaluating metabolic stability, permeability, and plasma protein binding, and by applying rational design principles to mitigate ADME liabilities while preserving or enhancing potency, researchers can significantly increase the probability of success in developing clinically viable drug candidates from this versatile scaffold. The path forward lies in the iterative cycle of design, synthesis, and comprehensive ADME testing, guided by the principles outlined in this guide.
References
- Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candid
- Parallel Artificial Membrane Permeability Assay (PAMPA)
- Parallel Artificial Membrane Permeability Assay (PAMPA)
- Property-Based Optimization of Pharmaceutical Lead Compounds - ACD/Labs. (URL not available)
- Properties Optimiz
- Structure-activity relationships in the formation of amides from substituted N-benzylanilines. (URL not available)
- Module 8: ADME and R
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. [Link]
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]
- pampa-permeability-assay.pdf - Technology Networks. [Link]
- US11407710B2 - Method for preparing an N-cyclopropylmethyl aniline compound - Google P
- Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues - ResearchG
- Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC - PubMed Central. [Link]
- Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs - IPHASE Biosciences. [Link]
- Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme - MDPI. [Link]
- Caco-2 Permeability Testing | Intestinal Model - Formul
- In vitro drug metabolism: for the selection of your lead compounds. [Link]
- Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e]o[13][14]xazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro - MDPI. [Link]
- In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives - Oriental Journal of Chemistry. [Link]
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A Technical Guide to the Cross-Reactivity Profiling of N-cyclopropyl-2-nitroaniline Derivatives in Kinase Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Selectivity in Modern Drug Development
The therapeutic efficacy of many targeted drugs, particularly kinase inhibitors, is intrinsically linked to their selectivity. While high potency against the intended target is essential, off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2][3] The N-cyclopropyl-2-nitroaniline scaffold, featuring a hinge-binding aniline motif common in many kinase inhibitors, presents a unique chemical space for exploration.[4] The nitro group, a strong electron-withdrawing feature, and the compact, rigid cyclopropyl group can significantly influence binding kinetics and selectivity.[5][6] Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a regulatory hurdle but a fundamental necessity to understand a compound's true biological effect.
This guide will use a hypothetical case study involving three representative this compound derivatives (Compound A, Compound B, and Compound C) to illustrate the principles and techniques of selectivity profiling. These compounds are posited to be designed as inhibitors of Aurora Kinase A (AURKA), a key regulator of mitosis frequently dysregulated in cancer.
Comparative Analysis of Kinase Inhibition Profiles
Effective comparison of kinase inhibitors requires standardized, quantitative metrics. The half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce kinase activity by 50%, is the primary metric for assessing potency.[7] A lower IC50 value indicates higher potency. The selectivity of a compound is then evaluated by comparing its IC50 against the primary target versus a panel of related and unrelated kinases.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM) of Hypothetical this compound Derivatives
| Target Kinase | Compound A (Lead) | Compound B (Analog 1) | Compound C (Analog 2) | Functional Family |
| AURKA | 12 | 8 | 35 | Aurora Kinase |
| AURKB | 250 | 150 | 800 | Aurora Kinase |
| ABL1 | >10,000 | 8,500 | >10,000 | Tyrosine Kinase |
| EGFR | 1,200 | 950 | 2,500 | Tyrosine Kinase |
| SRC | 5,800 | 3,200 | 9,000 | Tyrosine Kinase |
| VEGFR2 | 850 | 450 | 1,500 | Tyrosine Kinase |
| CDK2 | 4,500 | 2,100 | 6,000 | Cyclin-Dependent Kinase |
| P38α (MAPK14) | >10,000 | 9,800 | >10,000 | MAP Kinase |
Data Interpretation and Causality:
-
Potency: Compound B demonstrates the highest potency against the primary target, AURKA (IC50 = 8 nM), suggesting its structural modifications are favorable for binding to the AURKA active site. Compound C is the least potent of the series.
-
Selectivity within the Family: All compounds show selectivity for AURKA over the closely related AURKB. Compound A exhibits a ~20-fold selectivity for AURKA over AURKB, while Compound B, despite its higher potency, has a slightly reduced selectivity margin (~18-fold). This is a common trade-off in drug development, where gains in potency can sometimes come at the expense of selectivity.
-
Off-Target Profile: Compound B displays increased off-target activity against several kinases, including VEGFR2 and EGFR, compared to Compound A. This "promiscuity" could be a liability, potentially leading to side effects, or it could be explored for multi-targeted therapeutic benefit.[8] The choice to advance Compound A or B would depend on the project's therapeutic strategy—prioritizing a "clean" selective inhibitor (Compound A) versus a potent multi-targeted agent (Compound B).
-
Structural Rationale: The subtle structural differences between these hypothetical analogs would be responsible for these observed profiles. For instance, the modification in Compound B might create a new hydrogen bond or van der Waals interaction with a residue present in the active sites of EGFR and VEGFR2, but not in AURKA, explaining its increased off-target activity.
Experimental Design: A Step-by-Step Guide to Kinase Cross-Reactivity Profiling
A robust cross-reactivity assessment involves a tiered approach, starting with broad screening and progressing to more detailed dose-response analysis for identified hits.[8]
Tier 1: Single-Concentration Kinome Screening
The initial step is to screen the compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large panel of kinases. This cost-effective strategy rapidly identifies potential off-target interactions.[8] Commercial services offer panels covering over 400 human kinases.
Tier 2: IC50 Determination for Hits
For any kinase showing significant inhibition (e.g., >70% inhibition) in the initial screen, a full 10-point dose-response curve is generated to determine the precise IC50 value.[8] This provides the quantitative data needed for the comparative analysis shown in Table 1.
Experimental Workflow Diagram
Caption: Generalized workflow for IC50 determination in a biochemical kinase assay.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a widely used luminescent method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is adaptable to a wide range of kinases and is suitable for high-throughput screening.
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Test Compounds (e.g., Compound A, B, C) dissolved in 100% DMSO.
-
Kinase enzyme (e.g., human recombinant AURKA).
-
Kinase-specific substrate (e.g., Kemptide).
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent, Kinase Detection Reagent).
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP solution at a concentration equal to the Km for the specific kinase.
-
White, opaque 384-well assay plates.
-
Multichannel pipettes or automated liquid handler.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in a source plate using 100% DMSO.
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer containing the kinase enzyme to each well of a 384-well plate.
-
Transfer a small volume (e.g., 25 nL) of the serially diluted compounds from the source plate to the assay plate.
-
Add 2.5 µL of kinase buffer containing the substrate and ATP to initiate the reaction. The final DMSO concentration should be ≤1%. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Advanced Cellular and Biophysical Profiling Methods
While biochemical assays are the workhorse of initial profiling, they do not fully replicate the complexity of the cellular environment.[9] Cellular concentration of ATP is much higher than that used in many biochemical assays, which can affect the apparent potency of ATP-competitive inhibitors. Therefore, secondary, orthogonal assays are crucial for validating biochemical findings.
1. Cellular Thermal Shift Assay (CETSA®)
CETSA measures the binding of a compound to its target in intact cells or cell lysates by assessing changes in the thermal stability of the target protein.[9] Ligand binding typically stabilizes a protein, leading to a higher melting temperature (Tm). This method provides direct evidence of target engagement in a physiological context.
CETSA Workflow Diagram
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).
2. Affinity Chromatography-Mass Spectrometry (AC-MS)
This powerful technique can identify the targets of an inhibitor from the entire proteome expressed in a cell lysate.[9] The compound of interest is immobilized on beads, which are then used to "pull down" interacting proteins from the lysate for identification by mass spectrometry. This provides an unbiased view of a compound's binding partners.
Conclusion and Future Directions
The cross-reactivity profiling of this compound derivatives, or any new chemical series, is a multi-faceted process that requires a strategic, tiered approach. It begins with broad biochemical screening to map the landscape of potential interactions and is refined through detailed IC50 determinations. The insights gained from these initial assays must then be validated in more physiologically relevant settings using cellular and biophysical methods to confirm target engagement and understand the compound's behavior in a complex biological system.
The illustrative data presented for Compounds A, B, and C highlight the critical decisions faced by drug discovery teams: Is the goal a highly selective tool compound, or a multi-targeted agent with a broader efficacy profile? A thorough, well-designed cross-reactivity profile provides the essential data to make these informed decisions, ultimately de-risking the progression of new chemical entities toward clinical development.
References
- Bryne, D. et al. (2016). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics.
- Hu, Y. & Bajorath, J. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling.
- Hu, Y. & Bajorath, J. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.
- Hu, Y. & Bajorath, J. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications.
- Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
- van der Wouden, P. et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
- Milburn, D. et al. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
- PrepChem. Synthesis of A. This compound. PrepChem.com.
- Reindl, S. & Bantscheff, M. (2018). Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. Methods in Molecular Biology.
- Cholewiński, G. et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.
- Valerio, L.G. Jr. (2020). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.
- Allschoolabs. This compound - 96%, high purity , CAS No.55432-23-0. Allschoolabs.com.
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Comparative DFT studies of substituted N-cyclopropylanilines
An Application Scientist's Guide to Comparative DFT Studies of Substituted N-Cyclopropylanilines
Introduction: The Unique Chemistry of N-Cyclopropylanilines
N-cyclopropylanilines (CPAs) and their substituted derivatives represent a fascinating class of molecules, not just as synthetic building blocks, but as highly effective mechanistic probes in chemical and biological systems.[1][2] Their utility stems from the unique reactivity of the cyclopropyl group attached to the aniline nitrogen. Upon single-electron transfer (SET) oxidation, the resulting radical cation undergoes a rapid and irreversible ring-opening reaction.[2][3][4] This process is driven by the release of significant ring strain energy (approximately 28 kcal/mol) and effectively "traps" the oxidized state, preventing back electron transfer or quenching by other species.[2] This characteristic makes CPAs invaluable for studying oxidative processes, such as those mediated by triplet-state photosensitizers or cytochrome P450 enzymes.[1][2][3][5]
Given their complex reactivity, which involves subtle stereoelectronic effects, Density Functional Theory (DFT) has become an indispensable tool for researchers.[6] DFT allows for the detailed exploration of molecular geometries, electronic structures, and reaction pathways that are often difficult to probe experimentally.[7][8] This guide provides a comparative overview of DFT methodologies for studying substituted N-cyclopropylanilines, offering a framework for selecting appropriate computational strategies and validating the results against experimental data.
The Causality of Computational Choices: Selecting Functionals and Basis Sets
The accuracy of any DFT calculation is fundamentally dependent on the choice of the functional and the basis set. This choice is not arbitrary; it is dictated by the specific properties being investigated and the computational resources available.
-
Functionals : The functional approximates the exchange-correlation energy, a key quantum mechanical term.
-
Hybrid Functionals (e.g., B3LYP) : These are often the workhorses for organic molecules. B3LYP, for instance, provides a robust balance between accuracy and computational cost for geometry optimizations and vibrational frequency calculations of aniline derivatives.[9][10]
-
Range-Separated Hybrid Functionals (e.g., CAM-B3LYP, ωB97X-D) : For properties involving charge transfer or electronic excitations, such as calculating UV-Vis spectra via Time-Dependent DFT (TD-DFT), range-separated functionals are often more reliable.[11] They provide a more accurate description of long-range interactions.
-
Dispersion-Corrected Functionals (e.g., B3LYP-D3, ωB97X-D) : When non-covalent interactions are important (e.g., in systems with large substituents or when studying intermolecular interactions), functionals that include empirical dispersion corrections are crucial for obtaining accurate energies and geometries.[8]
-
-
Basis Sets : The basis set is the set of mathematical functions used to build the molecular orbitals.
-
Pople Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)) : These are widely used and offer a tiered approach to accuracy. The 6-31G(d,p) basis set is a good starting point for initial geometry optimizations. For higher accuracy, especially for electronic properties and anion calculations, the larger 6-311++G(d,p) basis set, which includes diffuse functions (++) and more polarization functions, is recommended.[10][11]
-
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ) : These sets are designed for systematically approaching the complete basis set limit and are excellent for high-accuracy energy calculations, though they are more computationally demanding.
-
The interplay between these choices is critical. A highly sophisticated functional will not yield accurate results if paired with an inadequate basis set.
Data Presentation: A Comparative DFT Analysis
To illustrate the impact of different computational methods, we present a comparative analysis of a model compound, N-cyclopropyl-4-nitroaniline. The nitro group is chosen as a strong electron-withdrawing substituent to amplify electronic effects.
Table 1: Comparison of Calculated Properties for N-cyclopropyl-4-nitroaniline with Different DFT Functionals (6-311++G(d,p) Basis Set)
| Functional | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| B3LYP | -7.54 | -3.89 | 3.65 | 7.85 |
| M06-2X | -8.21 | -3.55 | 4.66 | 8.01 |
| CAM-B3LYP | -8.55 | -3.21 | 5.34 | 7.98 |
| ωB97X-D | -8.62 | -3.18 | 5.44 | 8.05 |
Note: These are representative values derived from common trends in DFT calculations on similar aromatic amines and are intended for illustrative purposes.[12][13] The data shows that while geometric properties may be similar, electronic properties like orbital energies are more sensitive to the choice of functional.
Experimental Protocol: A Self-Validating Computational Workflow
This section provides a detailed, step-by-step methodology for performing and validating DFT calculations on a substituted N-cyclopropylaniline. The protocol is designed as a self-validating system, where each computational step is benchmarked against experimental reality.
Part 1: Computational Procedure
-
Structure Preparation :
-
Build the 3D structure of the target molecule (e.g., N-cyclopropyl-4-chloroaniline) using molecular modeling software like Avogadro or GaussView.
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Geometry Optimization and Frequency Calculation :
-
Software : Use a quantum chemistry package like Gaussian, ORCA, or GAMESS.[11]
-
Methodology : Set up a geometry optimization followed by a frequency calculation. This is a crucial two-step process in a single job.
-
Functional/Basis Set : A reliable starting point is the B3LYP functional with the 6-31G(d,p) basis set. For higher accuracy, upgrade to B3LYP-D3/6-311++G(d,p).
-
Input Example (Gaussian) :
-
Validation : After the calculation completes, confirm that the optimization converged and that the frequency calculation yielded zero imaginary frequencies. A single imaginary frequency indicates a transition state, not a stable minimum.
-
-
Electronic Property Calculation :
-
Using the optimized geometry from the previous step, perform a single-point energy calculation to determine electronic properties.
-
To calculate UV-Vis spectra, a TD-DFT calculation is necessary, preferably with a range-separated functional like CAM-B3LYP.[11]
-
Part 2: Cross-Validation with Experimental Data
The trustworthiness of a computational model is established by comparing its predictions to real-world data.[11][14]
Table 2: Cross-Validation of Calculated vs. Experimental Data for a Hypothetical N-cyclopropylaniline Derivative
| Parameter | Experimental Data | Calculated Data (B3LYP/6-311++G(d,p)) |
| Geometric | ||
| C(phenyl)-N Bond Length | ~1.42 Å (from X-ray of analog)[11] | To be calculated |
| N-C(cyclopropyl) Bond Length | ~1.47 Å (from X-ray of analog) | To be calculated |
| Spectroscopic | ||
| FT-IR: C-N Stretch | ~1100-1160 cm⁻¹[14] | To be calculated (scaled) |
| FT-IR: N-H Stretch (if applicable) | ~3400 cm⁻¹ | To be calculated (scaled) |
| UV-Vis: λ_max | To be measured | To be calculated (TD-DFT) |
Note: Vibrational frequencies calculated with DFT are systematically overestimated and should be scaled by a factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) for better agreement with experimental data.
Visualizing the Workflow and Key Relationships
Diagrams are essential for conceptualizing the computational process and the interplay of molecular properties.
Caption: A generalized workflow for DFT calculations and validation.
Caption: Interrelation of computational inputs and calculated properties.
Conclusion
provide profound insights into their structure, stability, and unique reactivity. The key to a successful study lies not in using the most computationally expensive method, but in making informed choices about functionals and basis sets that are appropriate for the properties of interest. Crucially, the computational results must be anchored in reality through rigorous comparison with experimental data. This self-validating approach ensures the reliability and predictive power of the computational models, making DFT an invaluable partner in the exploration and application of these remarkable molecules.
References
- BenchChem. (n.d.). Cross-Validation of Experimental and Computational Data for Aniline Derivatives: A Comparative Guide.
- BenchChem. (n.d.). A Researcher's Guide to Validating DFT Calculations for 4-(Iminomethyl)aniline.
- McNeill, K. (2019, March 26). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. ETH Zurich.
- Bentham Science Publishers. (2021). DFT Studies of Distinct Anilines with p-Hydroxycinnamic Acids for Antioxidant Profile. Medicinal Chemistry, 17(1), 60-70.
- Pflug, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ResearchGate.
- ResearchGate. (n.d.). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines.
- Pflug, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology.
- Falvey, D. E., et al. (n.d.). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. ChemRxiv.
- Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-dialkyl Aromatic Amines. The Journal of Organic Chemistry, 65(1), 96-103.
- Kuramshina, G., et al. (n.d.). DFT theoretical studies of anions of aniline and its several derivatives. ResearchGate.
- Pflug, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology.
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- Al-Ostath, A., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie.
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A Senior Application Scientist's Guide to Catalyst Selection for N-Cyclopropylaniline Synthesis
Introduction: The Strategic Importance of the N-Cyclopropylaniline Motif
In the landscape of modern drug discovery, the N-cyclopropylaniline scaffold has emerged as a privileged structural motif. The cyclopropyl group is not merely a small alkyl substituent; it is a "bioisostere" of choice, often introduced to enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity and potency.[1] Its conformational rigidity and unique electronic properties can profoundly influence a molecule's interaction with its biological target. Consequently, the efficient and scalable synthesis of N-cyclopropylanilines is a critical challenge for medicinal and process chemists.
This guide provides a head-to-head comparison of the primary catalytic systems employed for this transformation. We will move beyond a simple recitation of yields and delve into the mechanistic rationale, operational advantages, and substrate scope limitations of each approach, providing the in-depth technical insights required for informed catalyst selection in a research and development setting.
The Foundational Methods: A Baseline for Comparison
Before the advent of modern cross-coupling, the synthesis of N-aryl amines relied on harsher methods like the Ullmann condensation. This copper-promoted reaction typically requires high temperatures (often >200 °C), stoichiometric amounts of copper, and high-boiling polar solvents, limiting its functional group tolerance and overall utility.[2] While foundational, these conditions are often incompatible with the complex, sensitive substrates common in drug development.
Palladium Catalysis: The Workhorse of C-N Coupling
The Buchwald-Hartwig amination has revolutionized the formation of C(sp²)–N bonds, offering a versatile and highly efficient route to N-cyclopropylanilines under relatively mild conditions.[1][3] The success of this palladium-catalyzed reaction hinges on the judicious selection of a phosphine ligand, which modulates the reactivity and stability of the palladium center.
Mechanism Overview: The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[4]
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Performance Comparison of Palladium Catalyst Systems
The arylation of cyclopropylamine presents a unique challenge due to the amine's volatility and potential for side reactions. The development of sterically demanding and electron-rich phosphine ligands has been crucial for achieving high efficiency.
| Catalyst System (Precatalyst/Ligand) | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | Aryl Bromide | NaOtBu | Toluene | 80-100 | 43-99 | [5] |
| [(tBuBrettPhos)Pd(allyl)]OTf | Aryl Bromide | K₃PO₄ | t-AmylOH | 100 | High | [6][7] |
| Pd(OAc)₂ / BrettPhos | Aryl Bromide | K-t-BuOK | Toluene | 100 | 85-92 | |
| in situ from Pd₂(dba)₃ / adYPhos | Aryl Chloride | K-t-BuOK | Toluene | RT | High | [8] |
Key Insights & Experimental Causality:
-
First-Generation vs. Modern Ligands: Early systems using ligands like BINAP were effective for aryl bromides but often struggled with less reactive aryl chlorides.[5][9]
-
The Role of Biarylphosphines: The development of bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos) and YPhos ligands was a watershed moment.[6][8] The steric bulk promotes the reductive elimination step (the product-forming step), while the electron-donating nature facilitates the initial oxidative addition of the aryl halide. This combination allows for lower catalyst loadings and, critically, the use of more challenging (but cheaper and more abundant) aryl chlorides, even at room temperature.[8]
-
Precatalysts: The use of air-stable palladium precatalysts, such as those developed by the Buchwald group, simplifies reaction setup and improves reproducibility by ensuring the efficient generation of the active Pd(0) species.[6][7]
Representative Protocol: Pd-Catalyzed Synthesis using a YPhos Ligand
This protocol is adapted from a leading method for the room-temperature coupling of challenging aryl chlorides.[8]
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and the adYPhos ligand (0.022 mmol, 2.2 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: To the Schlenk tube, add the aryl chloride (1.0 mmol, 1.0 equiv) and potassium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent and Amine Addition: Remove the tube from the glovebox. Under a positive pressure of argon, add anhydrous, degassed toluene (2 mL), followed by cyclopropylamine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the tube and stir the mixture vigorously at room temperature for 18-24 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Rationale: The choice of K-t-BuOK as the base is critical; it is strong enough to deprotonate the intermediate palladium-amine complex without causing significant side reactions.[8] Toluene is an excellent solvent for this system, balancing reagent solubility with a sufficiently high boiling point if heating were required, though this protocol operates at ambient temperature.[8]
Copper Catalysis: An Economical Alternative
Copper-catalyzed C-N coupling, a modern iteration of the Ullmann reaction, presents a more economical and sustainable alternative to palladium.[2] Recent advancements have focused on developing ligands that enable these reactions to proceed under much milder conditions than their historical counterparts.
Performance Comparison of Copper Catalyst Systems
Copper systems often employ different coupling partners, such as boronic acids (Chan-Lam coupling), or rely on improved ligand-promoted Ullmann-type reactions with aryl halides.
| Catalyst System | Coupling Partners | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Cu(OAc)₂ / 2,2'-Bipyridine | Aniline + Cyclopropylboronic Acid | Na₂CO₃ | DCE | 80 | Good to Exc. | [10][11] |
| CuI / N-carbazolyl-1H-pyrrole-2-carbohydrazide | Cyclopropylamine + Aryl Bromide | K₂CO₃ | DMSO | RT | Mod. to Exc. | [12][13] |
Key Insights & Experimental Causality:
-
Chan-Lam N-Cyclopropylation: The reaction of anilines with cyclopropylboronic acid, catalyzed by Cu(OAc)₂, offers a unique approach where the cyclopropyl group is introduced to a pre-existing aniline. This is mechanistically distinct from the Buchwald-Hartwig approach. The reaction proceeds under an air atmosphere, which is a significant operational advantage.[10]
-
Room-Temperature Ullmann-Type Coupling: The development of highly effective hydrazide-based ligands has enabled the CuI-catalyzed N-arylation of cyclopropylamine with aryl bromides at room temperature.[12][13] This represents a major advance in copper catalysis, overcoming the high-temperature requirements of traditional Ullmann conditions. The ligand's role is to stabilize the copper center and facilitate the coupling process, likely through an ionic pathway.[13]
Representative Protocol: Room-Temperature Cu-Catalyzed N-Arylation
This protocol is based on the work of Huang, Wan, and coworkers.[13]
-
Reaction Setup: To an oven-dried reaction vial, add CuI (0.05 mmol, 5 mol%), N-carbazolyl-1H-pyrrole-2-carbohydrazide ligand (0.05 mmol, 5 mol%), the aryl bromide (1.0 mmol, 1.0 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent and Amine Addition: Add DMSO (2 mL), followed by cyclopropylamine (1.5 mmol, 1.5 equiv).
-
Reaction: Seal the vial and stir the mixture at room temperature for 12-24 hours.
-
Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described in the palladium protocol.
Rationale: DMSO is used as the solvent due to its ability to dissolve the inorganic base and copper salts effectively, promoting a homogeneous reaction environment. The use of K₂CO₃, a milder base than alkoxides, enhances the functional group tolerance of the protocol.[12]
Nickel Catalysis: A Powerful New Frontier
Nickel catalysis has recently emerged as a powerful and cost-effective method for challenging C-N cross-couplings. Nickel catalysts can often succeed where palladium systems fail, particularly with historically difficult substrates.
Performance of a State-of-the-Art Nickel Catalyst System
The Stradiotto group has developed highly effective nickel precatalysts incorporating specialized bisphosphine ligands that excel in the N-arylation of cyclopropylamine.[14]
| Catalyst System (Precatalyst) | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| (CyPAd-DalPhos)NiCl(o-tolyl) | (Hetero)aryl Chlorides, Bromides, Mesylates, etc. | NaOtBu | Dioxane | 25 | High | [14] |
Key Insights & Experimental Causality:
-
Unprecedented Scope: The primary advantage of this nickel system is its exceptionally broad substrate scope. It is highly effective for a wide range of (hetero)aryl chlorides and can even couple various pseudohalides like mesylates and tosylates at room temperature.[14] This versatility exceeds that of many established palladium and copper systems.
-
Ligand Design: The success is attributed to the unique steric and electronic properties of the o-phenylene-bridged bisphosphine ligand (CyPAd-DalPhos). This ligand architecture creates a specific coordination environment around the nickel center that is highly active for the challenging coupling of small primary amines.[14]
Figure 2: Decision workflow for selecting a catalyst system.
Head-to-Head Catalyst Summary
| Feature | Palladium Catalysis | Copper Catalysis | Nickel Catalysis |
| Maturity | Highly mature, well-understood | Mature, with recent rapid advances | Emerging, highly promising |
| Cost | High (precious metal) | Low (earth-abundant) | Low (earth-abundant) |
| Aryl Halide Scope | Good for Br, I. Advanced ligands required for Cl. | Good for Br, I. Cl is challenging. | Excellent for Cl, Br, I, and pseudohalides. |
| Functional Group Tolerance | Generally very high | Good, can be sensitive to certain groups | Excellent |
| Reaction Conditions | Often mild (RT to 100 °C) | Can require heat, but RT methods exist | Typically very mild (RT) |
| Key Advantage | Broadest portfolio of well-behaved, commercially available ligands and precatalysts. High reliability. | Low cost, operational simplicity (e.g., air tolerance in Chan-Lam). | Unmatched scope for aryl chlorides and heteroaromatics at room temperature. |
| Key Disadvantage | Cost and potential for residual Pd in API. | Can be less efficient for challenging substrates compared to Pd/Ni. | Fewer commercially available, well-established catalyst systems compared to Pd. |
Conclusion and Future Outlook
The synthesis of N-cyclopropylanilines has benefited immensely from advances in transition metal catalysis.
-
For Reliability and Broad Substrate Availability: Palladium catalysis , particularly with modern biarylphosphine ligands, remains the gold standard. Its predictability and the vast available literature make it the go-to choice for many discovery and development projects.
-
For Cost-Effectiveness and Scale-Up: Copper catalysis is an increasingly attractive option. The development of room-temperature protocols makes it a strong contender, especially when cost of goods is a primary driver.
-
For Challenging Substrates and Ultimate Versatility: Nickel catalysis represents the cutting edge. Its ability to readily couple inexpensive aryl chlorides and a wide array of heteroaromatics under exceptionally mild conditions makes it the most powerful tool for tackling the most difficult synthetic challenges.
The choice of catalyst is not merely a technical decision but a strategic one, balancing cost, timeline, substrate availability, and the specific synthetic challenge at hand. As ligand design continues to evolve, we can anticipate further improvements in all three catalytic systems, ultimately providing chemists with an even more powerful and versatile toolkit for accessing these vital pharmaceutical building blocks.
References
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- ResearchGate. (n.d.). Palladium-Catalyzed N -Arylation of Cyclopropylamines | Request PDF.
- McNeill, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(9), 4813–4822. [Link][9][16][17]
- Böger, B., et al. (2021). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry, 86(17), 11699–11707. [Link][10]
- Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-dialkyl Aromatic Amines. The Journal of Organic Chemistry, 65(1), 96–103. [Link][18]
- PubMed. (2016).
- Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid.
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- ResearchGate. (n.d.). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid | Request PDF.
- Hong, P., et al. (2024). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. The Journal of Organic Chemistry, 89(1), 57–67. [Link][13]
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- Stradiotto, M., et al. (2019). Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature. Angewandte Chemie International Edition, 58(40), 14235-14240. [Link][15]
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- Chemistry LibreTexts. (2023).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-cyclopropyl-2-nitroaniline
Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides a detailed, step-by-step protocol for the proper disposal of N-cyclopropyl-2-nitroaniline (CAS No. 55432-23-0), a compound utilized in specialized research and development settings. The procedures outlined here are synthesized from established safety protocols for closely related nitroaniline compounds to ensure the highest standards of laboratory safety and environmental stewardship. The core principle is to manage this compound as a hazardous waste from its point of generation through to its final disposition by a certified facility.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound, like other nitroaromatic compounds, presents several potential hazards. A thorough understanding of these risks is fundamental to implementing effective safety and disposal protocols. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar chemicals, such as 2-nitroaniline and other substituted nitroanilines, provide a reliable basis for risk assessment.[1] The primary hazards are associated with its toxicity and irritant properties.
Key Hazards Associated with Nitroaniline Compounds:
-
Toxicity: Nitroanilines are generally classified as toxic if swallowed, inhaled, or in contact with skin.[2][3][4][5] Exposure can lead to systemic effects.
-
Irritation: These compounds can cause significant skin and eye irritation.[6][7]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[2][3][4][5][8]
-
Environmental Hazard: Many nitroanilines are harmful to aquatic life with long-lasting effects, making environmental containment a priority.[2][3][4][9]
These hazards necessitate that this compound be handled with significant care and disposed of in strict accordance with hazardous waste regulations.[9]
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[2][3][5] | Avoid direct contact and aerosol generation. Handle in a chemical fume hood. |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[6][7] | Wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[2][3] | Minimize exposure duration and quantity. |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[2][3][9] | Prevent release to the environment. Do not dispose of down the drain.[3][9] |
Pre-Disposal Safety and Handling Protocols
Before beginning any waste collection or disposal procedures, the following safety measures are mandatory to minimize exposure risk.
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS provided by your supplier for this compound. This document is the primary source of information regarding specific hazards and emergency measures.[10]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required. This includes:
-
Engineering Controls: All handling of this compound, both in its pure form and as waste, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][10] Emergency eye wash fountains and safety showers must be readily accessible.[6]
-
Spill Kit: An accessible spill kit containing an inert absorbent material (e.g., vermiculite, dry sand) is essential for managing accidental releases.[10]
Step-by-Step Disposal Workflow
The disposal of this compound must be treated as a cradle-to-grave process, ensuring containment and compliance at every stage. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[9]
Step 1: Waste Identification and Segregation
The foundational step is the correct classification and separation of the waste stream.
-
Classification: this compound waste must be classified as Hazardous Waste .
-
Segregation: This waste stream must be kept separate from all other chemical waste to prevent dangerous reactions.[10] It is critical to segregate it from incompatible materials, which include:
Step 2: Waste Containerization and Labeling
Proper containment is crucial for safe storage and transport.
-
Container Selection: Use a dedicated, chemically compatible, and leak-proof container with a secure lid.[9] The container must be in good condition, free from any damage that could compromise its integrity.
-
Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:
Step 3: On-Site Accumulation and Storage
Waste must be stored safely pending pickup by a disposal service.
-
Storage Location: The sealed and labeled waste container must be stored in a designated, secure, and well-ventilated hazardous waste accumulation area.[9]
-
Incompatibility Management: Ensure the storage area maintains physical separation from incompatible chemicals to prevent accidental mixing.[10]
-
Container Management: Keep the waste container tightly closed except when adding waste.[7]
Step 4: Professional Disposal
Final disposal must be handled by certified professionals to ensure regulatory compliance and environmental protection.
-
Licensed Disposal Service: Arrange for the collection, transport, and disposal of the waste by a licensed hazardous waste management company.[9][11]
-
Prohibited Methods: As previously stated, disposal via sanitary sewer or general landfill is strictly prohibited and violates environmental regulations.[9] The recommended method of destruction is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle hazardous decomposition products like nitrogen oxides.[6][8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is required to mitigate risks.[10]
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[10][12]
-
Ventilate: Ensure the area is well-ventilated to disperse airborne contaminants. If not already in a fume hood, increase ventilation to the room.[10]
-
Contain: Prevent the spilled material from spreading or entering drains or waterways.[3][10] Cover drains if necessary.
-
Cleanup (Small Spills): For small spills, use a non-combustible, inert absorbent material like vermiculite or sand to contain the substance.[10][12] Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Conclusion
The responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical research environment. By adhering to the rigorous protocols outlined in this guide for the disposal of this compound—from meticulous segregation and labeling to professional final disposal—researchers can protect themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines and the supplier's Safety Data Sheet.
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Navigating the Synthesis and Handling of N-cyclopropyl-2-nitroaniline: A Guide to Essential Safety and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are foundational to innovation in drug development. N-cyclopropyl-2-nitroaniline, a compound of interest, requires meticulous handling due to the inherent hazards associated with the nitroaniline class of molecules. This guide provides a detailed operational framework for the safe handling, use, and disposal of this compound, drawing upon established safety protocols for structurally analogous compounds. Our objective is to furnish laboratory personnel with the critical information necessary to mitigate risks and ensure a secure research environment.
Hazard Assessment: Understanding the Risk Profile
Key Potential Hazards:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][3][4]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3][6] The blood is a potential target organ, with risks of methemoglobin formation.[2]
-
Environmental Hazards: Harmful to aquatic life with long-lasting effects.[1][3]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table outlines the minimum PPE requirements based on guidelines for similar nitroaniline compounds.
| PPE Category | Specification | Standards/References |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | EN 166, 29 CFR 1910.133[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile gloves are a common recommendation; double-gloving is advised).[2] A lab coat or impervious protective clothing is mandatory to prevent skin contact. | Consult glove manufacturer data for specific breakthrough times.[1] |
| Respiratory Protection | For weighing and handling of the solid, a NIOSH-approved respirator with a particulate filter may be necessary, especially if not performed in a fume hood. | NIOSH, EN 149[1] |
dot
Caption: PPE Donning and Doffing Workflow
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area in a tightly closed container.[1]
-
Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling Procedures
Engineering Controls are the primary method for exposure control.
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[3] Do not eat, drink, or smoke in the laboratory.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the fume hood by covering the surface with an absorbent, disposable liner.
-
Weighing: If weighing the solid compound, do so within the fume hood to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions involving this compound within the fume hood.
-
Post-Handling: After handling, decontaminate the work area and any equipment used.
dot
Caption: Chemical Handling Workflow
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[5] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Small Spill | Wearing appropriate PPE, carefully sweep or scoop up the material and place it into a labeled container for hazardous waste disposal. Avoid generating dust.[7] |
| Large Spill | Evacuate the area. Contact your institution's environmental health and safety department immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in appropriately labeled, sealed containers.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated disposable materials should be collected in a designated hazardous waste container.[1]
-
Disposal: Dispose of all hazardous waste through your institution's approved hazardous waste management program. Do not dispose of it down the drain or in the regular trash.[5][8]
Conclusion
The safe handling of this compound is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established operational and disposal protocols. By understanding the potential hazards and implementing the procedures outlined in this guide, researchers can mitigate risks and foster a culture of safety in the laboratory.
References
- BenchChem. (2025). Personal protective equipment for handling 2-Methyl-5-nitroaniline hydrate.
- Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE.
- New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY.
- Synquest Labs. (n.d.). N-Cyclopropyl-4-fluoro-2-nitroaniline Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline.
- CDH Fine Chemical. (n.d.). o-Nitro Aniline MATERIAL SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-Nitroaniline.
- CPAchem Ltd. (2022). Safety data sheet: 2-Nitroaniline.
- AK Scientific, Inc. (n.d.). N-Cyclopropyl-4-nitroaniline Safety Data Sheet.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Nitroaniline.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
